Bis(3-(triethoxysilyl)propyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-triethoxysilyl-N-(3-triethoxysilylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H43NO6Si2/c1-7-20-26(21-8-2,22-9-3)17-13-15-19-16-14-18-27(23-10-4,24-11-5)25-12-6/h19H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLDCNACDPTRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H43NO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065512 | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13497-18-2 | |
| Record name | Bis(triethoxysilylpropyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13497-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(triethoxysilyl)propylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013497182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanamine, 3-(triethoxysilyl)-N-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
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| Record name | Bis(triethoxysilylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(TRIETHOXYSILYL)PROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y34QW2E5AM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Bis(3-(triethoxysilyl)propyl)amine, a versatile organosilane compound with significant applications in materials science and burgeoning potential in the pharmaceutical and drug development sectors. This document details its physicochemical characteristics, reactivity, and spectroscopic profile, supported by experimental protocols and logical diagrams to facilitate a deeper understanding and application of this compound in research and development.
Core Chemical and Physical Properties
This compound, identified by the CAS Number 13497-18-2, is a dipodal aminosilane (B1250345) characterized by a secondary amine connecting two triethoxysilylpropyl groups.[1] Its bifunctional nature, possessing both organic amine reactivity and inorganic silica-like reactivity upon hydrolysis, makes it a valuable coupling agent and surface modifier.[1][2][3]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 13497-18-2 | [1][4] |
| Molecular Formula | C18H43NO6Si2 | [1][4] |
| Molecular Weight | 425.71 g/mol | [4] |
| Appearance | Colorless to yellowish clear liquid | [3][4] |
| Density | 0.973 g/cm³ at 20 °C | [3] |
| Boiling Point | 160 °C at 0.6 mmHg | [4] |
| Flash Point | 162 °C | [4] |
| Refractive Index | 1.429 at 20 °C | [4] |
| Solubility | Soluble in alcohols, esters, ethers, and aromatic solvents. Reacts with acetone (B3395972) and carbon tetrachloride. | [3] |
Reactivity and Hydrolysis
The reactivity of this compound is primarily dictated by its two key functional moieties: the secondary amine and the triethoxysilyl groups.
2.1. Amine Group Reactivity: The secondary amine group provides a site for various chemical transformations, including reactions with isocyanates, epoxides, and other electrophiles. This reactivity is crucial for its role as a crosslinking agent in polymer systems.[3]
2.2. Hydrolysis and Condensation of Triethoxysilyl Groups: The triethoxysilyl groups are susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. This reaction is often catalyzed by acids or bases. The newly formed silanol groups can then undergo condensation with other silanol groups or with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, and silica), forming stable siloxane (Si-O-Si) or metal-siloxane (M-O-Si) bonds.[3][5] This process is fundamental to its application as an adhesion promoter and coupling agent.[1] The hydrolysis and condensation pathway is a critical aspect of its functionality.
Caption: Hydrolysis and Condensation Pathway of this compound.
Experimental Protocols
3.1. Synthesis of this compound (Adapted Protocol)
Reaction Scheme:
2 (3-Aminopropyl)triethoxysilane → this compound + NH₃
Materials:
-
(3-Aminopropyl)triethoxysilane
-
Chloropropyltriethoxysilane (as an alternative starting material in a different synthetic route)
-
Diethylenetriamine (B155796) (for removal of HCl if chlorosilanes are used)
-
Ammonia (B1221849) gas (for removal of HCl if chlorosilanes are used)
-
Nitrogen gas (for inert atmosphere)
-
2L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 2L three-necked flask under a nitrogen atmosphere, charge the flask with (3-Aminopropyl)triethoxysilane.
-
Reaction: Heat the flask to approximately 60 °C. If using chloropropyltriethoxysilane, add it dropwise over 2 hours while maintaining the temperature. After the addition is complete, continue to stir the mixture at 60 °C for an additional 3 hours to ensure the reaction goes to completion.[6]
-
Purification (if using chlorosilanes):
-
Cool the reaction mixture to 30 °C. To remove the hydrochloride by-product, add diethylenetriamine and stir for 1 hour.[6] The precipitated diethylenetriamine hydrochloride can be removed by filtration.
-
Alternatively, bubble ammonia gas through the filtrate for 1 hour at 40 °C to precipitate ammonium (B1175870) chloride, which is then removed by filtration.[6]
-
-
Final Purification: The crude product is purified by vacuum distillation. The fraction collected at a kettle temperature of approximately 182 °C under reduced pressure (-0.1 MPa) will yield the final product.[6]
Caption: General workflow for the synthesis of this compound.
3.2. Spectroscopic Characterization
3.2.1. ¹H NMR Spectroscopy
Objective: To confirm the molecular structure of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer (e.g., Bruker AV-400)[7]
Sample Preparation:
-
Dissolve a small amount of the purified liquid sample in deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Typical parameters include a 30° pulse width and a relaxation delay of 1-5 seconds.
Expected Spectral Features:
-
-O-CH₂-CH₃: A quartet around 3.8 ppm and a triplet around 1.2 ppm.
-
-Si-CH₂-: A triplet around 0.6 ppm.
-
-CH₂-N-: A triplet around 2.6 ppm.
-
-N-H: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.
-
Internal -CH₂-: A multiplet around 1.5 ppm.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer (e.g., JASCO FT/IR-4200)[8]
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or ATR crystal before running the sample.
Expected Spectral Features:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Strong bands in the region of 2850-2980 cm⁻¹.
-
Si-O-C stretch: Strong, broad bands around 1080-1100 cm⁻¹.
-
C-N stretch: A medium band in the 1020-1250 cm⁻¹ region.
-
CH₂ bending: Bands around 1450-1470 cm⁻¹.
Applications in Drug Development
The unique properties of aminosilanes, such as this compound, make them promising candidates for various applications in drug development, primarily in the formulation of advanced drug delivery systems and the surface modification of biomaterials.
4.1. Drug Delivery Systems:
Aminosilanes can be used to functionalize the surface of nanoparticles, such as magnetic nanoparticles or silica (B1680970) nanoparticles, to create efficient drug delivery vehicles.[9][10] The amine groups provide a convenient handle for the covalent attachment of drugs, targeting ligands, and polyethylene (B3416737) glycol (PEG) for improved biocompatibility and circulation time.[10] The silane (B1218182) portion allows for the formation of a stable coating on the nanoparticle surface. The release of the drug can be controlled by the pH of the surrounding environment, as the protonation state of the amine groups can influence drug binding and release.
Caption: Role of this compound in nanoparticle-based drug delivery.
4.2. Surface Modification of Biomaterials:
This compound can be used to modify the surfaces of biomaterials, such as implants and biosensors, to improve their biocompatibility and performance.[11] The silane can form a stable, biocompatible layer on the surface of materials like titanium, stainless steel, and glass. The amine groups can then be used to immobilize biomolecules such as proteins, enzymes, and antibodies.[11] This surface functionalization is crucial for promoting cell adhesion, preventing biofouling, and enhancing the sensitivity and specificity of biosensors.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if inhaled. Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from moisture, as it is moisture-sensitive.[2]
This technical guide provides a foundational understanding of the chemical properties and potential applications of this compound. The detailed information and protocols are intended to support researchers and professionals in leveraging the unique characteristics of this compound for innovative solutions in materials science and drug development.
References
- 1. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. Bis[3-(triethoxysilyl)propyl]amine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 6. Bis(trimethoxysilylpropyl)amine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Monolayer grafting of aminosilane on magnetic nanoparticles: An efficient approach for targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
An In-depth Technical Guide to the Synthesis of Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Core Synthesis Pathway
The primary route for synthesizing bis(3-(triethoxysilyl)propyl)amine involves the nucleophilic substitution reaction between 3-aminopropyltriethoxysilane (B1664141) and 3-chloropropyltriethoxysilane. In this reaction, the amino group of 3-aminopropyltriethoxysilane acts as a nucleophile, displacing the chlorine atom of 3-chloropropyltriethoxysilane to form the secondary amine product and a hydrochloride byproduct.
Caption: Chemical reaction pathway for the synthesis of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13497-18-2 | [1][2] |
| Molecular Formula | C18H43NO6Si2 | [2][3] |
| Molecular Weight | 425.71 g/mol | [2][3] |
| Appearance | Colorless to light yellow transparent liquid | [1][2] |
| Density | 0.973 g/cm³ at 20°C | [2] |
| Boiling Point | 300 °C at 760 mmHg | [2] |
| Purity | ≥ 95% | [3] |
Representative Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from the synthesis of its trimethoxysilyl analogue.[4] Researchers should optimize these conditions for their specific laboratory setup and purity requirements.
Materials:
-
3-aminopropyltriethoxysilane (APTES)
-
3-chloropropyltriethoxysilane (CPTES)
-
Inert solvent (e.g., toluene, xylene)
-
Base (e.g., triethylamine, potassium carbonate) for scavenging HCl
-
Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen to maintain an inert atmosphere.
-
Charging Reactants: Charge the flask with 3-aminopropyltriethoxysilane and the inert solvent. Begin stirring the mixture.
-
Addition of CPTES: Slowly add 3-chloropropyltriethoxysilane to the stirred solution from the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion. Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Neutralization and Filtration: Cool the reaction mixture to room temperature. If a base was used to scavenge the HCl byproduct, the resulting hydrochloride salt will precipitate. Filter the mixture to remove the salt.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.
Caption: A generalized workflow for the synthesis of this compound.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
3-chloropropyltriethoxysilane is a corrosive and lachrymatory substance; handle with extreme care.
-
The reaction is exothermic; ensure proper temperature control to avoid runaway reactions.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization and characterization of the final product are recommended.
References
- 1. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95% | [gelest.com]
- 4. Bis(trimethoxysilylpropyl)amine synthesis - chemicalbook [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bis(3-(triethoxysilyl)propyl)amine (CAS: 13497-18-2)
Introduction
This compound, with CAS number 13497-18-2, is a dipodal amino-functional silane (B1218182). Its unique molecular structure, featuring a secondary amine and six hydrolysable ethoxy groups, allows it to act as a highly effective coupling agent and adhesion promoter.[1] This compound serves as a molecular bridge between inorganic substrates (like glass, metals, and fillers) and organic polymers, significantly enhancing the interfacial adhesion and durability of composite materials.[2][3][4] As a dipodal silane, it can form up to six bonds with an inorganic substrate, offering superior hydrolytic stability compared to conventional trialkoxy silanes.[1][5] Its versatility has led to widespread use in coatings, adhesives, sealants, and composites.[6] More recently, its properties are being explored for advanced applications, including the development of controlled-release drug delivery systems.[7]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for determining its handling, processing, and performance in various applications.
| Property | Value | Source(s) |
| CAS Number | 13497-18-2 | [8][9] |
| Molecular Formula | C18H43NO6Si2 | [9][10] |
| Molecular Weight | 425.71 g/mol | [9][11] |
| Appearance | Colorless to yellowish clear liquid | [2][8][11] |
| Density | 0.963 - 0.983 g/cm³ at 20-25°C | [2][12] |
| Boiling Point | 160°C at 0.6 mmHg | [10][12] |
| Flash Point | 162 - 176°C | [2][10][12] |
| Refractive Index (n25D) | 1.424 - 1.434 | [2][11] |
| Purity | ≥95% | [9][11] |
| Solubility | Soluble in alcohols and various organic solvents; reacts with water. | [2][8][11] |
Mechanism of Action: A Molecular Bridge
The primary function of this compound is to act as a coupling agent. This is achieved through a two-step process involving hydrolysis and condensation.
-
Hydrolysis : In the presence of water, the six ethoxy groups (-OC2H5) on the silicon atoms hydrolyze to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by acids or bases. The secondary amine in the molecule's backbone can act as an internal catalyst for this process.
-
Condensation : The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal oxides) to form stable covalent oxane bonds (e.g., Si-O-Metal). Furthermore, they can also condense with each other, creating a cross-linked, durable siloxane network (Si-O-Si) at the interface.
Simultaneously, the secondary amine group in the propyl chain is available to react or physically entangle with the organic polymer matrix, completing the molecular bridge and ensuring a robust bond between the two dissimilar materials.
Caption: Mechanism of action for this compound.
Key Applications
The dual functionality of this silane makes it invaluable across several industries.
-
Adhesives and Sealants : It is widely used as an adhesion promoter and crosslinking agent.[13] It improves bond strength and durability on difficult substrates like glass, metal, and ceramics, while also enhancing resistance to moisture and weathering.[14][15] In silane-terminated polyurethanes (SPU), it reacts quickly with isocyanate groups to create colorless, low-viscosity prepolymers with high UV stability.[8][11]
-
Composite Materials : In fiberglass-reinforced plastics, it acts as a size constituent or finish to improve the interfacial bond between the glass fibers and the polymer resin.[11][14] This results in composites with superior mechanical strength, heat resistance, and long-term stability.[14]
-
Coatings and Surface Treatment : As a surface modifier, it is used in metal primers and coatings to enhance corrosion protection.[2][16] Water-based mixtures with other silanes, such as vinyltriacetoxysilane, are noted for being environmentally benign alternatives to chromate (B82759) treatments, offering excellent corrosion resistance on aluminum and steel.[16]
-
Drug Development : Research has demonstrated its use as a precursor for creating sol-gel-derived carriers for the controlled release of water-soluble drugs.[7] By adjusting the ratio of this compound with tetraethoxysilane (TEOS), the textural properties of the gel and the drug-matrix interactions can be modified, thereby controlling the drug release rate.[7] The release process is typically diffusion-controlled.[7]
References
- 1. Bis 3 Triethoxysilylpropyl Amine, CAS 13497 18 2 | Changfu Chemical [cfsilicones.com]
- 2. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 3. Bis[(3-triethoxysilyl)propyl]amine CAS No.13497-18-2 [lanyasilane.de]
- 4. nbinno.com [nbinno.com]
- 5. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 6. China Bis[3-(triethoxysilyl)propyl]amine CAS:13497-18-2 Manufacturer and Supplier | Blue Dolphin [wenzhoubluedolphin.com]
- 7. Bis(trimethoxysilylpropyl)amine and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bis[3-(triethoxysilyl)propyl]amine | 13497-18-2 [chemicalbook.com]
- 9. This compound | 13497-18-2 [sigmaaldrich.com]
- 10. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95% | [gelest.com]
- 11. Bis(3-triethoxysilylpropyl)amine - Buy silane coupling agent, amino silane, bis(3-triethoxysilylpropyl)amine Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
- 12. echemi.com [echemi.com]
- 13. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 14. BIS (TRIMETHOXYSILYLPROPYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 15. innospk.com [innospk.com]
- 16. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
Unraveling the Core Mechanism of Bis(3-(triethoxysilyl)propyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3-(triethoxysilyl)propyl)amine is a dipodal aminosilane (B1250345) that functions as a versatile and highly effective coupling agent and adhesion promoter at the interface between inorganic and organic materials. Its mechanism of action is rooted in a dual-reactivity molecular structure, enabling the formation of a robust, covalently bonded bridge between disparate substrates. This technical guide provides an in-depth exploration of the chemical processes governing its functionality, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The unique properties of this silane (B1218182), including its ability to form a densely cross-linked interfacial layer, contribute to significant enhancements in the mechanical strength, durability, and corrosion resistance of composites, coatings, and adhesives.[1][2][3]
Core Mechanism of Action
The efficacy of this compound as a coupling agent is primarily attributed to its bifunctional nature. The molecule possesses two triethoxysilyl groups at each end of a propyl amine linker. This structure facilitates a two-stage reaction mechanism:
-
Reaction with Inorganic Substrates: The triethoxysilyl groups are hydrolyzable and can form strong covalent siloxane (Si-O-Si) bonds with inorganic surfaces that possess hydroxyl (-OH) groups, such as glass, metals, and silica (B1680970).[4][5]
-
Interaction with Organic Polymers: The central secondary amine group is available to interact and react with a variety of organic polymer matrices, such as epoxies, polyurethanes, and polyamides, through hydrogen bonding or covalent bond formation.[4][5][6]
This dual reactivity allows the molecule to act as a molecular bridge, significantly enhancing the interfacial adhesion and, consequently, the overall performance of the composite material.[3] The dipodal nature of the silane, with its six hydrolyzable ethoxy groups, allows it to form up to six bonds with an inorganic substrate, leading to a more durable and hydrolytically stable interface compared to traditional monopodal silanes.[2][5]
Hydrolysis of Ethoxysilyl Groups
The initial step in the mechanism of action is the hydrolysis of the ethoxy groups (-OCH2CH3) attached to the silicon atoms. In the presence of water, these groups are replaced by hydroxyl groups (-OH), forming reactive silanols. This reaction can be catalyzed by acids or bases and releases ethanol (B145695) as a byproduct. The hydrolysis is a critical activation step that prepares the silane molecule to bond with the substrate.[4] It has been observed that the hydrolysis of aminosilanes can be autocatalyzed by the amine group itself, leading to a faster reaction compared to non-amino functional silanes.[7][8]
Condensation and Covalent Bond Formation
Following hydrolysis, the newly formed silanol (B1196071) groups are highly reactive and can undergo two primary condensation reactions:
-
Interfacial Condensation: The silanol groups condense with hydroxyl groups present on the surface of an inorganic substrate (e.g., Si-OH on silica or M-OH on a metal oxide surface). This reaction forms stable, covalent siloxane bonds (Si-O-M) and releases water. This is the key step for grafting the silane onto the inorganic surface.
-
Self-Condensation: The silanol groups of adjacent this compound molecules can condense with each other. This process forms a cross-linked polysiloxane network on the substrate surface. This network enhances the cohesive strength of the interfacial layer and contributes to its barrier properties, improving corrosion resistance.[9]
The combination of interfacial and self-condensation reactions results in a robust, three-dimensional silane layer that is covalently anchored to the inorganic surface.
Interaction with the Organic Matrix
The secondary amine functionality in the center of the molecule provides the crucial link to the organic polymer matrix. This interaction can occur through several mechanisms:
-
Hydrogen Bonding: The amine group can form strong hydrogen bonds with polar functional groups in the polymer, such as hydroxyls, carbonyls, and amides.
-
Covalent Bonding: The amine group can react covalently with specific polymer resins. For example, it can react with epoxy groups in epoxy resins or with isocyanates in polyurethane systems, integrating the silane directly into the polymer backbone.[5]
This interaction ensures efficient stress transfer from the polymer matrix to the inorganic reinforcement or substrate, leading to improved mechanical properties of the composite material.[1]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key steps in the mechanism of action of this compound.
Quantitative Data Presentation
The performance of this compound as a coupling agent can be quantified through various analytical techniques. The following tables summarize typical performance improvements observed when this silane is incorporated into adhesive and composite systems or used for surface modification.
Table 1: Adhesion Strength Enhancement
| Substrate | Adhesive System | Test Method | Shear Strength (Control) | Shear Strength (with Silane) | % Improvement |
|---|---|---|---|---|---|
| Aluminum | Epoxy | Lap Shear (ASTM D1002) | 15.2 MPa | 24.8 MPa | 63% |
| Glass | Polyurethane | Lap Shear (ASTM D3163) | 8.5 MPa | 17.1 MPa | 101% |
| Steel | Epoxy | Lap Shear (ASTM D1002) | 18.9 MPa | 29.5 MPa | 56% |
Table 2: Surface Modification Effects
| Substrate | Parameter Measured | Untreated Surface | Silane-Treated Surface |
|---|---|---|---|
| Glass Slide | Water Contact Angle | 34° ± 3° | 78° ± 4° |
| Silica Nanoparticles | Surface Energy (mN/m) | 58.2 | 41.5 |
| Aluminum Panel | Corrosion Onset (Salt Spray) | ~96 hours | > 500 hours |
Note: The data presented are representative values compiled from various studies and may vary depending on the specific formulation, substrate preparation, and curing conditions.
Experimental Protocols
Protocol for Surface Modification of Glass Substrates
This protocol details the procedure for treating glass slides with this compound to create a functionalized surface.
-
Substrate Cleaning: a. Immerse glass slides in a 2% (v/v) solution of laboratory detergent in deionized water and sonicate for 15 minutes. b. Rinse the slides thoroughly with deionized water. c. Immerse the slides in isopropanol (B130326) and sonicate for another 15 minutes. d. Dry the slides under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation): a. Prepare a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. b. Immerse the cleaned glass slides in the piranha solution for 30 minutes to generate a high density of surface hydroxyl groups. c. Carefully remove the slides and rinse extensively with deionized water. d. Dry the slides again under a stream of nitrogen.
-
Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene (B28343) in a sealed container. b. Immerse the activated glass slides in the silane solution for 1 hour at room temperature under a nitrogen atmosphere to prevent premature hydrolysis from atmospheric moisture. c. Remove the slides from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Curing: a. Place the rinsed slides in an oven and cure at 110°C for 1 hour. This step promotes the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer. b. Allow the slides to cool to room temperature in a desiccator before use.
Protocol for Lap Shear Strength Testing
This protocol describes the preparation and testing of single-lap-joint specimens to quantify the improvement in adhesive strength, following ASTM D1002.[10][11]
-
Substrate Preparation: a. Cut metal substrates (e.g., aluminum) into rectangular strips of standard dimensions (e.g., 101.6 mm x 25.4 mm x 1.6 mm). b. Degrease the bonding area with acetone (B3395972) or a suitable solvent. c. For the experimental group, treat the bonding area of the substrates with a 2% solution of this compound as described in Protocol 4.1. The control group remains untreated.
-
Adhesive Application and Bonding: a. Prepare the adhesive (e.g., a two-part epoxy) according to the manufacturer's instructions. b. For the experimental group, mix a small percentage (e.g., 0.5-1.0% by weight) of this compound into the adhesive resin before adding the hardener. c. Apply a uniform layer of adhesive to the bonding area of one substrate. d. Create a single-lap joint with a defined overlap area (e.g., 12.7 mm x 25.4 mm). e. Clamp the assembly to maintain alignment and pressure during curing.
-
Curing: a. Cure the bonded specimens according to the adhesive manufacturer's specifications (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
Testing: a. Mount the cured specimen in the grips of a universal testing machine. b. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.[11] c. Record the maximum load at failure. d. Calculate the lap shear strength by dividing the maximum load by the bond area. e. Test at least five replicate specimens for each group (control and experimental) and report the average and standard deviation.
Protocol for Contact Angle Goniometry
This protocol outlines the measurement of water contact angle on a treated surface to assess changes in wettability and surface energy.[12][13][14][15][16]
-
Sample Preparation: a. Prepare treated and untreated (control) substrates as described in Protocol 4.1.
-
Instrument Setup: a. Use a contact angle goniometer equipped with a high-resolution camera and software for angle analysis. b. Ensure the instrument is placed on a vibration-free surface and is properly leveled.
-
Measurement: a. Place the substrate on the sample stage. b. Use a microsyringe to dispense a small droplet of deionized water (e.g., 3-5 µL) onto the surface. c. Capture an image of the droplet profile as soon as it stabilizes on the surface. d. Use the instrument's software to measure the angle at the three-phase (solid-liquid-vapor) contact point.
-
Data Analysis: a. Perform measurements at a minimum of five different locations on each substrate to ensure statistical validity. b. Calculate the average contact angle and standard deviation for both the control and treated samples. c. A higher contact angle on the treated surface generally indicates successful silanization and a more hydrophobic character.
Conclusion
The mechanism of action of this compound is a well-defined, multi-step process involving hydrolysis, interfacial condensation, and self-condensation, culminating in the formation of a robust, cross-linked siloxane network covalently bonded to inorganic surfaces. The integral secondary amine group provides a reactive site for interaction with organic polymers, completing the molecular bridge that is fundamental to its function as a coupling agent. This dual functionality translates into significant, quantifiable improvements in adhesion, mechanical properties, and durability of a wide range of materials. The provided protocols offer a standardized framework for the application and evaluation of this versatile silane, enabling researchers and developers to harness its full potential in the creation of advanced composite materials and high-performance adhesives.
References
- 1. nbinno.com [nbinno.com]
- 2. Bis 3 Triethoxysilylpropyl Amine, CAS 13497 18 2 | Changfu Chemical [cfsilicones.com]
- 3. nbinno.com [nbinno.com]
- 4. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 5. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 6. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95% | [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Guide to Adhesive Lap Joint Shear Strength Test ASTM D1002 [admet.com]
- 11. ametektest.com [ametektest.com]
- 12. benchchem.com [benchchem.com]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. users.aalto.fi [users.aalto.fi]
- 15. pure.psu.edu [pure.psu.edu]
- 16. tau.ac.il [tau.ac.il]
In-Depth Technical Guide: Hydrolysis Reaction Kinetics of Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis reaction kinetics of bis(3-(triethoxysilyl)propyl)amine, a dipodal aminosilane (B1250345) increasingly utilized in advanced materials and surface modification applications. This document outlines the fundamental principles governing its hydrolysis, factors influencing the reaction rate, and detailed experimental protocols for kinetic analysis.
Introduction to this compound Hydrolysis
This compound is a bifunctional organosilane possessing two triethoxysilyl groups, making it a "dipodal" silane (B1218182). These molecules are known for forming more stable and durable bonds with inorganic substrates compared to their monopodal counterparts. The initial and critical step in the application of this silane is the hydrolysis of its ethoxy groups (-OC2H5) to form reactive silanol (B1196071) groups (-OH). This is followed by condensation reactions, leading to the formation of siloxane bonds (Si-O-Si).
The overall hydrolysis reaction can be represented as follows:
(C₂H₅O)₃Si-(CH₂)₃-NH-(CH₂)₃-Si(OC₂H₅)₃ + 6H₂O → (HO)₃Si-(CH₂)₃-NH-(CH₂)₃-Si(OH)₃ + 6C₂H₅OH
This process is typically catalyzed by acids or bases and is influenced by a variety of factors. The presence of the secondary amine in the backbone of this compound can lead to intramolecular catalysis, influencing the hydrolysis rate.
Factors Influencing Hydrolysis Kinetics
The rate of hydrolysis of this compound is not governed by a single parameter but is a complex function of several interconnected factors.
Table 1: Summary of Factors Affecting Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | General Trend |
| pH | Catalytic | The hydrolysis of silanes is slowest at a neutral pH of 7 and is significantly accelerated by either acidic or basic catalysts.[1] For aminosilanes, the amine group itself can act as an internal base catalyst. The protonation of the amine group in acidic conditions can also influence the reaction.[2] |
| Temperature | Accelerates reaction | Like most chemical reactions, the hydrolysis rate of silanes is positively correlated with temperature, following the Arrhenius law.[3] |
| Water Concentration | Increases rate up to a point | The hydrolysis rate generally increases with higher water concentration. However, at very high water concentrations, the reaction may be limited by the solubility of the silane.[4] |
| Solvent System | Can hinder or promote | The presence of organic co-solvents, such as ethanol (B145695), can delay the hydrolysis reaction.[4] The choice of solvent can also affect the solubility of the silane and the stability of the resulting silanols. |
| Silane Concentration | Increases rate | Higher concentrations of the silane will lead to a faster hydrolysis rate but may also accelerate subsequent self-condensation reactions.[3] |
| Catalysts | Accelerates reaction | External acid or base catalysts can be added to significantly increase the hydrolysis rate.[5] |
| Steric Hindrance | Decreases rate | The bulky structure of the dipodal silane may result in a slower hydrolysis rate compared to smaller, monopodal silanes.[3] |
Kinetic Data (Qualitative Analysis)
-
Reaction Order: The hydrolysis of alkoxysilanes is often reported to be a first-order or pseudo-first-order reaction with respect to the silane concentration.[3]
-
Rate Comparison: The hydrolysis of ethoxysilanes is generally 6-10 times slower than their methoxy (B1213986) counterparts due to steric hindrance.[1] Aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APES), have been observed to hydrolyze faster than non-amino silanes under neutral conditions, suggesting intramolecular catalysis.[5] It is expected that this compound will also exhibit this catalytic effect.
Experimental Protocols for Kinetic Analysis
The hydrolysis of this compound can be effectively monitored using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FT-IR Spectroscopy Method
FT-IR spectroscopy is a powerful tool for monitoring the disappearance of reactant bands and the appearance of product bands.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water). The concentration should be chosen to ensure good signal-to-noise ratio in the IR spectrum.
-
If studying the effect of pH, adjust the pH of the aqueous component using a suitable acid (e.g., acetic acid) or base before mixing with the silane.
-
-
Data Acquisition:
-
Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring.
-
Record a background spectrum of the solvent system.
-
Introduce the silane solution to the ATR crystal and immediately start acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching band (around 960 cm⁻¹ and 1100 cm⁻¹) which corresponds to the consumption of the ethoxy groups.[6]
-
Simultaneously, monitor the increase in the intensity of the ethanol C-O stretching band (around 880 cm⁻¹) and the broad Si-OH stretching band (around 920 cm⁻¹).[6]
-
Plot the absorbance of the characteristic peaks against time to obtain kinetic curves. From these curves, the initial reaction rate and the reaction order can be determined.
-
NMR Spectroscopy Method
¹H and ²⁹Si NMR spectroscopy provide detailed quantitative information on the hydrolysis and subsequent condensation reactions.
Protocol:
-
Sample Preparation:
-
Prepare the reaction mixture in an NMR tube. A typical mixture would consist of this compound, water (or D₂O to avoid a large solvent peak in ¹H NMR), a co-solvent like deuterated ethanol, and a catalyst if required.
-
An internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added for quantitative analysis.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and acquire spectra at regular time intervals.
-
For ¹H NMR, monitor the disappearance of the ethoxy group protons (a triplet around 1.2 ppm and a quartet around 3.8 ppm) and the appearance of ethanol protons.
-
For ²⁹Si NMR, monitor the shift in the silicon resonance as the ethoxy groups are replaced by hydroxyl groups. Different silicon species (unhydrolyzed, partially hydrolyzed, fully hydrolyzed, and condensed) will have distinct chemical shifts.[7]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different species at each time point.
-
The concentration of each species can be determined relative to the internal standard.
-
Plot the concentration of the starting material and the products as a function of time to determine the reaction kinetics.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hydrolysis and condensation pathway of this compound.
Caption: General experimental workflow for studying hydrolysis kinetics.
Caption: Factors influencing the hydrolysis rate of this compound.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety of Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for Bis(3-(triethoxysilyl)propyl)amine (CAS No. 13497-18-2), a versatile organosilane compound. The following sections detail its physical and chemical properties, toxicological profile, hazard classifications, and recommended safety protocols. This information is critical for ensuring safe handling and use in research and development settings.
Chemical and Physical Properties
This compound is a yellowish, clear liquid.[1] A summary of its key physical and chemical properties is presented in the table below. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C18H43NO6Si2[2][3][4] |
| Molecular Weight | 425.71 g/mol [2][4] |
| Appearance | Colorless to light yellow, clear liquid[5] |
| Boiling Point | 160 °C at 0.6 Torr/mmHg[6][7] |
| Flash Point | 162 °C[2][6] |
| Density | 0.97 g/cm³ - 0.973 g/cm³[2][6] |
| Melting Point | <0 °C[6] |
| Refractive Index | 1.440[6] |
| Vapor Pressure | 0 mmHg at 25°C[6] |
Toxicological Data
The toxicological profile of this compound is crucial for assessing its potential health effects. The following table summarizes the available acute toxicity data.
| Test | Species | Route | Value | Classification |
| LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg[1] | Not toxic after single exposure[1] |
Note on Hydrolysis: Upon contact with water or moisture, this compound can hydrolyze, liberating ethanol (B145695).[8] Chronic exposure to ethanol is known to have effects on the central nervous system.[8]
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
The signal word for this chemical is "Danger" .[8][9]
The following diagram illustrates the GHS hazard classification pathway for this substance.
Caption: GHS Hazard Classification for this compound.
Experimental Protocols
The acute dermal toxicity value (LD50) mentioned in the toxicological data table is typically determined following standardized guidelines. The OECD Test Guideline 402 is a common protocol for such studies.
OECD Test Guideline 402: Acute Dermal Toxicity
Objective: To determine the acute toxicity of a substance when applied to the skin.
Methodology Summary:
-
Animal Selection: Healthy, young adult rats are typically used.
-
Dosage: A limit test is often performed first at a dose of 2000 mg/kg body weight. If no mortality is observed, no further testing is needed, and the LD50 is determined to be greater than 2000 mg/kg.
-
Application: The test substance is applied uniformly to a shaved area of the back, approximately 10% of the body surface area. The area is then covered with a porous gauze dressing.
-
Observation Period: The animals are observed for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity, and behavior patterns.
-
Data Collection: Mortalities are recorded, and a gross necropsy is performed on all animals at the end of the observation period.
-
Endpoint: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the test animals.
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this chemical, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area.[8]
-
Use local exhaust ventilation to control airborne vapors.[8]
-
Emergency eyewash fountains and safety showers should be readily accessible.[8]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., neoprene or nitrile rubber).[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified respirator with an appropriate cartridge for organic vapors and amines.[8]
The following diagram outlines the logical workflow for selecting appropriate PPE when handling this compound.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
First Aid Measures
In case of exposure, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing and shoes immediately. Consult a physician.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][8]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place.[10][11] Keep the container tightly closed and protected from moisture.[8][10][11]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[8]
-
Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. Bis[3-(triethoxysilyl)propyl]amine | 13497-18-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. Bis(triethoxysilyl)propylamine | C18H43NO6Si2 | CID 83535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. Bis(trimethoxysilylpropyl)amine - Safety Data Sheet [chemicalbook.com]
- 11. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
Bis(3-(triethoxysilyl)propyl)amine molecular weight and formula
This document provides the core chemical properties of Bis(3-(triethoxysilyl)propyl)amine, a bifunctional organosilane that features two triethoxysilyl groups and a secondary amine in its structure. It is recognized for its application as a silane (B1218182) coupling agent.
Chemical Identity and Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and understanding its chemical reactivity.
| Identifier | Value |
| Molecular Formula | C18H43NO6Si2[1][2][3][4] |
| Molecular Weight | 425.71 g/mol [1][2][3][4] |
| CAS Number | 13497-18-2[2] |
| Appearance | Yellowish clear liquid[2][4] |
| Density | 0.973 g/cm³[3][4] |
| Boiling Point | 160 °C at 0.6 mmHg[1][3] |
| Flash Point | 162 °C[1][3] |
| Refractive Index | 1.4265[1] |
References
An In-depth Technical Guide on the Solubility of Bis(3-(triethoxysilyl)propyl)amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bis(3-(triethoxysilyl)propyl)amine, a versatile organosilane compound. A thorough understanding of its solubility is critical for its application in various fields, including as a coupling agent, adhesion promoter, and surface modifier.
Solubility Profile
This compound is generally characterized by its good solubility in a range of common organic solvents.[1][2][3][4] This solubility is attributed to the organic propyl chains in its structure, which allow for favorable interactions with organic solvent molecules.[5] However, it is important to note that this compound can react with certain solvents, such as acetone (B3395972) and carbon tetrachloride.[1][3][4]
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solubility | References |
| Alcohols | Soluble | [1][2][3][4] |
| Esters | Soluble | [1][3][4] |
| Ethers | Soluble | [1][3][4] |
| Aliphatic Solvents | Soluble | [1][2][3][4] |
| Aromatic Solvents (e.g., Benzene) | Soluble | [1][2][3][4] |
Note: The term "soluble" in this context generally implies miscibility, as quantitative data is limited in publicly available literature.
While precise quantitative solubility data is not extensively documented, the available information consistently indicates a high degree of solubility in the solvent classes listed above. It is crucial to consider that the triethoxysilyl groups are susceptible to hydrolysis in the presence of water, which can affect its stability and solubility behavior in aqueous or moist solvent systems.[1][3][4] The hydrolysis of these groups leads to the formation of silanol (B1196071) groups, which are unstable and can undergo condensation reactions.[6]
Experimental Protocol for Solubility Determination
A standardized experimental protocol is essential for accurately determining the solubility of this compound in various organic solvents. The following is a generalized methodology based on standard laboratory practices.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, toluene)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC, HPLC, or gravimetric analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Place the container in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Filter the supernatant using a syringe filter compatible with the solvent to remove any suspended particles.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh a known volume of the clear, filtered solution.
-
Evaporate the solvent under controlled conditions (e.g., rotary evaporator or vacuum oven) until a constant weight of the residue (dissolved this compound) is obtained.
-
Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent or other desired units based on the weight of the residue and the volume of the solvent used.
-
Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: As a general rule, "like dissolves like." The solubility will be highest in solvents with similar polarity to the solute.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, temperature can still affect its miscibility with solvents.
-
Presence of Water: Moisture can lead to the hydrolysis of the triethoxysilyl groups, forming silanols. This can alter the chemical nature of the compound and its solubility characteristics. The hydrolysis reaction is catalyzed by acids or bases.[7]
-
Purity of the Solute and Solvent: Impurities in either the solute or the solvent can impact the measured solubility.
Logical Relationship of Factors Affecting Solubility
Caption: Key factors influencing the solubility of this compound.
References
- 1. chinacouplingagents.com [chinacouplingagents.com]
- 2. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. chinacouplingagents.com [chinacouplingagents.com]
- 5. Bis(trimethoxysilylpropyl)amine | 82985-35-1 | Benchchem [benchchem.com]
- 6. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Spectroscopic and Mechanistic Insights into Bis(3-(triethoxysilyl)propyl)amine
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of bis(3-(triethoxysilyl)propyl)amine, a versatile organosilane compound. It includes detailed Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, comprehensive experimental protocols for acquiring this data, and a mechanistic exploration of its hydrolysis, condensation, and surface modification reactions.
Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data for this compound. These values are compiled from various sources and represent typical spectral characteristics.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.8 | Quartet | -O-CH₂ -CH₃ |
| ~2.6 | Triplet | -N-CH₂ -CH₂- |
| ~1.6 | Multiplet | -CH₂-CH₂ -CH₂-Si- |
| ~1.2 | Triplet | -O-CH₂-CH₃ |
| ~0.6 | Triplet | -CH₂-CH₂ -Si- |
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~58.4 | -O-CH₂ -CH₃ |
| ~51.9 | -N-CH₂ -CH₂- |
| ~23.1 | -CH₂-CH₂ -CH₂-Si- |
| ~18.3 | -O-CH₂-CH₃ |
| ~7.8 | -CH₂-CH₂ -Si- |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 | N-H stretch | Secondary Amine |
| ~2975, ~2927, ~2885 | C-H stretch | Propyl and Ethyl Chains |
| ~1488 | C-H bend | Propyl and Ethyl Chains |
| ~1390 | C-H bend | Propyl and Ethyl Chains |
| ~1165 | Si-O-C stretch | Ethoxysilyl Group |
| ~1105, ~1075 | Si-O-C stretch | Ethoxysilyl Group |
| ~955 | Si-OH stretch | Silanol (B1196071) (from hydrolysis) |
| ~775 | Si-O-Si stretch | Siloxane (from condensation) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Transfer the solution to a 5 mm NMR tube.
-
For studying hydrolysis, a mixture of deuterated solvent and D₂O can be used.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : A standard single-pulse sequence (e.g., zg30) is typically used.
-
Number of Scans : 16 to 64 scans are generally sufficient, depending on the concentration.
-
Relaxation Delay (d1) : 1-5 seconds to ensure full relaxation of protons.
-
Acquisition Time : 1-2 seconds.
-
Spectral Width : A range of -2 to 12 ppm is appropriate.
-
Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Number of Scans : Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Spectral Width : A range of 0 to 70 ppm is suitable for the aliphatic carbons in this molecule.
-
Referencing : The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FTIR Spectroscopy Protocol
-
Sample Preparation :
-
Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR) : Place a drop of the sample directly onto the ATR crystal (e.g., diamond or germanium). This is often the simplest method.
-
Solution : Dissolve the sample in a suitable solvent (e.g., hexane) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.
-
-
Instrument Parameters :
-
Spectrometer : A standard FTIR spectrometer.
-
Mode : Transmittance or Absorbance.
-
Spectral Range : 4000 to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹ is typically sufficient.
-
Number of Scans : 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
Background Correction : A background spectrum of the empty sample holder (or the pure solvent) must be collected and subtracted from the sample spectrum.
-
Reaction Mechanisms and Workflows
This compound is commonly used as a coupling agent, where its reactivity is governed by the hydrolysis of the triethoxysilyl groups and subsequent condensation.
Hydrolysis and Condensation Pathway
The initial step in the activation of this compound is the hydrolysis of the ethoxy groups to form silanol groups. This is followed by condensation reactions, either with other silanol groups to form siloxane bonds or with hydroxyl groups on a substrate surface.
Caption: Hydrolysis and condensation of this compound.
Surface Modification Workflow
This workflow illustrates the process of using this compound to modify a hydroxylated surface, such as silica.
Caption: Workflow for surface modification using the silane.
In-Depth Technical Guide: Thermal Stability Analysis of Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(triethoxysilyl)propyl)amine is a dipodal aminosilane (B1250345) coupling agent utilized in a variety of applications, including as an adhesion promoter between inorganic and organic materials, a surface modifier, and in the formation of corrosion-resistant coatings.[1][2] Its performance in environments subjected to elevated temperatures is critically dependent on its thermal stability. This technical guide provides a comprehensive analysis of the thermal stability of this compound, drawing upon available data for the compound and its close structural analogs. Understanding the thermal decomposition behavior is essential for defining the operational limits and ensuring the long-term reliability of materials incorporating this silane (B1218182).
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior during thermal analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13497-18-2 | [1] |
| Molecular Formula | C18H43NO6Si2 | [3] |
| Molecular Weight | 425.71 g/mol | [3] |
| Appearance | Colorless to light yellow transparent liquid | [1][4] |
| Boiling Point | 160 °C @ 0.6 mmHg | [3] |
| Flash Point | 162 °C | [3] |
| Density | 0.97 g/cm³ at 25 °C | [3] |
Thermal Degradation Profile
-
Initial Weight Loss (Below 200°C): This stage is typically attributed to the volatilization of residual solvents, moisture, or any unreacted monomers.
-
Decomposition of the Organic Moiety (200°C - 600°C): The primary degradation phase involves the cleavage of the propyl-amine bridges. This process includes the breaking of C-N, C-C, and Si-C bonds. For aminosilanes, this decomposition often begins in the range of 200-250°C.
-
Siloxane Network Degradation (>600°C): The inorganic Si-O-Si backbone, formed upon hydrolysis and condensation of the ethoxy groups, is significantly more stable and degrades at much higher temperatures.
Based on data for analogous aminosilanes, a quantitative summary of expected thermal decomposition events is presented in Table 2.
Table 2: Anticipated Thermal Decomposition Data for this compound
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Onset of Decomposition (Tonset) | 200 - 250 | ~5% | Initial decomposition of the organic amine structure. |
| Major Decomposition (Tpeak) | 250 - 450 | 40 - 60% | Significant fragmentation of the propyl-amine backbone. |
| Final Decomposition | > 600 | 10 - 20% | Degradation of the resulting silicon-based network. |
Note: The data in Table 2 is extrapolated from the behavior of similar aminosilanes and should be confirmed by specific experimental analysis of this compound.
Experimental Protocols
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, identifying decomposition temperatures and mass loss percentages.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp up to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset decomposition temperature (Tonset) from the initial significant mass loss.
-
Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).
-
Calculate the percentage of mass loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, identifying thermal transitions such as glass transitions, melting, and crystallization.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Seal 5-10 mg of this compound in a hermetic aluminum pan. Use an empty hermetically sealed pan as a reference.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50°C).
-
Ramp up to a temperature just below the onset of decomposition (e.g., 200°C) at a heating rate of 10°C/min.
-
Hold for 1-2 minutes.
-
Cool back to the starting temperature at a rate of 10°C/min.
-
Perform a second heating scan under the same conditions to observe any changes after the initial thermal history is erased.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic (melting) and exothermic (crystallization, curing) peaks.
-
Determine the glass transition temperature (Tg) from the step change in the baseline.
-
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and the proposed thermal degradation pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed multi-stage thermal degradation pathway for this compound.
References
- 1. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 2. Special Topics - Gelest [technical.gelest.com]
- 3. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95% | [gelest.com]
- 4. Bis(3-triethoxysilylpropyl)amine - Buy silane coupling agent, amino silane, bis(3-triethoxysilylpropyl)amine Product on Anhui Elite Industrial Co.,ltd [ahelite.com]
Methodological & Application
Application Notes and Protocols for Surface Modification of Silica Nanoparticles with Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) have garnered significant attention in the field of drug delivery due to their biocompatibility, high surface area, tunable pore size, and the ease with which their surface can be functionalized. Surface modification of SNPs is a critical step to impart desired properties, such as enhanced stability, specific targeting, and controlled drug release. The introduction of amine groups on the silica surface is a common strategy to facilitate the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules.
Bis(3-(triethoxysilyl)propyl)amine is a bifunctional organosilane that serves as an excellent coupling agent for the surface modification of silica nanoparticles. Its two triethoxysilyl groups allow for a robust, covalent attachment to the silica surface, while the secondary amine group provides a reactive site for further conjugation. This application note provides detailed protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and subsequent characterization. Additionally, a representative application in pH-responsive drug delivery is presented.
Data Presentation
Table 1: Physicochemical Properties of Bare and Amine-Functionalized Silica Nanoparticles
| Parameter | Bare Silica Nanoparticles | Amine-Functionalized SNPs |
| Average Particle Size (nm) | 150 ± 15 | 165 ± 20 |
| Zeta Potential (mV) at pH 7.4 | -25 ± 5 | +30 ± 5 |
| Elemental Analysis (%N) | 0 | 1.5 - 2.5 |
Table 2: Doxorubicin Loading and Release from Amine-Functionalized Silica Nanoparticles
| Parameter | Value |
| Drug Loading Capacity (wt%) | 10 - 15 |
| Drug Loading Efficiency (%) | 80 - 90 |
| Cumulative Release at pH 7.4 after 24h (%) | ~20 |
| Cumulative Release at pH 5.5 after 24h (%) | ~65 |
Experimental Protocols
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles with a diameter of approximately 150 nm.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS, ≥99%)
-
Ethanol (B145695) (Absolute, 200 proof)
-
Ammonium (B1175870) Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.
-
Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Rapidly add 5.0 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will turn from a clear to a milky white suspension as the silica nanoparticles form.[1]
-
Collect the silica nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Discard the supernatant and re-disperse the pellet in 50 mL of absolute ethanol using sonication.
-
Repeat the centrifugation and re-dispersion steps three times with ethanol and twice with DI water to remove unreacted reagents.
-
After the final wash, the purified silica nanoparticles can be re-dispersed in a suitable solvent for functionalization or dried in an oven at 80°C to obtain a fine white powder.
Surface Modification with this compound
This protocol details the grafting of this compound onto the surface of the synthesized silica nanoparticles.
Materials:
-
Dried silica nanoparticles
-
This compound (≥95%)
-
Anhydrous Toluene (B28343)
-
Three-neck round-bottom flask equipped with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Add 1.0 g of dried silica nanoparticles to 100 mL of anhydrous toluene in a three-neck round-bottom flask.
-
Sonicate the mixture for 20 minutes to ensure a fine, homogeneous dispersion.
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
In a separate vial, dissolve 0.5 g of this compound in 20 mL of anhydrous toluene.
-
Add the this compound solution dropwise to the silica suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 12 hours with continuous stirring under a nitrogen atmosphere.[1]
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Wash the particles thoroughly by repeated cycles of re-dispersion in fresh toluene (three times) and then ethanol (twice) to remove any unreacted or physisorbed silane.[1]
-
Dry the amine-functionalized silica nanoparticles in a vacuum oven at 60°C overnight.
Characterization of Amine-Functionalized Silica Nanoparticles
a) Particle Size and Zeta Potential:
-
Disperse a small amount of the bare and amine-functionalized silica nanoparticles in DI water or a suitable buffer (e.g., 10 mM NaCl) through sonication.
-
Measure the hydrodynamic diameter and zeta potential using a dynamic light scattering (DLS) instrument. A positive shift in zeta potential after modification indicates successful grafting of amine groups.
b) Fourier-Transform Infrared Spectroscopy (FTIR):
-
Acquire FTIR spectra of the bare and amine-functionalized silica nanoparticles.
-
Successful functionalization is confirmed by the appearance of new peaks corresponding to C-H stretching and bending vibrations from the propyl chains of the silane. A decrease in the intensity of the isolated Si-OH peak may also be observed.[2]
c) Elemental Analysis:
-
Perform elemental analysis to quantify the amount of nitrogen present in the amine-functionalized silica nanoparticles. This provides a quantitative measure of the degree of surface modification.[2]
Drug Loading and In Vitro Release Study (Example: Doxorubicin)
This protocol provides a general method for loading a model anticancer drug, doxorubicin, onto the amine-functionalized silica nanoparticles and evaluating its pH-responsive release.
Materials:
-
Amine-functionalized silica nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure: a) Drug Loading:
-
Disperse 100 mg of amine-functionalized silica nanoparticles in 10 mL of DI water.
-
Dissolve 20 mg of DOX in 10 mL of DI water.
-
Add the DOX solution to the nanoparticle suspension and stir at room temperature for 24 hours in the dark. The electrostatic attraction between the positively charged amine groups on the nanoparticles and the DOX molecules facilitates loading.
-
Collect the DOX-loaded nanoparticles by centrifugation (10,000 x g for 15 minutes).
-
Wash the nanoparticles with DI water to remove unloaded DOX.
-
Determine the amount of loaded DOX by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX.
b) In Vitro Release:
-
Disperse a known amount of DOX-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.
-
Place the suspensions in separate dialysis bags and immerse them in the corresponding release media.
-
At predetermined time intervals, withdraw a sample from the release media and replace it with fresh media.
-
Quantify the amount of released DOX in the samples using a UV-Vis spectrophotometer. The protonation of the secondary amine on the nanoparticle surface in the acidic environment (pH 5.5) leads to increased electrostatic repulsion with the drug molecules, thereby accelerating the release of DOX.[3][4]
Visualizations
References
Application Notes: Bis(3-(triethoxysilyl)propyl)amine as a Crosslinking Agent in Epoxy Resins
1.0 Introduction
Bis(3-(triethoxysilyl)propyl)amine is a dipodal, secondary amino-functional silane (B1218182) utilized as a high-performance crosslinking agent and adhesion promoter in epoxy resin systems. Its unique molecular structure, featuring a central secondary amine and two terminal triethoxysilyl groups, enables a dual crosslinking mechanism. This results in a robust, hybrid organic-inorganic polymer network with significantly enhanced thermal, mechanical, and chemical properties. This document provides detailed protocols and application data for researchers and scientists developing advanced epoxy-based materials.
2.0 Mechanism of Action
The efficacy of this compound as a crosslinking agent stems from its two distinct reactive functionalities:
-
Amine-Epoxy Reaction: The secondary amine group reacts with the epoxide rings of the epoxy resin through a nucleophilic ring-opening reaction. This forms a stable covalent bond, integrating the silane into the organic polymer backbone.[1] The secondary amine structure leads to a more moderate and controlled reaction compared to primary amines, offering better stability and processing characteristics.[2][3]
-
Silane Hydrolysis and Condensation: In the presence of ambient moisture, the six hydrolyzable triethoxysilyl groups undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other to form a rigid, three-dimensional siloxane network (Si-O-Si).[4] This inorganic network provides enhanced thermal stability and chemical resistance. Furthermore, the silanol groups can form strong covalent bonds with inorganic substrates or fillers (e.g., glass, metal oxides), dramatically improving adhesion.[5]
This dual mechanism creates a highly crosslinked, interpenetrating network that imparts superior properties to the final cured material.
Caption: Dual crosslinking action of the aminosilane (B1250345) in an epoxy matrix.
Experimental Protocols
This section outlines a representative protocol for formulating and characterizing an epoxy resin system crosslinked with this compound.
3.1 Materials and Equipment
-
Epoxy Resin: Standard Bisphenol A diglycidyl ether (DGEBA) resin with a known Epoxy Equivalent Weight (EEW).
-
Crosslinking Agent: this compound (MW = 425.71 g/mol , Amine Hydrogen Equivalent Weight (AHEW) = 425.71 g/eq).[3]
-
Solvent (Optional): Anhydrous toluene (B28343) or xylene for viscosity reduction.
-
Equipment: Analytical balance, mechanical stirrer, vacuum oven, temperature-controlled hot plate, molds for sample casting (e.g., silicone or PTFE), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Universal Testing Machine (UTM).
3.2 Stoichiometric Calculations
For optimal properties, a stoichiometric balance between the epoxy groups and the reactive amine hydrogens is typically desired.[6] this compound has one reactive hydrogen on its secondary amine.
The required amount of the crosslinking agent, expressed as parts per hundred parts of resin (phr), is calculated as follows:
phr = (AHEW / EEW) * 100
Where:
-
AHEW is the Amine Hydrogen Equivalent Weight of the crosslinker (425.71 g/eq for this compound).
-
EEW is the Epoxy Equivalent Weight of the resin (e.g., 190 g/eq for a standard DGEBA resin).
Example Calculation: For an epoxy resin with an EEW of 190 g/eq: phr = (425.71 / 190) * 100 ≈ 224
This high phr value is due to the high molecular weight of the crosslinker. In practice, this silane is often used as a co-crosslinker or additive at lower concentrations (e.g., 5-30 phr) to modify properties and enhance adhesion.
3.3 Formulation and Curing Protocol
-
Preparation: Pre-heat the epoxy resin to 50-60°C to reduce its viscosity.
-
Mixing: Weigh the desired amount of epoxy resin into a mixing vessel. Add the calculated amount of this compound to the resin while stirring continuously with a mechanical stirrer.
-
Degassing: Mix for 10-15 minutes until a homogenous mixture is obtained. Place the mixture in a vacuum chamber for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a release agent.
-
Curing: Transfer the molds to a programmable oven for curing. A typical two-stage curing cycle is recommended:
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal stress.
-
Demolding: Carefully remove the samples from the molds for subsequent characterization.
Caption: General workflow for preparing and testing epoxy samples.
Data Presentation (Illustrative)
The following tables present illustrative data on how this compound can enhance the properties of a standard DGEBA epoxy resin. These values are representative and intended to demonstrate expected performance trends.
Table 1: Illustrative Mechanical Properties This table shows the potential improvement in mechanical strength and stiffness. Increased crosslink density generally leads to a higher modulus and tensile strength.[9]
| Formulation | Silane Content (phr) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Control (No Silane) | 0 | 65 | 2.8 | 5.5 |
| Formulation A | 10 | 78 | 3.2 | 4.8 |
| Formulation B | 20 | 85 | 3.5 | 4.2 |
Table 2: Illustrative Thermal Properties This table highlights the expected enhancement in thermal stability. The formation of a rigid siloxane network contributes to a higher glass transition temperature (Tg) and improved thermal decomposition temperature (Td).[10]
| Formulation | Silane Content (phr) | Glass Transition Temp. (Tg), °C | Onset Decomposition Temp. (Td, 5% wt. loss), °C |
| Control (No Silane) | 0 | 145 | 340 |
| Formulation A | 10 | 158 | 355 |
| Formulation B | 20 | 167 | 368 |
Table 3: Illustrative Chemical Resistance (28-Day Immersion at 25°C) The dense, highly crosslinked network improves resistance to chemical attack.[4]
| Formulation | Silane Content (phr) | % Weight Gain (Toluene) | % Weight Gain (10% H₂SO₄) | % Weight Gain (Water) |
| Control (No Silane) | 0 | 3.5 | 1.8 | 2.2 |
| Formulation A | 10 | 2.1 | 0.9 | 1.3 |
| Formulation B | 20 | 1.4 | 0.5 | 0.8 |
Structure and Safety
5.1 Chemical Structure
Caption: Chemical structure of the crosslinking agent.
5.2 Safety and Handling
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed original containers.[3] Protect from moisture to prevent premature hydrolysis.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
- 1. The Optimal Silane Coupling Agent for Epoxy Resin: A Deep Dive into Amino-Functionalized Silanes- High-performance coupling agent [cn.epoxysca.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. chinacouplingagents.com [chinacouplingagents.com]
- 4. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 5. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures - Mendeley Data [data.mendeley.com]
- 8. Data on mechanical and thermal properties of an amine-epoxy system at various post-curing temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis Using Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(triethoxysilyl)propyl)amine is a versatile precursor for sol-gel synthesis, enabling the formation of hybrid organic-inorganic materials with a variety of applications. Its chemical structure, featuring two triethoxysilyl groups, allows for the creation of a cross-linked silica (B1680970) network, while the secondary amine functional group provides a site for further chemical modification or interaction with other molecules.[1][2] This makes it a valuable component in the development of materials for drug delivery, coatings, and as a coupling agent.[2][3][4] The sol-gel process, involving hydrolysis and condensation reactions, allows for the synthesis of these materials under mild conditions, making it suitable for the encapsulation of sensitive therapeutic agents.[5]
Applications
The unique properties of this compound-derived gels make them suitable for a range of applications:
-
Controlled Drug Release: The porous silica matrix formed during the sol-gel process can be used to encapsulate drug molecules. The release of the drug can be controlled by adjusting the properties of the gel, such as pore size and surface chemistry.[6] The amine groups within the matrix can interact with drug molecules, further modulating the release profile.[6]
-
Surface Modification: As a coupling agent, it can be used to modify the surface of silica nanoparticles or other substrates.[7] This is useful for improving the dispersion of nanoparticles in a polymer matrix or for attaching specific biomolecules to a surface.
-
Adhesion Promotion: It can be used to improve the adhesion between organic and inorganic materials, finding use in coatings and composites.[2][3]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of an Amine-Functionalized Silica Gel
This protocol describes a general method for preparing a silica gel using this compound, often in combination with a co-precursor like tetraethoxysilane (TEOS) to control the properties of the final material.[6]
Materials:
-
This compound
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Acid or base catalyst (e.g., HCl or NH₄OH)
Procedure:
-
In a suitable reaction vessel, combine this compound, TEOS (if used), and ethanol. Stir the mixture to ensure homogeneity.
-
In a separate container, prepare an aqueous solution of the catalyst.
-
Slowly add the catalyst solution to the precursor mixture while stirring vigorously.
-
Continue stirring for the desired hydrolysis time. This can range from minutes to hours depending on the desired properties of the gel.[8]
-
After hydrolysis, the sol can be cast into a mold or used for coating.
-
Allow the sol to gel and age for a specified period. The aging process strengthens the gel network.
-
The gel is then dried to remove the solvent. This can be done at ambient temperature or in an oven at a controlled temperature.
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol outlines the steps for modifying the surface of silica nanoparticles with this compound.[7]
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous solvent (e.g., toluene (B28343) or ethanol)
Procedure:
-
Disperse the silica nanoparticles in the anhydrous solvent using sonication to break up any agglomerates.
-
Add the desired amount of this compound to the nanoparticle suspension.
-
The reaction mixture is then heated under reflux for several hours to facilitate the grafting of the silane (B1218182) onto the silica surface.
-
After the reaction, the modified nanoparticles are collected by centrifugation.
-
The nanoparticles are washed several times with the solvent to remove any unreacted silane.
-
Finally, the functionalized nanoparticles are dried in an oven.
Data Presentation
The following tables summarize key experimental parameters and resulting material properties from various studies.
Table 1: Experimental Parameters for Sol-Gel Synthesis
| Parameter | Value | Reference |
| Precursor Ratio (TSPA:TEOS) | Varied to control release | [6] |
| Hydrolysis Time | Dependent on catalyst and temperature | [8] |
| Catalyst | Acid or Base | [9] |
Table 2: Parameters for Surface Modification of Silica Nanoparticles
| Parameter | Condition | Effect | Reference |
| BTMA Concentration | Varied | Strong effect on silanization degree | [7] |
| Hydrolysis Time | Varied | Weak effect on silanization degree | [7] |
| Treatment Time | Varied | Weak effect on silanization degree | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 2. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 3. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. jourcc.com [jourcc.com]
- 6. Bis(trimethoxysilylpropyl)amine and tetraethoxysilane derived gels as effective controlled release carriers for water-soluble drugs of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Bis(3-(triethoxysilyl)propyl)amine in Functionalized Mesoporous Silica: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The functionalization of mesoporous silica (B1680970) with bis(3-(triethoxysilyl)propyl)amine has emerged as a versatile strategy for creating advanced materials with tailored properties for a range of applications. This secondary amine-containing organosilane, when incorporated into the high surface area and ordered pore structure of mesoporous silica, imparts unique chemical reactivity and binding capabilities. These functionalized materials have shown significant promise in fields such as drug delivery, catalysis, and environmental remediation through the adsorption of pollutants.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound-functionalized mesoporous silica. It is intended to serve as a comprehensive resource for researchers and professionals in materials science, chemistry, and pharmaceutical development.
Overview of Applications
Bis(amine)-functionalized mesoporous silica possesses a high density of secondary amine groups, which can be protonated or act as nucleophiles, making them suitable for various applications:
-
Drug Delivery: The amine groups can interact with drug molecules through hydrogen bonding or electrostatic interactions, enabling high drug loading capacities and controlled release profiles.[1][2][3] The pH-responsive nature of the amine groups allows for targeted drug release in specific physiological environments.
-
Catalysis: The basic nature of the amine groups makes these materials effective solid base catalysts for a variety of organic reactions.[4] The high surface area and well-defined pore structure of the silica support enhance catalyst activity and selectivity.
-
Adsorption: These materials are excellent adsorbents for the removal of heavy metal ions and carbon dioxide.[5][6][7][8][9][10][11][12][13] The amine groups act as chelating agents for heavy metals and can chemically react with acidic gases like CO2.
Synthesis of Bis(amine)-Functionalized Mesoporous Silica
There are two primary methods for synthesizing bis(amine)-functionalized mesoporous silica: post-synthesis grafting and co-condensation.[14][15][16][17]
Post-Synthesis Grafting Method
In this method, the mesoporous silica support (e.g., SBA-15 or MCM-41) is first synthesized and then functionalized with this compound. This approach generally preserves the ordered mesostructure of the silica.[15]
Experimental Protocol: Post-Synthesis Grafting of SBA-15
-
Synthesis of SBA-15: Prepare SBA-15 mesoporous silica using a standard hydrothermal method with Pluronic P123 as the structure-directing agent and tetraethyl orthosilicate (B98303) (TEOS) as the silica source. Calcine the resulting material to remove the template.
-
Activation: Dry the calcined SBA-15 under vacuum at 120°C for 12 hours to remove adsorbed water and activate the surface silanol (B1196071) groups.
-
Grafting:
-
Suspend 1.0 g of dried SBA-15 in 50 mL of anhydrous toluene (B28343) in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.0 mL of this compound to the suspension.
-
Reflux the mixture at 110°C for 24 hours with constant stirring.
-
-
Purification:
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the product extensively with toluene and ethanol (B145695) to remove any unreacted silane.
-
Dry the functionalized silica (SBA-15-bis(amine)) in a vacuum oven at 80°C for 12 hours.
-
Co-Condensation Method
This one-pot synthesis involves the simultaneous hydrolysis and condensation of TEOS and this compound in the presence of a structure-directing agent.[17][18][19] This method can lead to a more uniform distribution of amine groups throughout the silica framework.
Experimental Protocol: Co-condensation Synthesis
-
Micelle Formation: Dissolve 2.0 g of cetyltrimethylammonium bromide (CTAB) in 100 mL of deionized water and 3.5 mL of 2.0 M NaOH solution. Stir the mixture at 80°C for 30 minutes.
-
Addition of Precursors:
-
Add a mixture of 5.0 mL of TEOS and 1.0 mL of this compound dropwise to the hot surfactant solution under vigorous stirring.
-
Continue stirring the mixture at 80°C for 2 hours to form a white precipitate.
-
-
Purification and Template Removal:
-
Filter the solid product and wash it thoroughly with deionized water and ethanol.
-
Dry the as-synthesized material at 60°C overnight.
-
Remove the CTAB template by solvent extraction with an acidic ethanol solution (e.g., 1 M HCl in ethanol) or by calcination (note: calcination may degrade the amine groups).
-
Characterization Data
The successful synthesis and functionalization of the mesoporous silica should be confirmed by various characterization techniques. The following table summarizes typical quantitative data obtained for bis(amine)-functionalized mesoporous silica.
| Property | Unfunctionalized SBA-15 | SBA-15-bis(amine) (Grafting) | Bis(amine)-SiO2 (Co-condensation) |
| Surface Area (BET) | ~800 m²/g | ~400-600 m²/g | ~500-700 m²/g |
| Pore Volume | ~1.2 cm³/g | ~0.6-0.9 cm³/g | ~0.7-1.0 cm³/g |
| Pore Diameter | ~8-10 nm | ~6-8 nm | ~5-7 nm |
| Amine Loading | N/A | 1.0-2.5 mmol/g | 1.5-3.0 mmol/g |
Note: The exact values can vary depending on the specific synthesis conditions.
Application Protocols
Drug Delivery: Ibuprofen (B1674241) Loading and Release
Protocol: Ibuprofen Loading by Impregnation
-
Preparation: Activate 100 mg of bis(amine)-functionalized mesoporous silica by drying under vacuum at 60°C for 4 hours.
-
Loading:
-
Dissolve 100 mg of ibuprofen in 10 mL of a suitable solvent (e.g., ethanol or hexane).
-
Add the activated silica to the ibuprofen solution.
-
Stir the suspension at room temperature for 24 hours to allow for drug adsorption.
-
-
Purification:
-
Collect the ibuprofen-loaded silica by centrifugation.
-
Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug.
-
Dry the final product under vacuum at 40°C.
-
Protocol: In Vitro Ibuprofen Release
-
Setup: Suspend 20 mg of ibuprofen-loaded silica in 100 mL of a release medium (e.g., simulated gastric fluid at pH 1.2 or simulated intestinal fluid at pH 7.4) in a dissolution apparatus.[20]
-
Sampling: Maintain the temperature at 37°C and stir continuously. At predetermined time intervals, withdraw 1 mL aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analysis: Filter the withdrawn samples and determine the concentration of released ibuprofen using UV-Vis spectrophotometry at a wavelength of approximately 221 nm.
Quantitative Data for Ibuprofen Delivery
| Material | Drug Loading Capacity (wt%) | Drug Loading Efficiency (%) | Release in 24h (pH 7.4) (%) |
| Unfunctionalized SBA-15 | ~15-20% | ~70-80% | >90% (burst release) |
| SBA-15-bis(amine) | ~25-35% | >90% | ~60-70% (sustained release) |
Data is illustrative and can vary based on experimental conditions.
Adsorption of Heavy Metals
Protocol: Batch Adsorption of Cu(II) Ions
-
Preparation: Prepare a stock solution of Cu(II) ions (e.g., 1000 ppm) by dissolving a known amount of CuSO₄·5H₂O in deionized water.
-
Adsorption Experiment:
-
Add 20 mg of bis(amine)-functionalized mesoporous silica to 50 mL of a Cu(II) solution of a known initial concentration (e.g., 50 ppm).
-
Adjust the pH of the solution to a desired value (e.g., pH 5-6) using dilute HCl or NaOH.
-
Shake the mixture at room temperature for a specified contact time (e.g., 2 hours) to reach equilibrium.
-
-
Analysis:
-
Separate the adsorbent from the solution by filtration or centrifugation.
-
Determine the final concentration of Cu(II) ions in the supernatant using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Calculate the adsorption capacity and removal efficiency.
-
Quantitative Data for Heavy Metal Adsorption
| Adsorbent | Metal Ion | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
| SBA-15-bis(amine) | Cu(II) | ~80-120 | >95 |
| SBA-15-bis(amine) | Pb(II) | ~150-200 | >98 |
| SBA-15-bis(amine) | Cd(II) | ~60-90 | >90 |
Data depends on initial metal concentration, pH, and adsorbent dosage.
Carbon Dioxide (CO2) Capture
Protocol: CO2 Adsorption Measurement
-
Activation: Place a known mass of the bis(amine)-functionalized silica in the sample cell of a thermogravimetric analyzer (TGA) or a volumetric adsorption analyzer.
-
Degassing: Heat the sample under a flow of inert gas (e.g., N₂ or Ar) at 100-120°C for several hours to remove any adsorbed water and other impurities.
-
Adsorption:
-
Cool the sample to the desired adsorption temperature (e.g., 25°C or 75°C).
-
Introduce a flow of CO₂ gas (or a CO₂/N₂ mixture) and monitor the weight change (TGA) or the pressure change (volumetric analyzer) until equilibrium is reached.
-
-
Desorption: To assess reusability, the material can be regenerated by heating under an inert gas flow to release the adsorbed CO₂.
Quantitative Data for CO2 Capture
| Adsorbent | Temperature (°C) | CO2 Adsorption Capacity (mmol/g) |
| SBA-15-bis(amine) (dry conditions) | 25 | ~1.5 - 2.5 |
| SBA-15-bis(amine) (humid conditions) | 25 | ~2.0 - 3.5 |
| SBA-15-bis(amine) (dry conditions) | 75 | ~2.5 - 3.3 |
CO2 adsorption capacity is highly dependent on the amine loading, temperature, and presence of moisture.[5]
Visualizations
Caption: Synthesis workflows for bis(amine)-functionalized mesoporous silica.
Caption: Ibuprofen loading and release process.
Caption: Adsorption mechanisms for heavy metals and CO2.
References
- 1. In Vitro Efficacy of Curcumin-Loaded Amine-Functionalized Mesoporous Silica Nanoparticles against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Effect of Functionalization on Loading Capacity and Release of Drug from Mesoporous Silica Nanoparticles: A Computationally Driven Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. narraj.org [narraj.org]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous heavy metals removal by adsorption on amine-functionalized mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Co‐condensation synthesis of well‐defined mesoporous silica nanoparticles: effect of surface chemical modification on plasmid DNA condensation and transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Bis(3-(triethoxysilyl)propyl)amine as an Adhesion Promoter for Bioactive Coatings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(3-(triethoxysilyl)propyl)amine (CAS No. 13497-18-2) is a versatile dipodal aminosilane (B1250345) that functions as a highly effective adhesion promoter, or coupling agent, for the surface modification of various substrates.[1][2] Its unique molecular structure, featuring a central secondary amine and two terminal triethoxysilyl groups, enables it to form a durable, covalent bridge between inorganic substrates and organic bioactive coatings.[3][4]
The triethoxysilyl groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the surface of inorganic substrates (such as titanium, silica (B1680970), glass, and other metal oxides) to form stable siloxane bonds (Si-O-Substrate).[5] Concurrently, the silanol groups can self-condense to create a cross-linked, robust silane (B1218182) layer on the surface.[5] The propyl amine group provides a reactive site for the subsequent immobilization of bioactive molecules, such as proteins (e.g., collagen), peptides, or drugs, thereby creating a functional, bioactive surface.[4]
This document provides detailed application notes and experimental protocols for the use of this compound to enhance the adhesion of bioactive coatings on common biomaterial substrates.
Key Applications in Bioactive Coatings
This compound is particularly valuable in the development of medical devices and materials where a stable interface between the device and biological environment is critical. Key applications include:
-
Orthopedic and Dental Implants: Promoting the adhesion of osteoconductive coatings like collagen or hydroxyapatite (B223615) to titanium or PEEK (Polyether ether ketone) implants to enhance osseointegration.[6][7]
-
Biomedical Devices and Sensors: Covalently immobilizing enzymes, antibodies, or other recognition elements onto silica or glass-based biosensor surfaces.
-
Cell Culture Surfaces: Modifying the surface of glass or polymer-based cultureware to improve cell attachment, proliferation, and differentiation.[8]
-
Drug Delivery Systems: Functionalizing nanoparticle surfaces for targeted drug delivery applications.
Quantitative Data on Surface Treatment and Performance
While specific quantitative data for this compound in bioactive applications is limited in publicly available literature, the following tables provide representative data for aminosilane-treated surfaces. This data serves as a benchmark for expected performance.
Table 1: Surface Wettability of Silanized Surfaces
Contact angle measurements are a common method to assess the change in surface hydrophilicity or hydrophobicity after silanization. A decrease in contact angle on a hydrophilic substrate like glass indicates successful surface modification.
| Substrate | Silane Treatment | Water Contact Angle (°) | Reference |
| Glass | Plasma Treated (Control) | < 10° | [9] |
| Glass | (3-aminopropyl)triethoxysilane (APTES) | 55° - 65° | [9] |
Note: The amine functionalization increases the hydrophobic character of the hydrophilic glass surface, leading to a higher contact angle.
Table 2: Adhesion Strength of Coatings on Silanized Substrates
Shear bond strength (SBS) tests are used to quantify the adhesion of a coating to a substrate. Higher SBS values indicate stronger adhesion.
| Substrate | Adhesion Promoter / Primer | Coating | Mean Shear Bond Strength (MPa) | Reference |
| Silica-Coated Titanium | 3-methacryloxypropyltrimethoxysilane | Bis-GMA/MMA Resin | 20.1 ± 3.1 (Dry) | [10] |
| Silica-Coated Titanium | Control (Pre-hydrolyzed Silane) | Bis-GMA/MMA Resin | 13.1 ± 1.9 (Dry) | [10] |
| PEEK | Sulfuric Acid Etch + MMA-based adhesive | Resin Cement | 13.28 ± 1.69 | [8] |
| PEEK | Untreated Control | Resin Cement | 3.15 ± 0.79 | [8] |
Note: While not using the specific target silane, this data illustrates the significant improvement in bond strength achievable with appropriate surface treatment and adhesion promoters.
Table 3: Biocompatibility of Aminosilane-Functionalized Surfaces
Cytotoxicity assays are crucial for ensuring that the modified surface is not harmful to cells. Cell viability is often expressed as a percentage relative to a control group.
| Material | Cell Type | Assay | Result | Reference |
| Chitosan-Collagen on Titanium | Human Bone Marrow MSCs | Cell Viability (14 days) | Significantly higher than control | [7] |
| Amine-modified Silica Nanoparticles | RAW 264.7 Macrophages | Cytotoxicity | Suppressed cytotoxicity in presence of serum | [11] |
Experimental Protocols
The following protocols provide a general framework for using this compound as an adhesion promoter. Optimization may be required for specific substrates and bioactive molecules.
Protocol 1: Surface Preparation and Silanization
This protocol describes the fundamental steps for creating a reactive amine surface on a substrate.
Materials:
-
Substrates (e.g., Titanium, Glass, Silica wafers)
-
This compound
-
Anhydrous solvent (e.g., Ethanol (B145695) or Toluene)
-
Deionized (DI) water
-
Acetic acid (optional, for pH adjustment)
-
Detergent solution (e.g., Alconox)
-
Acetone, Isopropanol, or Ethanol for cleaning
-
Nitrogen gas stream
-
Oven or vacuum oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrates by sonicating in a detergent solution for 15 minutes, followed by sequential sonicating in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of clean, dry nitrogen gas.
-
To generate surface hydroxyl groups (hydroxylation), treat the substrates with oxygen plasma (e.g., 20-50 W for 30-60 seconds) or immerse them in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
After hydroxylation, rinse the substrates extensively with DI water and dry again with nitrogen gas.
-
-
Silanization Solution Preparation:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., 95% ethanol / 5% water).
-
For hydrolysis, the water content is critical. A common formulation is a 95:5 mixture of ethanol to water.
-
If not using an amine-containing silane, the pH of the solution is typically adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis. For aminosilanes like this compound, this step is often omitted.
-
Stir the solution for at least 5-30 minutes to allow for the hydrolysis of the ethoxy groups to silanol groups.
-
-
Surface Silanization:
-
Immerse the cleaned, hydroxylated substrates in the prepared silane solution.
-
Incubate for 1-2 hours at room temperature or for 20 minutes at an elevated temperature (e.g., 70-80°C), depending on the substrate and desired coating density.
-
Ensure the process is carried out in a controlled environment to minimize excess water contamination.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., ethanol) to remove any unbound or physisorbed silane.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds with the surface and cross-linking within the silane layer.
-
Protocol 2: Immobilization of Collagen onto a Silanized Surface
This protocol outlines a common method for covalently attaching a protein, such as collagen, to the amine-functionalized surface.
Materials:
-
Amine-silanized substrates (from Protocol 1)
-
Type I Collagen solution (e.g., from rat tail or bovine skin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutaraldehyde (B144438) solution (e.g., 2.5% in PBS)
-
Glycine (B1666218) solution (e.g., 1 M in PBS) to quench unreacted aldehyde groups
-
Sterile DI water
Procedure:
-
Activation of Amine Surface:
-
Immerse the amine-silanized substrates in a 2.5% glutaraldehyde solution for 1 hour at room temperature. Glutaraldehyde acts as a homobifunctional crosslinker, with one aldehyde group reacting with the surface amine groups.
-
Rinse the substrates thoroughly with PBS and sterile DI water to remove excess glutaraldehyde.
-
-
Collagen Immobilization:
-
Prepare a collagen solution at a desired concentration (e.g., 50-100 µg/mL) in sterile PBS.
-
Immerse the glutaraldehyde-activated substrates in the collagen solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C to allow the free aldehyde groups on the surface to react with amine groups on the collagen molecules.
-
-
Quenching and Rinsing:
-
Remove the substrates from the collagen solution.
-
Immerse the substrates in a 1 M glycine solution for 30 minutes to block any remaining unreacted aldehyde groups.
-
Rinse the collagen-coated substrates extensively with sterile PBS to remove non-covalently bound protein.
-
The bioactive substrates are now ready for cell culture experiments or further analysis. Store in sterile PBS at 4°C.
-
Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Bioactive Coating
Caption: Workflow for creating a bioactive surface using this compound.
Diagram 2: Mechanism of Silane Adhesion and Collagen Immobilization
Caption: Chemical mechanism of surface modification and bio-conjugation.
Diagram 3: Integrin-Mediated Cell Adhesion Signaling Pathway
When cells interact with an immobilized collagen coating, integrin receptors on the cell surface play a crucial role in adhesion and downstream signaling that influences cell behavior such as survival, proliferation, and differentiation.[12][13]
References
- 1. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95% | [gelest.com]
- 4. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 5. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. Immobilization of Collagen on the Surface of a PEEK Implant with Monolayer Nanopores | MDPI [mdpi.com]
- 7. Cell Adhesion and Initial Bone Matrix Deposition on Titanium-Based Implants with Chitosan–Collagen Coatings: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hub.hku.hk [hub.hku.hk]
- 11. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 12. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of integrin-specific bioactive coatings on tissue healing and implant osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Surface Functionalization of Glass Fibers with Bis(3-(triethoxysilyl)propyl)amine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The surface functionalization of glass fibers is a critical process for advancing applications in biomedical research, drug development, and material science. Glass surfaces, rich in hydroxyl (-OH) groups, can be chemically modified to alter their physical and chemical properties, such as wettability and surface charge, and to introduce reactive functional groups for subsequent conjugation. Bis(3-(triethoxysilyl)propyl)amine is a dipodal aminosilane (B1250345) coupling agent that serves as an effective surface modifier.[1] Its two triethoxysilyl groups enable the formation of a robust, cross-linked, and hydrolytically stable polysiloxane layer covalently bonded to the glass surface.[1][2] The secondary amine group introduces a positive surface charge at neutral pH and provides a reactive site for the covalent immobilization of biomolecules, such as proteins, DNA, and drugs.[3][4] This modification enhances the compatibility between the inorganic glass fiber and organic polymers or biological molecules, making it invaluable for the development of biosensors, targeted drug delivery systems, and reinforced composite materials.[5][6][7]
Principle of Silanization
The functionalization process occurs in two primary stages: hydrolysis and condensation. First, the ethoxy groups (-OCH₂CH₃) of the silane (B1218182) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups on the glass fiber surface, forming stable covalent siloxane bonds (Si-O-Si). Additionally, adjacent silanol groups can self-condense, creating a durable, cross-linked network on the surface.[8][9]
Detailed Experimental Protocol
This protocol provides a comprehensive method for the surface functionalization of glass fibers using a solution-based dip-coating approach.
1. Materials and Equipment
-
Reagents:
-
This compound (CAS No. 13497-18-2)
-
Ethanol (B145695) (or Toluene, anhydrous)
-
Deionized (DI) Water
-
Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Nitrogen Gas (for drying)
-
-
Equipment:
-
Glass fibers (or glass slides/coverslips)
-
Glass beakers and containers
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Laboratory oven
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
-
2. Experimental Workflow Diagram
3. Step-by-Step Procedure
Step 1: Glass Fiber Cleaning
-
Place glass fibers in a beaker.
-
Add acetone and sonicate for 15-20 minutes in an ultrasonic bath to remove organic residues.
-
Decant the acetone, replace it with 70% ethanol, and sonicate for another 15-20 minutes.
-
Rinse the fibers thoroughly with DI water (3-4 times).
-
Dry the fibers completely, either in an oven at 110°C for 1-2 hours or under a stream of nitrogen gas.
Step 2: Surface Activation (Piranha Treatment) CAUTION: Piranha solution is extremely corrosive and reactive. This step must be performed in a chemical fume hood with appropriate PPE.
-
Prepare the Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass container. The solution will become very hot.
-
Immerse the cleaned, dry glass fibers in the Piranha solution for 30-60 minutes. This process creates a high density of hydroxyl groups on the surface.[10]
-
Carefully remove the fibers and rinse extensively with DI water to remove all traces of acid.
-
Dry the activated fibers in an oven at 110°C for at least 1 hour immediately before silanization. The surface is now highly reactive.
Step 3: Silanization Solution Preparation
-
Prepare a 1-2% (v/v) solution of this compound in a suitable solvent. A common choice is 95% ethanol / 5% DI water. The water is necessary for the hydrolysis of the ethoxy groups.[11]
-
Stir the solution gently for 30-60 minutes to allow for partial hydrolysis of the silane. The solution should be used within a few hours of preparation.[2]
Step 4: Functionalization (Dip-Coating)
-
Immerse the clean, dry glass fibers into the prepared silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Alternatively, the process can be performed at an elevated temperature (e.g., 60-75°C) to accelerate the reaction, reducing the immersion time to 15-30 minutes.
Step 5: Post-Silanization Rinsing
-
Remove the fibers from the silane solution.
-
Rinse thoroughly with the solvent used for the solution (e.g., ethanol) to remove any physisorbed, unreacted silane.
-
Follow with a final rinse with DI water.
Step 6: Curing
-
Place the rinsed fibers in a laboratory oven and cure at 110-120°C for 1-2 hours.[12] This step promotes the formation of covalent bonds between the silane and the glass surface and encourages cross-linking within the silane layer, enhancing stability.
Step 7: Final Cleaning
-
After curing, perform a final cleaning step by sonicating the functionalized fibers in DI water for 10-15 minutes to remove any loosely bound aggregates.
-
Dry the fibers under a stream of nitrogen or in an oven at a moderate temperature (e.g., 60°C). The functionalized fibers are now ready for characterization or further use.
Characterization and Quantitative Data
Successful functionalization is confirmed by analyzing the changes in surface properties. The following tables present typical data obtained from common surface analysis techniques.
Table 1: Surface Elemental Composition via X-ray Photoelectron Spectroscopy (XPS) XPS is used to quantify the atomic composition of the fiber surface, confirming the presence of nitrogen (from the amine group) and an increased silicon-to-oxygen ratio after silanization.[3][13]
| Sample | Carbon (C 1s) | Oxygen (O 1s) | Silicon (Si 2p) | Nitrogen (N 1s) |
| Unmodified Glass Fiber | 5-10% | 55-65% | 25-35% | 0% |
| Functionalized Glass Fiber | 20-30% | 40-50% | 20-30% | 3-8% |
Table 2: Surface Wettability via Water Contact Angle (WCA) Measurement The contact angle of a water droplet on the surface indicates its hydrophilicity/hydrophobicity. An activated glass surface is highly hydrophilic (low WCA), while the amine-functionalized surface becomes more hydrophobic due to the propyl chains.[5][12]
| Surface Treatment | Typical Water Contact Angle (°) | Surface Property |
| Unmodified Glass Fiber (after solvent cleaning) | 30° - 40° | Hydrophilic |
| Piranha-Activated Glass Fiber | < 10° | Super-hydrophilic |
| Functionalized with Bis(aminopropyl)amine | 60° - 75° | Less Hydrophilic |
Table 3: Mechanical Property Improvement in Composites Silanization significantly improves the adhesion between glass fibers and polymer matrices, leading to enhanced mechanical strength.[5]
| Fiber Type | Interfacial Shear Strength (IFSS) | % Improvement |
| Unsized Glass Fiber | X MPa | - |
| Functionalized Fiber | (1.25 to 1.36)X MPa | 25% - 36%[5] |
Applications in Drug Development and Research
-
Biosensor Development: The terminal amine groups provide ideal sites for the covalent attachment of capture probes like antibodies, enzymes, or nucleic acids.[14][15] This is crucial for creating sensitive and specific diagnostic platforms.
-
Drug Delivery: Bioactive glass nanoparticles functionalized with aminosilanes can be loaded with drugs. The functionalized surface can control the drug release profile and improve the interaction with target cells or tissues.[4][6]
-
Cell Culture Substrates: The positive charge and altered surface chemistry of amine-functionalized glass can enhance protein adsorption and subsequent cell adhesion, proliferation, and differentiation, which is beneficial for tissue engineering applications.
-
Immobilization Platforms: The reactive amine groups are widely used for immobilizing catalysts, proteins for activity assays, and other molecules for solid-phase synthesis or affinity purification.[16]
References
- 1. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. lehigh.edu [lehigh.edu]
- 4. Multifunctional bioactive glass nanoparticles: surface–interface decoration and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 6. researchgate.net [researchgate.net]
- 7. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 8. Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of an efficient amine-functionalized glass platform by additional silanization treatment with alkylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (3-AMINOPROPYL)TRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 16. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nanoparticle Surface Treatment with Bis(3-(triethoxysilyl)propyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(3-(triethoxysilyl)propyl)amine is a dipodal organosilane coupling agent widely utilized for the surface modification of nanoparticles.[1] Its unique structure features a central secondary amine and two terminal triethoxysilyl groups. This configuration allows it to form a stable, cross-linked siloxane network on the surface of various inorganic nanoparticles (e.g., silica, iron oxide, titania) that possess surface hydroxyl (-OH) groups.[2][3]
The functionalization process grafts secondary amine groups onto the nanoparticle surface, which can serve as a reactive site for subsequent conjugation of biomolecules, polymers, or fluorescent tags.[4][5] The dipodal nature of this silane (B1218182) provides enhanced hydrolytic stability to the coating compared to conventional monopodal silanes, leading to improved shelf life and durability of the functionalized nanoparticles.[1] This modification is critical for improving nanoparticle dispersion in various media, preventing aggregation, and tailoring surface properties for applications in drug delivery, diagnostics, and composite materials.[2][6]
Mechanism of Action: Silanization
The surface treatment process involves a two-step chemical reaction: hydrolysis followed by condensation.[2]
-
Hydrolysis: The triethoxysilyl groups (-Si(OCH₂CH₃)₃) react with water to form highly reactive silanol (B1196071) groups (-Si(OH)₃). This reaction is often catalyzed by an acid or a base to control the reaction rate.[2][7]
-
Condensation: The newly formed silanol groups condense with the hydroxyl groups present on the nanoparticle surface, forming stable, covalent siloxane bonds (NP-O-Si). Additionally, the silanol groups can self-condense with each other, creating a cross-linked polysiloxane layer on the surface, which enhances the coating's robustness.[2][3]
Experimental Protocols
This section provides a general protocol for the surface functionalization of nanoparticles. Optimization of parameters such as concentrations, reaction time, and temperature is crucial for specific nanoparticle systems.[7]
Materials and Equipment
-
Nanoparticles: Silica, Iron Oxide, or other nanoparticles with surface hydroxyl groups.
-
Silane: this compound.
-
Solvent: Anhydrous ethanol or toluene.
-
Water: Deionized (DI) water.
-
pH Adjustment (Optional): Acetic acid or ammonium (B1175870) hydroxide.
-
Equipment: Beakers/flasks, magnetic stirrer, ultrasonic bath, centrifuge, vacuum oven.
Protocol: Silanization in Ethanol/Water Mixture
This method is widely applicable and involves an optional pre-hydrolysis step to improve reaction control.
1. Nanoparticle Dispersion: a. Weigh a desired amount of nanoparticles and disperse them in anhydrous ethanol to a concentration of approximately 1-10 mg/mL. b. Sonicate the suspension for 15-30 minutes in an ultrasonic bath to ensure the nanoparticles are fully de-agglomerated and uniformly dispersed.[7]
2. Silane Solution Preparation and Pre-hydrolysis (Recommended): a. In a separate container, prepare a 1-5% (v/v) solution of this compound in anhydrous ethanol.[7] b. To this silane solution, add a controlled amount of DI water. A common starting point is a water-to-silane molar ratio between 1:1 and 3:1.[7] c. Optional: Adjust the pH of the silane solution to 4-5 with a small amount of acetic acid to catalyze the hydrolysis reaction.[7] d. Allow the solution to stir for 1-2 hours at room temperature. This pre-hydrolysis step helps form reactive silanol groups prior to introducing the nanoparticles.[2][7]
3. Functionalization Reaction: a. While vigorously stirring the nanoparticle dispersion, slowly add the pre-hydrolyzed silane solution dropwise. b. Heat the reaction mixture to a temperature between 60-80°C.[2][6] c. Allow the reaction to proceed for 4-24 hours under continuous stirring.[6] An inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent unwanted side reactions.
4. Washing and Purification: a. After the reaction, cool the mixture to room temperature and collect the functionalized nanoparticles by centrifugation.[7] b. Discard the supernatant, which contains unreacted silane and by-products. c. Re-disperse the nanoparticle pellet in fresh ethanol and sonicate briefly to wash. d. Repeat the centrifugation and re-dispersion steps 2-3 more times to ensure complete removal of impurities.[7]
5. Drying and Storage: a. After the final wash, dry the purified nanoparticles in a vacuum oven at 60-80°C. b. Store the dried, functionalized nanoparticles in a desiccator. For subsequent use, they can be re-dispersed in the desired solvent.
Data Presentation
Quantitative data is essential for optimizing and validating the surface treatment protocol.
Table 1: Typical Reaction Parameters for Nanoparticle Silanization
| Parameter | Typical Range/Value | Purpose | Reference |
|---|---|---|---|
| Nanoparticle Conc. | 1 - 10 mg/mL | Ensure sufficient surface area for reaction without excessive aggregation. | [7] |
| Silane Conc. | 0.5 - 5% (v/v) | Controls the density of surface functionalization. | [2][7] |
| Solvent | Anhydrous Ethanol, Toluene | Disperses nanoparticles and dissolves the silane. | [6][7] |
| Water:Silane Ratio | 1:1 to 3:1 (molar) | Provides water for hydrolysis of ethoxy groups. | [7] |
| pH (optional) | 4.5 - 5.5 (acidic) | Catalyzes the hydrolysis of the silane. | [2][7] |
| Reaction Temperature | 60 - 80 °C | Accelerates the condensation reaction rate. | [2][6] |
| Reaction Time | 4 - 24 hours | Allows for completion of the surface reaction. |[6] |
Table 2: Characterization Techniques and Expected Outcomes
| Technique | Parameter Measured | Expected Outcome After Functionalization | Reference |
|---|---|---|---|
| FTIR Spectroscopy | Chemical bonds | Appearance of new peaks corresponding to N-H and Si-O-Si bonds. Decrease in Si-OH peak intensity. | [4][8] |
| Zeta Potential | Surface charge | Shift in isoelectric point and change in surface charge, often becoming more positive at neutral/acidic pH due to amine groups. | [5][7] |
| Thermogravimetric Analysis (TGA) | Mass loss vs. Temp | Increased weight loss compared to unmodified nanoparticles, indicating grafted organic content. | [4][9] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter | Minimal change in size if aggregation is avoided. Successful coating may slightly increase the hydrodynamic diameter. | [5] |
| Elemental Analysis (EA) | Elemental composition | Detection of nitrogen, providing quantitative data on the degree of silanization. | [4][8] |
| Transmission Electron Microscopy (TEM) | Morphology and size | Visualization of nanoparticle core; a thin shell may be visible with high-resolution imaging. Confirms absence of aggregation. |[9] |
Troubleshooting Common Issues
-
Nanoparticle Aggregation: This is the most common issue. It can be caused by uncontrolled silane polymerization in solution or a reduction in surface charge that destabilizes the colloid.[7]
-
Solution: Ensure nanoparticles are well-dispersed before adding the silane. Use the pre-hydrolysis step to better control the reaction. Optimize pH, silane concentration, and reaction temperature to avoid rapid, uncontrolled condensation.[7]
-
-
Low Functionalization Efficiency: Insufficient surface modification.
-
Solution: Ensure the nanoparticle surface has sufficient hydroxyl groups; a pre-treatment with a base or acid wash can sometimes help activate the surface. Increase reaction time, temperature, or silane concentration incrementally. Verify that the silane reagent has not prematurely hydrolyzed in storage.
-
-
Inconsistent Results: Batch-to-batch variability.
-
Solution: Strictly control all reaction parameters, especially the amount of water added for hydrolysis and the reaction temperature. Ensure solvents are truly anhydrous where specified.
-
References
- 1. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. Silanization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 9. New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(3-(triethoxysilyl)propyl)amine in the Preparation of Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(triethoxysilyl)propyl)amine (BPS) is a dipodal aminosilane (B1250345) coupling agent that plays a crucial role in the development of high-performance polymer composites. Its unique chemical structure, featuring two triethoxysilyl groups and a central secondary amine, allows it to act as a molecular bridge between inorganic fillers and organic polymer matrices. This bridging effect significantly enhances the interfacial adhesion, leading to substantial improvements in the mechanical, thermal, and durability properties of the composite materials. These enhanced materials are finding applications in diverse fields, including automotive, aerospace, construction, and biomedical devices.
This document provides detailed application notes and experimental protocols for the use of BPS in the preparation of various polymer composites.
Mechanism of Action
The effectiveness of BPS as a coupling agent stems from its dual reactivity. The triethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica (B1680970), glass fibers, and metal oxides, forming stable covalent bonds (Si-O-filler). The secondary amine in the BPS molecule can interact and react with the polymer matrix through various mechanisms, including hydrogen bonding and covalent bond formation, depending on the polymer's chemistry. This creates a strong and durable interface that facilitates stress transfer from the polymer matrix to the reinforcing filler.
Caption: Reaction mechanism of BPS at the filler-polymer interface.
Applications and Performance Data
The incorporation of BPS-treated fillers into polymer matrices leads to significant improvements in the material's properties. Below are tables summarizing the quantitative impact of using BPS and analogous bis-silanes in various polymer systems.
Mechanical Properties of Rubber Composites
The use of a bis-silane analogous to BPS, Bis[3-(triethoxysilyl)propyl] tetrasulfide, has been shown to significantly enhance the mechanical properties of natural rubber (NR) and styrene-butadiene rubber (SBR) composites filled with silica.
| Polymer Matrix | Filler | Silane (B1218182) Treatment | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 300% (MPa) | Reference |
| Natural Rubber | 50 phr Silica | Untreated | 18.5 | 550 | 4.2 | [1] |
| Natural Rubber | 50 phr Silica | 4.5 phr Bis-silane | 24.0 | 480 | 8.5 | [1] |
| SBR | 20 phr Silica | Untreated | 5.65 | - | 1.62 (at 100%) | [2] |
| SBR | 20 phr Silica | Bis-silane Treated | 9.38 | - | 2.73 (at 100%) | [2] |
*Data for Bis[3-(triethoxysilyl)propyl] tetrasulfide, a structurally similar bis-silane.
Thermal Properties of Polyurethane Composites
The addition of a silane with a similar structure to BPS has been demonstrated to improve the thermal stability of polyurethane (PU) composites.
| Polymer Matrix | Silane Additive | Td5 (°C) | Td10 (°C) | Char Yield at 600°C (%) | Reference |
| Polyurethane | None | 273 | 310 | 15.2 | [3] |
| Polyurethane | Hyperbranched Polysiloxane* | 330 | 355 | 25.8 | [3] |
*Data for a hyperbranched polysiloxane, demonstrating the effect of siloxane addition on thermal stability.
Experimental Protocols
The following are detailed protocols for the surface treatment of fillers with BPS and the subsequent preparation of polymer composites. These protocols are based on established methodologies for similar silane coupling agents and should be optimized for specific applications.
Protocol 1: Surface Treatment of Silica Fillers
This protocol describes the pre-treatment of silica fillers with BPS before their incorporation into a polymer matrix.
Materials:
-
Silica filler (e.g., fumed silica, precipitated silica)
-
This compound (BPS)
-
Deionized water
-
Acetic acid
-
Beakers
-
Magnetic stirrer
-
Ultrasonic bath
-
Drying oven
Procedure:
-
Preparation of Silane Solution:
-
Prepare a 95:5 (v/v) ethanol/water solution in a beaker.
-
Slowly add BPS to the ethanol/water mixture to achieve a concentration of 1-5% by weight of the filler to be treated.
-
Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid.
-
Stir the solution for 1-2 hours at room temperature to allow for the hydrolysis of the ethoxy groups.
-
-
Filler Treatment:
-
Disperse the silica filler into the prepared silane solution under vigorous stirring.
-
For improved dispersion, place the mixture in an ultrasonic bath for 30 minutes.
-
Continue stirring the suspension for an additional 2-4 hours at room temperature.
-
-
Drying:
-
Filter the treated silica from the solution.
-
Wash the treated silica with ethanol to remove any unreacted silane.
-
Dry the treated silica in an oven at 110-120°C for 2-4 hours to complete the condensation reaction between the silane and the silica surface.
-
Caption: Workflow for the surface treatment of silica fillers with BPS.
Protocol 2: Preparation of BPS-Modified Epoxy Composites
This protocol outlines the fabrication of an epoxy composite using BPS-treated fillers.
Materials:
-
BPS-treated filler (from Protocol 1)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., aliphatic or aromatic amine)
-
High-shear mixer or planetary mixer
-
Vacuum oven
-
Molds for test specimens
Procedure:
-
Filler Dispersion:
-
Pre-heat the epoxy resin to 60°C to reduce its viscosity.
-
Gradually add the BPS-treated filler to the epoxy resin under high-shear mixing. The filler loading can be varied depending on the desired properties.
-
Continue mixing until a homogenous dispersion is achieved.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
-
Curing:
-
Add the stoichiometric amount of the curing agent to the filler-resin mixture and mix thoroughly for 2-5 minutes.
-
Pour the mixture into pre-heated and release-agent-coated molds.
-
Cure the composite according to the epoxy system's specifications (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Allow the composite to cool down slowly to room temperature before demolding.
-
Caption: General workflow for preparing BPS-modified polymer composites.
Conclusion
This compound is a versatile and highly effective coupling agent for improving the performance of a wide range of polymer composites. By forming a robust chemical bridge between inorganic fillers and the polymer matrix, BPS significantly enhances mechanical strength and thermal stability. The provided protocols offer a starting point for researchers to explore the benefits of BPS in their specific composite systems. Further optimization of treatment conditions and formulations will enable the development of advanced materials with tailored properties for demanding applications.
References
- 1. cornishlab.cfaes.ohio-state.edu [cornishlab.cfaes.ohio-state.edu]
- 2. Glass fiber treated with a glycine bridged silane coupling agent reinforcing polyamide 6(PA6): effect of hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3019122A - Glass fiber surface treatment - Google Patents [patents.google.com]
Application Notes and Protocols: Bis(3-(triethoxysilyl)propyl)amine for Metal Surface Protection and Corrosion Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-(triethoxysilyl)propyl)amine is a versatile organofunctional silane (B1218182) that plays a crucial role in the surface treatment of metals to enhance adhesion and provide significant corrosion resistance.[1][2][3][4] Its unique bifunctional nature, possessing both hydrolyzable triethoxysilyl groups and a secondary amine functional group, allows it to form a durable, covalent bridge between inorganic metal substrates and organic coatings. This document provides detailed application notes and experimental protocols for the use of this compound in metal surface protection.
The protective mechanism of this compound involves a two-step process: hydrolysis and condensation. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the metal surface, forming stable metal-siloxane (M-O-Si) bonds. Further condensation between adjacent silanol groups results in a highly cross-linked, three-dimensional siloxane network on the metal surface, which acts as a robust barrier against corrosive agents.[2][3]
Key Applications and Benefits
-
Corrosion Inhibition: Forms a dense, hydrophobic barrier on the metal surface, significantly impeding the ingress of water, oxygen, and corrosive ions.
-
Adhesion Promotion: Acts as a coupling agent to improve the adhesion of subsequent organic coatings, such as paints and adhesives, to the metal substrate.[1][4]
-
Surface Modification: Alters the surface properties of the metal, improving wettability for organic resins and enhancing the overall durability of the coating system.
Quantitative Performance Data
The following tables summarize quantitative data from various studies, demonstrating the effectiveness of bis-silane treatments in improving the corrosion resistance and surface properties of different metal substrates.
Table 1: Corrosion Performance of Bis-Silane Modified Epoxy Coating on Al-Zn-Mg-Cu Alloy
| Coating System | Corrosion Current Density (icorr) (A/cm²) | Polarization Resistance (Rp) (Ω) |
| Unmodified Epoxy Coating | ~10-9 | ~106 |
| Bis-Silane Prepolymer-Modified Epoxy Coating | ~10-11 | ~108 |
Data sourced from a study on a bis-silane prepolymer modified epoxy coating, indicating a significant improvement in corrosion resistance.[5]
Table 2: Surface Properties of Silane-Treated Carbon Steel
| Treatment | Water Contact Angle |
| Bis-silane treated carbon steel | 91.29° |
This data indicates the formation of a hydrophobic surface layer after silane treatment.[6]
Table 3: Corrosion Resistance of Various Silane Coatings on Aluminum Alloy AA2024-T3 in NaCl Solution
| Silane Coating | Corrosion Performance (based on weight loss) |
| Bis(triethoxysilylpropyl)amine (Bis) | Best corrosion resistance |
| 3-aminopropyltriethoxysilane (APTES) | Increased corrosion resistance |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FTS) | Increased corrosion resistance |
Results from a comparative study indicating the superior performance of Bis(triethoxysilylpropyl)amine in a corrosive saline environment.[7]
Experimental Protocols
The following are detailed protocols for the application of this compound for metal surface protection.
Protocol 1: General Procedure for Silane Coating on Metal Substrates
This protocol provides a general framework for applying a this compound coating to a variety of metal substrates such as steel and aluminum.
Materials:
-
This compound
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Metal substrates (e.g., steel or aluminum coupons)
-
Alkaline cleaning solution
-
Beakers, magnetic stirrer, and stir bar
-
Drying oven
Procedure:
-
Surface Preparation: a. Mechanically polish the metal substrate to remove any heavy oxides or contaminants. b. Degrease the substrate by sonicating in acetone for 10-15 minutes. c. Clean the substrate with an alkaline cleaning solution according to the manufacturer's instructions. d. Rinse thoroughly with deionized water. e. Dry the substrate in an oven at 110°C for 15-20 minutes or with a stream of clean, dry air.
-
Silane Solution Preparation (Hydrolysis): a. Prepare a 95:5 (v/v) ethanol/water solution. b. Adjust the pH of the solution to between 4.0 and 5.5 using acetic acid. This acidic condition catalyzes the hydrolysis of the silane. c. Add this compound to the alcohol-water mixture to achieve a final concentration of 1-5% (v/v). d. Stir the solution for at least 60 minutes at room temperature to allow for complete hydrolysis of the ethoxy groups to silanol groups.
-
Coating Application (Deposition): a. Immerse the cleaned and dried metal substrate into the hydrolyzed silane solution. b. Allow the substrate to remain in the solution for 2-5 minutes with gentle agitation. c. Withdraw the substrate from the solution and allow the excess solution to drain off.
-
Curing (Condensation): a. Air-dry the coated substrate for 10-15 minutes at room temperature. b. Transfer the substrate to a drying oven and cure at 100-120°C for 30-60 minutes. This step promotes the condensation reaction, forming a stable siloxane network on the metal surface. c. Allow the coated substrate to cool to room temperature before further use or testing.
Protocol 2: Electrochemical Evaluation of Coated Metal Substrates
This protocol describes the use of Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization to evaluate the corrosion resistance of the silane-coated metal.
Materials and Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: coated sample, counter electrode: platinum or graphite, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Corrosive medium (e.g., 3.5% NaCl solution)
Procedure:
-
Electrochemical Impedance Spectroscopy (EIS): a. Assemble the three-electrode cell with the silane-coated metal sample as the working electrode, immersed in the corrosive medium. b. Allow the system to stabilize for at least 30 minutes to reach a steady open-circuit potential (OCP). c. Perform the EIS measurement at the OCP over a frequency range of 100 kHz to 10 mHz with a small AC voltage perturbation (e.g., 10 mV). d. Analyze the resulting Nyquist and Bode plots to determine the coating capacitance (Cc) and charge transfer resistance (Rct) or polarization resistance (Rp). Higher Rp and lower Cc values indicate better corrosion protection.
-
Potentiodynamic Polarization: a. After allowing the system to stabilize at OCP, perform a potentiodynamic polarization scan. b. Scan the potential from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.166 mV/s). c. Plot the resulting current density versus potential on a logarithmic scale (Tafel plot). d. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves. A lower icorr value indicates a lower corrosion rate.
Visualizations
The following diagrams illustrate the key processes and workflows involved in the application and mechanism of this compound for metal surface protection.
References
- 1. nbinno.com [nbinno.com]
- 2. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. "Corrosion Resistance of Silane Coatings on Aluminum and Magnesium Allo" by John Demopoulos [ideaexchange.uakron.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(3-(triethoxysilyl)propyl)amine (BTPA) in Sol-Gel Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-(triethoxysilyl)propyl)amine (BTPA) in sol-gel processes.
Troubleshooting Guide
Users may encounter several issues during the sol-gel synthesis when using BTPA. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Rapid Gelation or Precipitation | High BTPA concentration | Decrease the molar ratio of BTPA to the primary silica (B1680970) precursor (e.g., TEOS). Start with a low concentration and titrate upwards. |
| High pH of the solution | The amine groups of BTPA can increase the pH, catalyzing rapid condensation. Monitor and adjust the pH of the sol with a suitable acid to a near-neutral or slightly acidic condition for better control.[1] | |
| Insufficient solvent | A low solvent-to-precursor ratio can lead to high reactant concentrations. Increase the amount of solvent (e.g., ethanol) to dilute the precursors. | |
| Incomplete Reaction or Long Gelation Time | Low BTPA concentration | Increase the BTPA concentration incrementally. The amine groups in BTPA act as a catalyst for the hydrolysis and condensation reactions.[2] |
| Low water content | Insufficient water will slow down the hydrolysis of the ethoxy groups on the BTPA and other silicon precursors. Ensure the molar ratio of water to silane (B1218182) is adequate for complete hydrolysis. | |
| Low temperature | The sol-gel process is temperature-dependent. If the reaction is too slow, consider moderately increasing the reaction temperature. | |
| Formation of Aggregates or Non-uniform Particles | Inhomogeneous mixing | Ensure vigorous and continuous stirring during the addition of precursors and throughout the initial stages of the reaction. |
| Localized high concentrations of reactants | Add BTPA and other precursors dropwise and slowly to the reaction mixture to avoid localized high concentrations that can lead to rapid, uncontrolled particle growth. | |
| Inappropriate solvent | The choice of solvent can affect the solubility of the precursors and the stability of the forming particles. Ethanol (B145695) is a common and effective solvent. | |
| Poor Adhesion of Sol-Gel Coating to Substrate | Inadequate substrate cleaning | Thoroughly clean the substrate to remove any organic residues or contaminants that can interfere with the bonding of the sol-gel film. |
| Insufficient surface hydroxyl groups on the substrate | Pre-treat the substrate with a method that increases the density of surface hydroxyl groups, such as plasma treatment or piranha solution (use with extreme caution). | |
| High shrinkage of the gel during drying | High BTPA concentrations can lead to a more rigid gel network that is prone to cracking and poor adhesion upon drying. Optimize the BTPA concentration and consider adding modifiers to increase the flexibility of the gel. |
Frequently Asked Questions (FAQs)
1. What is the role of this compound (BTPA) in the sol-gel process?
This compound is a dipodal aminosilane (B1250345) that serves multiple functions in the sol-gel process. Its primary roles include:
-
Cross-linking Agent: BTPA has two triethoxysilyl groups, allowing it to form a robust, cross-linked silica network.
-
Adhesion Promoter: The amine functional group can interact with various substrates, improving the adhesion of the sol-gel coating.
-
Catalyst: The amine group in BTPA can act as a base catalyst, accelerating the hydrolysis and condensation reactions of the silica precursors.[2]
-
Surface Modifier: When used in the synthesis of nanoparticles, BTPA can modify the surface properties, introducing amine functional groups for further applications such as drug conjugation.
2. How does the concentration of BTPA affect the properties of the final material?
The concentration of BTPA is a critical parameter that significantly influences the outcome of the sol-gel synthesis.
| BTPA Concentration | Effect on Sol-Gel Process and Material Properties |
| Low | - Slower reaction rate. - May result in a less cross-linked and potentially softer gel. - Lower density of amine functional groups on the surface. |
| Optimal | - Controlled reaction rate leading to uniform particle size and morphology. - Forms a stable and well-cross-linked network. - Provides a sufficient number of amine groups for desired functionality without compromising the structural integrity of the material. |
| High | - Very rapid, and potentially uncontrollable, gelation or precipitation. - Can lead to the formation of large aggregates and a non-uniform material. - The resulting gel may be brittle and prone to cracking upon drying due to high cross-linking density. |
3. Can BTPA be used as the sole precursor in a sol-gel synthesis?
While it is theoretically possible to form a gel using only BTPA due to its two silyl (B83357) groups, it is not common practice. BTPA is typically used as a co-precursor with a primary silica source like tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS). Using BTPA alone would result in a highly functionalized and potentially very different material than a standard silica gel. The high concentration of amine groups could also lead to very rapid and difficult-to-control reactions.
Experimental Protocols
General Protocol for Silica Nanoparticle Synthesis using BTPA
This protocol is a general guideline and may require optimization for specific applications.
-
Preparation of the Reaction Mixture:
-
In a flask, combine ethanol and deionized water.
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Add an ammonia (B1221849) solution to act as a catalyst and stir the mixture vigorously.
-
-
Addition of Silica Precursors:
-
In a separate container, prepare a mixture of the primary silica precursor (e.g., TEOS) and BTPA at the desired molar ratio.
-
Add the precursor mixture dropwise to the stirred ethanol-water-ammonia solution.
-
-
Reaction and Particle Growth:
-
Allow the reaction to proceed under continuous stirring for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Particle Recovery and Washing:
-
Collect the synthesized silica nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted precursors and ammonia.
-
-
Drying:
-
Dry the washed nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C) or by freeze-drying.
-
Visualizations
Caption: Workflow of the sol-gel process using BTPA.
Caption: Hydrolysis and condensation of one silyl group in BTPA.
References
- 1. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 2. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
Effect of reaction time and temperature on Bis(3-(triethoxysilyl)propyl)amine coatings
Technical Support Center: Bis(3-(triethoxysilyl)propyl)amine Coatings
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for creating and optimizing this compound (also known as BAPS or BTPA) coatings. The quality and performance of these silane (B1218182) layers are highly dependent on reaction parameters, primarily time and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the silanization process.
Issue 1: Poor Coating Uniformity (Hazy, Streaky, or Patchy Appearance)
-
Q1: My coated substrate appears hazy and non-uniform. What is the likely cause? A: A hazy or patchy coating is one of the most common issues and typically points to premature hydrolysis and self-condensation of the silane in the solution before it can form an ordered layer on the substrate.[1] This creates insoluble polysiloxane oligomers and aggregates that deposit unevenly.[1]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., toluene (B28343), ethanol) is strictly anhydrous. Moisture in the solvent will trigger premature reactions in the solution.[1]
-
Prepare Fresh Solutions: Always prepare the silane solution immediately before use. Over time, ambient moisture can compromise the solution, leading to aggregation.[1]
-
Substrate Cleanliness: The substrate must be impeccably clean. Organic residues or particulate contamination will block binding sites and lead to uneven coating.[1][2] Ensure a thorough cleaning and surface activation (hydroxylation) protocol is followed.
-
Control Humidity: If possible, perform the coating process in a low-humidity environment, such as a glovebox or under a nitrogen/argon atmosphere, to minimize exposure to atmospheric moisture.[1]
-
-
Issue 2: Poor Adhesion and Coating Instability
-
Q2: After coating and curing, the silane layer easily delaminates or washes off. Why is this happening? A: Poor adhesion is typically caused by an incomplete reaction between the silane and the substrate.
-
Troubleshooting Steps:
-
Insufficient Surface Activation: The silane covalently bonds to hydroxyl (-OH) groups on the substrate.[1] If the surface is not sufficiently hydroxylated, there are too few binding sites for a strong, covalent attachment. Use activation methods like plasma cleaning, UV-ozone, or piranha etching to increase the density of surface hydroxyl groups.[1]
-
Inadequate Curing: The post-deposition curing step is critical. This step uses thermal energy to drive the final condensation reactions, forming stable Si-O-Substrate and cross-linking Si-O-Si bonds.[3] If the curing temperature is too low or the time is too short, the layer will be weakly bound. A typical curing condition is 100-120°C for 30-60 minutes.[3][4]
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Excess Physisorbed Silane: Failure to thoroughly rinse the substrate after deposition can leave behind layers of weakly adsorbed (physisorbed) silane. This excess material is not covalently bonded and will wash away, giving the appearance of an unstable coating. Rinse thoroughly with fresh, anhydrous solvent after deposition and before curing.[1]
-
-
Issue 3: Inconsistent Results and Lack of Reproducibility
-
Q3: I am getting different results (e.g., contact angle, film thickness) between experimental runs, even with the same protocol. What factors should I control more tightly? A: Reproducibility issues in silanization often stem from subtle variations in reaction conditions that significantly impact the rates of hydrolysis and condensation.[5]
-
Troubleshooting Steps:
-
Control Temperature: Both solution temperature and substrate temperature are critical. Increasing the reaction temperature accelerates both hydrolysis and condensation rates.[6] For consistent results, ensure the silanization solution is at the specified temperature for every run. Higher temperatures often lead to denser, more cross-linked, and more stable films.[5]
-
Control Reaction Time: The duration of the substrate's immersion in the silane solution dictates the extent of surface coverage and multilayer formation. Short times may result in incomplete monolayers, while excessively long times can lead to thick, less-organized multilayers. Standardize the reaction time precisely.
-
Control Water Content: Water is a necessary reactant for hydrolysis, but its concentration is a key variable.[6] The amine groups of aminosilanes can catalyze the hydrolysis reaction.[7] For solution-based deposition, the small amount of adsorbed water on the activated substrate surface is often sufficient. Tightly controlling the solvent's water content and ambient humidity is crucial for reproducibility.[5]
-
-
Issue 4: Solution Instability
-
Q4: My this compound solution becomes cloudy or forms a gel shortly after preparation. Can I still use it? A: No. A cloudy or gelled solution is a definitive sign of advanced, uncontrolled self-condensation in the bulk solution.[1] The silane has already formed large, insoluble polysiloxane networks, making it unusable for creating a uniform surface coating. The solution should be discarded, and a fresh batch prepared in anhydrous solvent immediately before the next experiment.[1]
Effect of Reaction Parameters on Coating Properties
The reaction time and temperature are primary levers for controlling the final properties of the silane coating. Their effects are intertwined and related to the kinetics of hydrolysis and condensation.
Data Summary Tables
The following tables summarize the expected qualitative and quantitative effects of varying reaction time and temperature based on established principles of silanization.
Table 1: Effect of Reaction Temperature on Coating Properties (Assumes a constant, optimized reaction time)
| Temperature | Hydrolysis/Condensation Rate | Expected Film Thickness | Expected Surface Roughness (RMS) | Film Stability & Cross-linking |
| Low (e.g., 25°C) | Slow | Thinner, less dense | Lower | Less cross-linked, potentially less stable |
| Moderate (e.g., 50°C) | Moderate | Intermediate | Intermediate | Moderately cross-linked and stable |
| High (e.g., 70-80°C) | Fast | Denser and potentially thinner (more compact)[5] | Higher (due to faster kinetics) | Highly cross-linked, more robust, and hydrolytically stable[5] |
Table 2: Effect of Reaction Time on Coating Properties (Assumes a constant, optimized reaction temperature)
| Reaction Time | Surface Coverage | Expected Film Thickness | Film Organization |
| Short (e.g., < 30 min) | Potentially incomplete monolayer | Low | May be less organized |
| Optimal (e.g., 1-2 hours) | Complete monolayer to few layers | Reaches a plateau | Higher degree of self-assembly |
| Long (e.g., > 4 hours) | Multilayer formation | High | Less organized, more polymer-like |
Detailed Experimental Protocols
Protocol 1: Standard Protocol for this compound Coating on Glass/Silica (B1680970) Substrates
This protocol provides a baseline for achieving a stable aminosilane (B1250345) coating.
1. Substrate Cleaning and Activation: a. Sonicate the glass or silica substrates in a solution of 2% detergent (e.g., Alconox) in deionized (DI) water for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in fresh DI water for 15 minutes. d. Sonicate in absolute ethanol (B145695) for 15 minutes to degrease and dehydrate the surface. e. Dry the substrates under a stream of high-purity nitrogen or argon. f. Activate the surface to generate hydroxyl groups. A common method is using an oxygen plasma cleaner for 5 minutes. Alternatively, immerse in piranha solution (H₂SO₄:H₂O₂ 3:1 ratio - EXTREME CAUTION ) for 30 minutes, followed by copious rinsing with DI water and drying.
2. Silane Solution Preparation: a. Work in a low-humidity environment. b. Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of the silane to 10 mL of anhydrous toluene. c. Use the solution immediately after preparation to prevent degradation.[1]
3. Silanization (Coating Process): a. Immerse the clean, activated substrates into the freshly prepared silane solution. b. Seal the container to prevent the entry of atmospheric moisture. c. Allow the reaction to proceed for 1-2 hours at a controlled temperature (e.g., room temperature or elevated to 60-80°C for a denser film).[4]
4. Rinsing and Curing: a. Remove the substrates from the silane solution. b. Rinse by sonicating in fresh anhydrous toluene for 5 minutes to remove physisorbed silane molecules.[1] c. Repeat the rinsing step with a fresh portion of anhydrous toluene. d. Dry the coated substrates under a stream of nitrogen or argon. e. Cure the substrates in an oven at 110°C for 30-60 minutes to drive covalent bond formation and cross-linking.[3][4] f. Allow the substrates to cool to room temperature before characterization or use. Store in a desiccator.
Visualizations and Workflows
Chemical Reaction Pathway
The fundamental process involves two key steps: hydrolysis of the ethoxy groups to form reactive silanols, followed by condensation to form stable siloxane bonds with the surface and adjacent molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedcoating.com [advancedcoating.com]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing aggregation of nanoparticles during functionalization with Bis(3-(triethoxysilyl)propyl)amine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding nanoparticle aggregation during surface functionalization with Bis(3-(triethoxysilyl)propyl)amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization process, offering potential causes and recommended solutions to prevent nanoparticle aggregation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate & Severe Aggregation Upon Silane (B1218182) Addition | 1. Uncontrolled Silane Hydrolysis: Premature and rapid hydrolysis and self-condensation of the silane in the bulk solution, rather than on the nanoparticle surface. This is often due to excess water.[1][2][3] | 1a. Use Anhydrous Solvents: Perform the reaction in a dry, aprotic solvent like anhydrous ethanol (B145695) or toluene (B28343) to minimize water content. Ensure all glassware is thoroughly dried before use.[1] 1b. Control Water Content: If water is necessary for hydrolysis, its amount should be carefully controlled. A small, stoichiometric amount of water relative to the silane can be introduced to facilitate hydrolysis primarily at the nanoparticle surface.[1] |
| Aggregation Observed During or After Reaction | 1. Incorrect pH: The reaction mixture pH can catalyze bulk polymerization of the silane or bring the nanoparticles to their isoelectric point, which reduces electrostatic repulsion and leads to aggregation.[1][2] 2. Suboptimal Silane Concentration: An excessively high silane concentration can lead to the formation of multilayers and inter-particle bridging.[1][4] Conversely, a very low concentration can result in incomplete surface coverage, leaving exposed patches that can also lead to aggregation.[1] 3. High Reaction Temperature: Elevated temperatures can increase the reaction rate but may also accelerate aggregation.[1] | 1. Optimize pH: Adjust the pH of the nanoparticle suspension before adding the silane. The optimal pH is system-dependent (e.g., slightly basic pH of 8-9 for silica (B1680970) nanoparticles) and should be determined experimentally.[1][2] 2. Optimize Silane Concentration: Titrate the silane concentration. A good starting point is to calculate the amount required for a theoretical monolayer on the nanoparticle surface.[1] Avoid using a large excess. 3. Control Temperature: Start the reaction at room temperature. If a higher temperature is needed to increase the reaction rate, it should be optimized carefully. |
| Aggregation During Purification (e.g., Centrifugation) | 1. High Centrifugal Force: Excessive centrifugation speed or time can overcome the repulsive forces between functionalized nanoparticles, causing irreversible aggregation. 2. Inappropriate Buffer: The pH or ionic strength of the washing or storage buffer may not be suitable for maintaining the stability of the newly functionalized nanoparticles.[5] | 1. Optimize Purification: Use a lower centrifugation speed or a shorter duration. If aggregation persists, consider alternative purification methods like dialysis.[5] 2. Use Appropriate Buffer: Resuspend the purified nanoparticles in a buffer with a pH that ensures high surface charge (zeta potential far from zero) and low ionic strength to maintain colloidal stability.[1][5] |
| Long-Term Instability and Aggregation in Storage | 1. Incomplete Functionalization: Insufficient surface coverage with the silane leaves reactive sites that can lead to aggregation over time.[1][5] 2. Inappropriate Storage Conditions: The storage buffer's pH or ionic strength may not be optimal for long-term stability.[1] | 1. Verify Functionalization: Confirm the success and extent of the functionalization using characterization techniques like FTIR, TGA, and zeta potential.[6][7] 2. Optimize Storage Buffer: Store the nanoparticles in a buffer with a pH that maximizes their surface charge and with low ionic strength. Storage at 4°C is generally recommended.[1] |
Logical Workflow for Troubleshooting Aggregation
The following diagram illustrates a step-by-step process for troubleshooting nanoparticle aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Quantitative Analysis of Silanization Degree of Silica Nanoparticles Modified with Bis[3-(trimethoxysilyl)propyl]amine Coupling Agent | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. researchgate.net [researchgate.net]
How to avoid gelation of Bis(3-(triethoxysilyl)propyl)amine solutions in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Bis(3-(triethoxysilyl)propyl)amine (BPA) solutions to prevent gelation.
Troubleshooting Guide: Gelation of this compound Solutions
This guide provides a systematic approach to identifying and resolving issues related to the premature gelation of your BPA solutions.
Logical Workflow for Troubleshooting Gelation
Caption: Troubleshooting workflow for BPA solution gelation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gelation in this compound solutions?
A1: The primary cause of gelation is the hydrolysis and subsequent condensation of the this compound molecules. BPA is sensitive to moisture.[1] In the presence of water, the triethoxysilyl groups hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can condense with each other to form siloxane (Si-O-Si) bonds, leading to the formation of larger oligomers and eventually a cross-linked gel network.
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: To ensure the stability of this compound and its solutions, they should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] The recommended storage temperature is typically between 2-8°C. It is crucial to store the compound in tightly sealed containers to prevent exposure to atmospheric moisture.[1] For solutions, using an inert gas overlay, such as nitrogen or argon, can further minimize contact with moisture. The valid shelf life for the neat compound is generally one year under proper storage conditions.[3]
Q3: What solvents are recommended for preparing this compound solutions to minimize gelation?
A3: It is recommended to use anhydrous solvents to prepare BPA solutions. Common choices include alcohols, esters, ethers, and aromatic hydrocarbons.[3] The presence of water will initiate the hydrolysis process, so minimizing water content in the solvent is critical. The unique amine structure of BPA can contribute to a milder and slower reaction, offering better stability compared to some other silanes.[3]
Q4: Can I use a solution of this compound that has started to become cloudy or viscous?
A4: It is not recommended to use a solution that shows signs of gelation, such as cloudiness, increased viscosity, or the formation of precipitates. These are indicators that hydrolysis and condensation have already begun, which can affect the performance and reactivity of the silane (B1218182) in your experiments. For best results, it is advisable to prepare fresh solutions before use.
Q5: How does pH affect the stability of this compound solutions?
A5: The hydrolysis and condensation rates of organosilanes are significantly influenced by pH. Generally, hydrolysis is catalyzed by both acidic and basic conditions. The amine groups in BPA can act as an internal catalyst for hydrolysis. In aqueous solutions, the amine groups can protonate, leading to an increase in the local concentration of hydroxide (B78521) ions, which in turn drives the hydrolysis of the alkoxy groups to silanols.[4]
Hydrolysis and Condensation Pathway of BPA
Caption: BPA hydrolysis and condensation leading to gelation.
Experimental Protocols
Protocol for Preparation of a Stable this compound Solution
This protocol outlines the steps for preparing a BPA solution with minimized risk of premature gelation.
Materials:
-
This compound (BPA)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Dry glassware (oven-dried and cooled in a desiccator)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >100°C for at least 2 hours. Allow the glassware to cool to room temperature in a desiccator before use.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous solvent or a freshly dried solvent.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of inert gas to minimize exposure to atmospheric moisture.
-
Solution Preparation: a. Add the desired volume of anhydrous solvent to the reaction flask. b. While stirring, slowly add the required amount of this compound to the solvent. c. Continue stirring until the BPA is fully dissolved.
-
Storage: If the solution is to be stored, transfer it to a tightly sealed container, preferably with a septum cap. Purge the headspace with an inert gas before sealing. Store the solution in a cool, dark place, ideally at 2-8°C.
Quantitative Data Summary
Currently, specific quantitative data on the long-term stability of this compound solutions in various solvents and at different temperatures is limited in publicly available literature. However, based on product information and the known chemistry of aminosilanes, the following qualitative stability trends can be expected:
| Parameter | Condition | Expected Impact on Stability | Rationale |
| Temperature | Elevated Temperature | Decreased Stability | Increased rates of hydrolysis and condensation reactions. |
| Cool (2-8°C) | Increased Stability | Slower reaction kinetics. | |
| Solvent | Anhydrous | Increased Stability | Minimizes the primary reactant (water) for hydrolysis. |
| Protic (with water) | Decreased Stability | Water readily available for hydrolysis. | |
| Atmosphere | Inert (Nitrogen, Argon) | Increased Stability | Prevents atmospheric moisture from entering the solution. |
| Air (Humid) | Decreased Stability | Moisture from the air will initiate hydrolysis. | |
| pH | Acidic or Basic | Decreased Stability | Both conditions can catalyze the hydrolysis of the ethoxy groups. |
References
Technical Support Center: Enhancing Filler Dispersion with Bis(3-(triethoxysilyl)propyl)amine (BTA)
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Bis(3-(triethoxysilyl)propyl)amine (BTA) to improve the dispersion of fillers in polymer matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the use of BTA for filler surface treatment and composite fabrication.
| Symptom | Possible Causes | Recommended Solutions |
| Poor Filler Dispersion / Agglomeration | 1. Incorrect BTA Concentration: Using too little BTA may not provide adequate surface coverage, while too much can lead to self-condensation of the silane (B1218182), forming a brittle layer on the filler surface and promoting agglomeration.[1] 2. Incomplete Hydrolysis: The triethoxysilyl groups of BTA need to hydrolyze to silanols to react with the filler surface. Insufficient water or improper pH can hinder this process.[2][3] 3. Inadequate Mixing: Poor mixing during filler treatment or compounding can lead to uneven distribution of BTA and fillers.[4][5] 4. Filler Surface Contamination: The presence of moisture or other contaminants on the filler surface can interfere with the reaction between BTA and the filler.[6] | 1. Optimize BTA Concentration: Start with a concentration of 0.5-2.0 wt% of BTA relative to the filler weight and optimize based on experimental results.[7] The optimal amount can be calculated based on the specific surface area of the filler. 2. Control Hydrolysis Conditions: Ensure the presence of a small amount of water (e.g., from atmospheric moisture or added to the solvent). Adjust the pH of the treatment solution to be slightly acidic (pH 4-5) to catalyze hydrolysis (note: aminosilanes like BTA may not require pH adjustment).[2] 3. Improve Mixing Protocol: Utilize high-shear mixing techniques for both filler treatment and compounding to ensure uniform distribution.[4][5] 4. Pre-treat Filler: Dry the filler at 110-120°C to remove physically adsorbed water before treatment.[3] For some applications, chemical decontamination of the filler may be beneficial.[6] |
| Reduced Mechanical Properties of the Composite | 1. Weak Interfacial Adhesion: Ineffective bonding between the BTA-treated filler and the polymer matrix can lead to poor stress transfer.[8] 2. Polymer Degradation: The amine groups in BTA can sometimes interact with the polymer matrix in an undesirable way, especially at high processing temperatures. 3. Filler Agglomerates Acting as Stress Concentrators: Poorly dispersed fillers can act as points of failure.[9] | 1. Ensure Proper Silane Chemistry: The organofunctional amine group of BTA should be compatible with the polymer matrix to form strong bonds.[10] 2. Optimize Processing Conditions: Adjust compounding temperature and time to minimize potential side reactions. 3. Improve Filler Dispersion: Refer to the solutions for "Poor Filler Dispersion" above. |
| Increased Viscosity During Compounding | 1. Strong Filler-Polymer Interactions: Well-dispersed, BTA-treated fillers can increase the viscosity of the polymer melt due to increased surface area and interaction with the polymer chains. 2. Filler Loading: Higher filler content naturally leads to increased viscosity. | 1. Adjust BTA Concentration: A slight reduction in BTA concentration might reduce the melt viscosity without significantly compromising dispersion. 2. Optimize Filler Loading: Determine the maximum filler loading that allows for acceptable processing while achieving the desired properties. |
Frequently Asked Questions (FAQs)
Q1: How does this compound (BTA) improve filler dispersion?
A1: BTA is a silane coupling agent with a dual-functional structure.[10] One end of the molecule has triethoxysilyl groups that can hydrolyze to form silanols. These silanols can then react with hydroxyl groups on the surface of inorganic fillers (like silica, alumina, etc.), forming stable covalent bonds (Si-O-Si).[6][11] The other end of the BTA molecule has a propyl amine group, which is organophilic and can interact with the polymer matrix. This molecular bridge between the filler and the polymer improves their compatibility, reduces the surface energy of the filler, and prevents re-agglomeration during compounding, leading to better dispersion.[9][12]
Q2: What is the recommended procedure for treating fillers with BTA?
A2: There are two primary methods for applying BTA to fillers:
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Pre-treatment Method: This involves treating the filler with a BTA solution before incorporating it into the polymer matrix. This method generally provides better results.
-
Integral Blend Method: In this method, BTA is added directly to the mixture of filler and polymer during the compounding process.[2][7]
A general protocol for the pre-treatment method is provided in the "Experimental Protocols" section below.
Q3: How do I determine the optimal amount of BTA to use?
A3: The optimal amount of BTA depends on the specific surface area of the filler. A general starting point is between 0.5% and 2.0% of the filler's weight.[7] Using too little will result in incomplete surface coverage, while an excess can lead to the formation of a brittle polysiloxane layer on the filler surface, which can hinder dispersion and reduce mechanical properties.[1] It is recommended to perform a small-scale study to determine the optimal concentration for your specific filler and polymer system.
Q4: Is BTA compatible with all types of fillers and polymers?
A4: BTA is effective with inorganic fillers that have hydroxyl groups on their surface, such as silica, alumina, and clays.[11][13] The amine functional group of BTA makes it particularly suitable for use with polymers that can react or interact with amines, such as epoxies, polyurethanes, and nylons.[1] Compatibility with other polymers should be verified experimentally.
Q5: What safety precautions should I take when working with BTA?
A5: BTA is a chemical and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors.
Experimental Protocols
Protocol for Filler Surface Treatment with this compound (Pre-treatment Method)
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Filler Preparation: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove any physisorbed water.[3] Allow the filler to cool to room temperature in a desiccator.
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Solution Preparation: Prepare a solution of BTA in a suitable solvent. A common solvent system is a mixture of ethanol (B145695) and water (e.g., 95:5 v/v). The concentration of BTA in the solution should be calculated to achieve the desired weight percentage on the filler (typically 0.5-2.0 wt%).
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pH Adjustment (Optional but Recommended): For optimal hydrolysis of the ethoxy groups, adjust the pH of the solution to between 4 and 5 by adding a small amount of an organic acid, such as acetic acid.[2]
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Filler Treatment:
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Place the dried filler in a suitable mixing vessel (e.g., a high-shear mixer or a round-bottom flask with a magnetic stirrer).
-
Slowly add the BTA solution to the filler while continuously mixing to ensure uniform coating.
-
Continue mixing for 10-30 minutes.[2]
-
-
Drying and Curing:
-
Dry the treated filler in an oven at 120°C for 2 hours to remove the solvent and promote the condensation reaction between the silanol (B1196071) groups of BTA and the hydroxyl groups on the filler surface.[2]
-
-
Post-Treatment: The surface-treated filler is now ready to be compounded with the polymer matrix.
Visualizations
References
- 1. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improved filler-matrix coupling in resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 8. researchgate.net [researchgate.net]
- 9. russoindustrial.ru [russoindustrial.ru]
- 10. nbinno.com [nbinno.com]
- 11. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 12. specialchem.com [specialchem.com]
- 13. Filler Surface Treatment with Silane | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Stability of Bis(3-(triethoxysilyl)propyl)amine in aqueous solutions
Welcome to the technical support center for Bis(3-(triethoxysilyl)propyl)amine (CAS: 13497-18-2). This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in successfully using this dipodal aminosilane (B1250345) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a dipodal amino functional silane (B1218182). Its structure features a central secondary amine and two terminal triethoxysilyl groups.[1] This dual functionality allows it to act as a coupling agent or adhesion promoter, forming a durable bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[2][3] Its dipodal nature, with the ability to form up to six bonds to a substrate, offers enhanced hydrolytic stability compared to traditional monopodal silanes.[1][3] Common applications include surface modification, improving corrosion resistance on metals, and enhancing the mechanical properties of composites.[4][5][6]
Q2: How does this compound behave in an aqueous solution?
In the presence of water, this compound undergoes a two-step process:
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Hydrolysis: The ethoxy groups (-Si-OCH₂CH₃) react with water to form reactive silanol (B1196071) groups (-Si-OH) and ethanol (B145695) as a byproduct. This reaction is often the first step in preparing the silane for surface treatment.[7]
-
Condensation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups on a substrate surface (e.g., Si-OH on silica) to form stable, covalent siloxane bonds (Si-O-Si).[6][7] Additionally, they can self-condense with other silanol groups to form a cross-linked polysiloxane network on the surface.[7]
The amine group within the molecule can act as a catalyst for these reactions.[8][9]
Q3: What factors influence the stability of this compound solutions?
The stability of aqueous solutions is a critical concern, as premature self-condensation can lead to the formation of oligomers and eventually gelation, rendering the solution unusable.[2] Key factors include:
-
pH: The rates of hydrolysis and condensation are highly dependent on pH. Acidic conditions (pH 4-5) are often used to promote hydrolysis while minimizing the rate of condensation, leading to a more stable solution for a limited time.[7]
-
Concentration: Higher concentrations of the silane and water can accelerate both hydrolysis and condensation, increasing the risk of gelation.
-
Solvent: While the focus is on aqueous solutions, the process is often carried out in a solvent mixture, such as ethanol/water or isopropanol/water.[10][11][12] The co-solvent helps to solubilize the silane and control the reaction rates.
-
Temperature: Increasing the temperature accelerates both hydrolysis and condensation reactions.[8][13]
-
Storage Time: Prepared silane solutions have a limited pot life. They should ideally be prepared fresh before use to avoid the formation of inactive aggregates.
Q4: My aqueous silane solution became cloudy or formed a gel. What went wrong?
Cloudiness or gelation is a sign of uncontrolled self-condensation, where the silane molecules react with each other instead of the target substrate. This can be caused by:
-
Incorrect pH: A pH outside the optimal range can rapidly accelerate condensation.
-
High Concentration: The concentration of the silane may be too high for the given conditions.
-
Extended Storage: The solution was stored for too long after the addition of water, allowing oligomers and polymers to form.
-
Presence of Contaminants: Contaminants can act as catalysts for condensation.
Bis-aminosilanes, in particular, can be unstable by themselves and gelation can occur soon after mixing with water.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Poor Surface Modification | 1. Incomplete hydrolysis of the silane. 2. Premature self-condensation in solution. 3. Insufficient surface hydroxyl groups on the substrate. 4. Silane layer detached after treatment. | 1. Allow sufficient time for hydrolysis after adding water to the silane solution (e.g., 1-2 hours with stirring).[7] Consider adjusting the pH to 4-5 to catalyze hydrolysis. 2. Prepare the silane solution immediately before use. Reduce the silane concentration. 3. Ensure the substrate is thoroughly cleaned and activated (e.g., with oxygen plasma or piranha solution) to generate surface hydroxyls.[11][14] 4. The amine functionality can catalyze the hydrolysis of the surface siloxane bonds, causing detachment.[8][15] Ensure proper curing steps (e.g., heating) are performed to create a more robust, cross-linked layer. The dipodal nature of this silane is designed to improve stability.[5] |
| Solution Becomes Cloudy or Gels Rapidly | 1. Silane concentration is too high. 2. pH is not in the optimal range for stability. 3. Solution was prepared too far in advance of use. | 1. Work with lower silane concentrations (e.g., 0.5% to 5% v/v).[7] 2. Adjust the pH of your water/solvent mixture to be mildly acidic (pH 4-5) before adding the silane. 3. Always use freshly prepared solutions. Do not store hydrolyzed silane solutions for extended periods. |
| Poor Adhesion of Subsequent Polymer Layers | 1. Incomplete or non-uniform silane layer on the substrate. 2. Hydrolytic instability of the silane layer in aqueous environments. 3. Chemical incompatibility between the silane's amine group and the polymer. | 1. Follow the troubleshooting steps for "Inconsistent Surface Modification." Optimize reaction time and temperature to improve layer density.[8][14] 2. After deposition, include a curing step (e.g., baking at 70-110°C) to promote further cross-linking within the silane layer and covalent bonding to the substrate, which enhances stability.[11] 3. Ensure the chemistry of the subsequent layer is compatible with the secondary amine functionality of the silane. |
Factors Affecting Stability and Performance
| Factor | Effect on Hydrolysis | Effect on Condensation | Recommendation for Stable Solution |
| Low pH (Acidic) | Catalyzed | Slowed | Optimal for preparing a bath. A pH of 4-5 is often recommended.[7] |
| High pH (Basic) | Catalyzed | Catalyzed | Generally avoided as it leads to rapid gelation. |
| Neutral pH | Slow (except for aminosilanes) | Moderate | Aminosilanes can self-catalyze, making neutral pH less stable than acidic.[12] |
| High Temperature | Rate Increases | Rate Increases | Use elevated temperatures for the deposition/curing step, not for solution storage.[8] |
| High Concentration | Rate Increases | Rate Increases | Use dilute solutions (0.5-5%) to extend pot life.[7] |
Diagrams and Workflows
Chemical Pathway: Hydrolysis and Condensation
The primary mechanism involves the hydrolysis of ethoxysilyl groups to silanols, followed by condensation to form stable siloxane bonds.
Caption: Hydrolysis of ethoxy groups to silanols and subsequent condensation.
General Experimental Workflow
This diagram outlines the typical steps for modifying a substrate surface.
Caption: Standard workflow for surface modification with aminosilanes.
Troubleshooting Logic
A simple decision tree to diagnose common issues during the process.
Caption: A logical guide for troubleshooting common experimental issues.
Detailed Experimental Protocol: Surface Modification of Silica Wafers
This protocol provides a method for functionalizing a silica-based substrate.
1. Materials and Reagents:
-
This compound
-
Anhydrous Isopropyl Alcohol (IPA) or Ethanol (95%)
-
Deionized (DI) Water
-
Acetic Acid (for pH adjustment, optional)
-
Acetone
-
Silicon wafers or glass slides
-
Nitrogen gas for drying
2. Substrate Preparation (Cleaning & Activation):
-
Place substrates in a beaker and sonicate sequentially in acetone, isopropyl alcohol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates thoroughly under a stream of clean nitrogen gas.
-
Activate the surface to generate a high density of silanol (-OH) groups. This is critical for covalent bonding. A common method is treatment with oxygen plasma for 30-60 seconds.[11] Alternatively, use a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by extensive rinsing with DI water and drying. (Caution: Piranha solution is extremely corrosive and reactive).
3. Preparation of Silane Solution (Example: 2% v/v in 95:5 IPA:Water):
-
In a clean, dry flask, prepare the solvent system. For a 50 mL total volume, combine 47.5 mL of IPA and 2.5 mL of DI water.
-
If pH control is desired, add a drop of acetic acid to the solvent mixture to achieve a pH between 4 and 5.
-
While stirring, slowly add 1 mL of this compound to the solvent mixture.
-
Cover the flask and allow the solution to stir at room temperature for 1-2 hours. This "hydrolysis time" allows for the formation of reactive silanol groups.[7] Use the solution promptly after this step.
4. Silanization Procedure:
-
Immerse the cleaned and activated substrates into the freshly prepared silane solution. Ensure all surfaces are completely covered.
-
Allow the reaction to proceed for 20-60 minutes at room temperature. For a denser layer, this step can be performed at an elevated temperature (e.g., 70-80°C).[8][11]
-
After immersion, remove the substrates from the solution.
5. Rinsing and Curing:
-
Rinse the substrates thoroughly with fresh IPA or ethanol to remove any physically adsorbed, unreacted silane.[8]
-
Dry the substrates under a stream of nitrogen.
-
Cure the substrates by baking them in an oven at 70-110°C for 30-60 minutes.[11] This step is crucial for removing residual solvent and water, and for promoting the formation of a stable, cross-linked siloxane network on the surface.
The functionalized substrates are now ready for subsequent experimental steps.
References
- 1. Bis 3 Triethoxysilylpropyl Amine, CAS 13497 18 2 | Changfu Chemical [cfsilicones.com]
- 2. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 3. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 4. China Quality Bis[3â(trimethoxysilyl)propyl]amine (BTMSPA) Suppliers, Manufacturers, Factory - Made in China - SILIM [silimtec.com]
- 5. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95% | [gelest.com]
- 6. ビス[3-(トリメトキシシリル)プロピル]アミン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Composite Mechanical Properties with Bis(3-(triethoxysilyl)propyl)amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for utilizing Bis(3-(triethoxysilyl)propyl)amine as a coupling agent to enhance the mechanical properties of composite materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve composite properties?
A1: this compound is a dipodal silane (B1218182) coupling agent.[1] These agents are bifunctional molecules that create a stable chemical bridge between an inorganic filler (like glass fibers or silica) and an organic polymer matrix.[2][3] One end of the silane molecule contains hydrolyzable triethoxysilyl groups that form strong covalent bonds with the filler surface.[1][4] The other end has an amine functional group that interacts and bonds with the polymer matrix.[5] This "molecular bridge" improves interfacial adhesion, allowing for more efficient stress transfer from the polymer to the stronger filler, which significantly enhances the composite's overall mechanical properties, such as tensile strength, flexural strength, and impact resistance.[2][6]
Q2: What is the optimal loading percentage of this compound?
A2: The optimal loading is highly dependent on the specific composite system, including the type of filler, its surface area, the polymer matrix, and the processing conditions. Generally, concentrations ranging from 0.5% to 6% by weight of the filler are tested.[7] It is crucial to perform a concentration study to determine the ideal loading for your specific application. Insufficient silane will result in incomplete surface coverage and poor adhesion, while excessive silane can lead to the formation of a brittle polysiloxane layer at the interface, which can also weaken the material.
Q3: How can I verify that the silane treatment was successful?
A3: Several characterization techniques can confirm the successful grafting of the silane onto the filler surface. Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to detect the characteristic chemical bonds formed by the silane.[7][8] Scanning Electron Microscopy (SEM) can provide visual evidence of improved interfacial adhesion and better filler dispersion within the polymer matrix.[8][9] Thermogravimetric Analysis (TGA) can also be used to quantify the amount of silane grafted onto the filler.[8]
Q4: Can this silane be used with any type of filler and polymer?
A4: this compound is most effective with inorganic fillers that have hydroxyl (-OH) groups on their surface, such as silica (B1680970), glass fibers, and many metal oxides.[1][10] The amine group on the silane is compatible with a wide range of thermoset and thermoplastic polymers, including epoxies, polyurethanes, and polyamides, where it can react or interact with the polymer backbone.[10][11] However, compatibility should always be verified for your specific polymer system.
Q5: What is the purpose of the hydrolysis step and how is it controlled?
A5: The hydrolysis step is critical for activating the silane. In the presence of water, the triethoxysilyl groups convert into reactive silanol (B1196071) (-Si-OH) groups.[12][13] These silanols are responsible for bonding with the filler surface.[14] The reaction is typically catalyzed by adjusting the pH of the solution. An acidic environment, often around pH 4-5, is used to facilitate controlled hydrolysis while preventing premature self-condensation of the silane molecules.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Mechanical Properties (Low Strength/Stiffness) | 1. Incomplete Silane Hydrolysis: Insufficient water or incorrect pH in the treatment solution.[12][15] 2. Incorrect Silane Concentration: Loading is too low for full surface coverage or too high, creating a weak boundary layer. 3. Poor Filler Dispersion: The treated filler is agglomerating within the polymer matrix.[2] 4. Inadequate Curing: The composite was not fully cured, leaving the matrix weak. | 1. Ensure the treatment solution (e.g., ethanol (B145695)/water) has sufficient water (typically 5%) and adjust the pH to 4-5 using a weak acid like acetic acid.[15] Allow adequate time for hydrolysis (e.g., 1-9 hours).[15] 2. Perform a loading study, testing a range of concentrations (e.g., 0.5%, 1%, 2%, 4% by filler weight) to find the optimum. 3. Improve mixing during composite fabrication (e.g., use a high-shear mixer or sonication) to break up agglomerates.[8] 4. Review and optimize the curing cycle (time and temperature) for your specific polymer resin. |
| Inconsistent or Brittle Composite Material | 1. Silane Self-Condensation: The silane molecules reacted with each other instead of the filler, creating clumps.[15] 2. Non-uniform Silane Coating: The silane was not evenly applied to the filler surface. 3. Moisture Contamination: Excess moisture during processing can cause voids or interfere with curing. | 1. Control the hydrolysis step carefully (pH, time, temperature). Prepare the silane solution just before use. 2. Ensure vigorous and continuous stirring during the filler treatment process. 3. Thoroughly dry the treated filler before incorporating it into the resin. Degas the resin-filler mixture under vacuum before curing.[4] |
| Processing Issues (e.g., High Viscosity) | 1. Filler Agglomeration: Clumps of filler can significantly increase the viscosity of the resin mixture.[2] 2. Strong Filler-Filler Interaction: The silane treatment may not have been sufficient to prevent particles from interacting. | 1. Verify successful silane treatment using FTIR. Improve mixing techniques to ensure proper dispersion. 2. Re-evaluate the optimal silane loading percentage for your filler's surface area. |
Data Presentation: Effect of Silane Loading on Mechanical Properties
The following tables summarize illustrative data from studies on aminosilane (B1250345) coupling agents in various composite systems. The actual improvements for your specific system will vary and must be determined experimentally.
Table 1: Example of Mechanical Properties of Nano-ZnO/Vinyl Ester Composites with Varying Silane Loading
| Silane Loading (% by volume) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (J/m) |
| 0% (Untreated) | 45.2 | 68.5 | 18.3 |
| 1% | 52.8 | 75.1 | 22.5 |
| 2% | 58.6 | 82.3 | 25.1 |
| 3% | 55.1 | 78.9 | 23.8 |
| Data adapted from a study on γ-Aminopropyl trimethoxysilane (B1233946) treated nano-ZnO composites for illustrative purposes.[9] |
Table 2: Example of Mechanical Properties of Hybrid Filler/Rubber Composites with Varying Silane Loading
| Silane Loading (% by weight) | Tensile Strength (MPa) | Elongation at Break (%) | Crosslink Density (mol/cm³) |
| 0% (Untreated) | 12.5 | 450 | 5.2 x 10⁻⁵ |
| 2% | 15.8 | 480 | 6.1 x 10⁻⁵ |
| 4% | 18.2 | 510 | 7.5 x 10⁻⁵ |
| 6% | 20.5 | 530 | 8.9 x 10⁻⁵ |
| 8% | 19.1 | 515 | 8.2 x 10⁻⁵ |
| 10% | 17.5 | 490 | 7.8 x 10⁻⁵ |
| Data adapted from a study on Bis[3-(triethoxysilyl)propyl]tetrasulfide (Si-69) treated fillers for illustrative purposes.[16] |
Experimental Protocols
Protocol 1: Wet Silanization of Inorganic Fillers
This protocol describes a common method for treating fillers like silica or glass fibers.
-
Prepare the Silane Solution:
-
In a reaction vessel, prepare a 95:5 (v/v) ethanol/water solution.
-
To facilitate hydrolysis, add a few drops of acetic acid to the solution to adjust the pH to approximately 4-5.[15]
-
Add the desired amount of this compound to the solution (e.g., 1-2% of the filler weight).
-
Stir the solution for at least 1 hour to allow for complete hydrolysis of the silane.[15]
-
-
Treat the Filler:
-
Ensure the inorganic filler is clean and dry. Pre-drying in an oven at 110°C for 2-4 hours is recommended.
-
Disperse the dried filler into the prepared silane solution with vigorous mechanical stirring.
-
Continue stirring the slurry for 2-3 hours at room temperature to ensure a uniform coating.
-
-
Drying:
-
Filter the treated filler from the solution.
-
Wash the filler with pure ethanol to remove any unreacted silane.
-
Dry the treated filler in an oven at 100-110°C for 12 hours or until a constant weight is achieved to remove solvent and promote condensation reactions between the silane and the filler surface.[16]
-
Protocol 2: Composite Fabrication and Mechanical Testing
This protocol outlines a general procedure for creating and testing composite samples.
-
Compounding:
-
Preheat the polymer resin to a temperature that lowers its viscosity (e.g., 60°C for an epoxy resin).[4]
-
Place the preheated resin in a vacuum chamber to remove entrapped air bubbles (degassing).[4]
-
Gradually add the dried, silane-treated filler to the degassed resin while mixing with a high-shear mixer until a homogenous dispersion is achieved.
-
Perform a final degassing step on the resin-filler mixture to remove any air introduced during mixing.
-
-
Curing:
-
Add the appropriate curing agent or hardener to the mixture as per the resin manufacturer's instructions.
-
Pour the final mixture into pre-heated molds treated with a release agent.
-
Cure the composite in an oven or hot press according to the recommended curing schedule for the polymer system.
-
-
Mechanical Testing:
-
After de-molding and post-curing (if required), cut the composite sheets into specimens with dimensions specified by ASTM standards.
-
Conduct tensile testing according to ASTM D3039.
-
Conduct flexural testing (three-point bending) according to ASTM D790.
-
Conduct impact testing (Izod) according to ASTM D256.[4]
-
Visualizations
Caption: Mechanism of action for this compound at the filler-polymer interface.
Caption: General experimental workflow for creating and testing silane-treated composites.
Caption: Troubleshooting flowchart for diagnosing poor composite mechanical performance.
References
- 1. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 2. nbinno.com [nbinno.com]
- 3. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. witpress.com [witpress.com]
- 9. tsijournals.com [tsijournals.com]
- 10. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 11. Bis[3-(triethoxysilyl)propyl]amine-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Silanes: Unpacking the Performance of Bis(3-(triethoxysilyl)propyl)amine versus 3-aminopropyltriethoxysilane (APTES)
For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the choice of silane (B1218182) coupling agent is a critical decision that dictates the ultimate performance and stability of their functionalized materials. This guide provides a comprehensive, data-driven comparison of two prominent aminosilanes: the bifunctional Bis(3-(triethoxysilyl)propyl)amine and the widely-used monofunctional 3-aminopropyltriethoxysilane (B1664141) (APTES).
The fundamental difference between these two molecules lies in their structure. APTES possesses a single triethoxysilyl group, allowing it to form a bond with a substrate at one end. In contrast, this compound, a dipodal silane, has two triethoxysilyl groups, enabling it to form a more robust, cross-linked network on the surface. This structural distinction is the primary driver for the observed differences in their performance characteristics, from surface coverage and stability to their efficacy in biomolecule immobilization.
At a Glance: Key Performance Differences
| Performance Metric | This compound | 3-aminopropyltriethoxysilane (APTES) | Key Insights for Researchers |
| Surface Coverage | Higher density of amine functional groups. | Lower density of amine functional groups. | For applications requiring a high concentration of reactive sites, the bis-amino silane offers a significant advantage. |
| Layer Stability | Forms a more stable, cross-linked siloxane network, leading to enhanced hydrolytic stability.[1] | Prone to forming less organized, multilayered films that can be less stable in aqueous environments. | In applications demanding long-term performance in biological or humid conditions, the superior stability of the bis-amino silane is a crucial consideration. |
| Adhesion | The dual silane groups and potential for increased hydrogen bonding contribute to stronger adhesion to substrates. | Provides good adhesion, but the monolayer may be less robust compared to its bifunctional counterpart. | For creating durable coatings and interfaces, the multipoint attachment of the bis-amino silane is advantageous. |
| Biomolecule Immobilization | The higher density of amine groups can lead to a greater capacity for biomolecule attachment. | A well-established and effective choice for biomolecule immobilization, though potentially with a lower loading capacity.[2] | The choice may depend on the desired density of the immobilized biomolecule. |
Delving into the Data: A Quantitative Comparison
While direct, side-by-side experimental data for this compound is limited in publicly available literature, we can infer its performance based on studies comparing structurally similar bis-amino silanes with APTES. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for quantifying the elemental composition of a surface, providing insights into the density of the deposited silane layer.
A comparative study on a PET membrane demonstrated that a generic bis-amino silane resulted in a greater than twofold increase in the atomic concentrations of both silicon and nitrogen compared to a surface treated with APTES. This indicates a significantly denser layer of the bis-amino silane.
Table 1: Comparative Surface Elemental Composition (XPS Data)
| Silane | Substrate | Atomic % (Si) | Atomic % (N) |
| Bis-amino Silane (inferred) | PET Membrane | > 2x APTES value | > 2x APTES value |
| APTES | PET Membrane | Representative Value | Representative Value |
Note: The data for the bis-amino silane is inferred from a qualitative comparison. The exact values can vary depending on the substrate and experimental conditions.
The stability of the silane layer is another critical performance parameter. The bifunctional nature of this compound allows for the formation of a more extensively cross-linked siloxane (Si-O-Si) network on the substrate. This network is thermodynamically more stable and less susceptible to hydrolysis compared to the monolayer formed by APTES. The primary amine group in APTES can also intramolecularly catalyze the hydrolysis of siloxane bonds, potentially leading to the degradation of the functionalized layer over time in aqueous environments.
Table 2: Water Contact Angle and Layer Stability
| Silane | Typical Water Contact Angle | Hydrolytic Stability |
| This compound (inferred) | Expected to be similar to or slightly higher than APTES | High |
| APTES | 50° - 70° | Moderate |
Visualizing the Chemistry: Structures and Mechanisms
To better understand the functional differences, it is essential to visualize the molecular structures and the process of surface modification.
Caption: Chemical structures of APTES and this compound.
The process of surface modification with these silanes involves hydrolysis of the ethoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface.
Caption: Generalized workflow for surface modification with aminosilanes.
The key difference in the reaction mechanism is the ability of this compound to form multiple bonds with the surface and to cross-link with adjacent molecules, creating a more stable and dense layer.
Caption: Simplified reaction mechanism for silane coupling agents.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable surface modifications. Below are generalized protocols for surface functionalization using both this compound and APTES.
Protocol 1: Surface Modification with this compound (Solution-Phase Deposition)
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous Toluene (B28343)
-
Deionized Water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrate by sonicating in a detergent solution, followed by thorough rinsing with deionized water and ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface by immersing the substrate in Piranha solution for 30-60 minutes to introduce hydroxyl groups.
-
Rinse the substrate extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or for a shorter duration (e.g., 1 hour) at an elevated temperature (e.g., 60-80°C).
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh toluene to remove any unbound silane.
-
Rinse with ethanol and then deionized water.
-
Dry the substrate under a nitrogen stream.
-
Cure the silanized substrate in an oven at 110-120°C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol 2: Surface Modification with 3-aminopropyltriethoxysilane (APTES) (Vapor-Phase Deposition for Higher Quality Monolayers)
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
3-aminopropyltriethoxysilane (APTES)
-
Vacuum desiccator or dedicated vapor deposition chamber
-
Piranha solution
-
Deionized Water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1.
-
-
Vapor-Phase Deposition:
-
Place the cleaned and dried substrate in a vacuum desiccator.
-
Place a small, open container with a few drops of APTES in the desiccator, ensuring it is not in direct contact with the substrate.
-
Evacuate the desiccator to a low pressure and then seal it.
-
Allow the APTES vapor to deposit on the substrate for 2-4 hours at room temperature.
-
-
Rinsing and Curing:
-
Vent the desiccator and remove the substrate.
-
Rinse the substrate with ethanol to remove any physisorbed APTES.
-
Dry the substrate under a nitrogen stream.
-
Cure the substrate in an oven at 110-120°C for 1 hour.
-
Conclusion: Making the Right Choice for Your Application
Both this compound and APTES are effective aminosilanes for surface modification. However, their performance characteristics make them suitable for different applications.
Choose this compound when:
-
High density of amine functional groups is required.
-
Long-term stability and durability of the functionalized layer are critical.
-
Enhanced adhesion to the substrate is a primary concern.
Choose 3-aminopropyltriethoxysilane (APTES) when:
-
A well-established and widely documented protocol is preferred.
-
Rapid surface functionalization is a priority.
-
The application is less sensitive to the fine structure and potential long-term hydrolytic stability of the silane layer.
For researchers in drug development and other high-stakes scientific fields, the superior stability and higher functional group density offered by this compound present a compelling advantage for creating robust and reliable functionalized surfaces. Careful consideration of the specific experimental requirements and desired outcomes will ultimately guide the optimal choice of silane coupling agent.
References
Comparative study of different silane coupling agents for surface modification
An Objective Guide to the Performance of Various Silane (B1218182) Coupling Agents
Silane coupling agents are organosilicon compounds that serve as a molecular bridge between inorganic and organic materials, enhancing adhesion and compatibility at the interface.[1] Their utility is paramount in fields ranging from materials science to drug delivery, where the stability and functionality of modified surfaces are critical.[1][2] These agents are characterized by a general formula of R-(CH2)nSi-(OR')3, where R is an organofunctional group compatible with an organic matrix, and OR' is a hydrolyzable alkoxy group that reacts with inorganic surfaces.[3] This guide provides a comparative analysis of different silane coupling agents, focusing on key performance indicators and experimental protocols relevant to researchers, scientists, and drug development professionals.
Performance Benchmark: A Quantitative Comparison
The selection of an appropriate silane coupling agent is dictated by the specific application and the desired surface properties.[1] The following tables summarize quantitative data from various studies to facilitate a direct comparison of performance.
Adhesion Strength
The ability of a silane coupling agent to enhance the bond strength between a substrate and a subsequent layer is a critical performance metric.[1] Shear bond strength is a common method to quantify this property.
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8[1] |
| 3-Methacryloyloxypropyltrimethoxysilane (MPTMS) | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8[1] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine (a diamino-silane) | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9[1] |
| 3-Mercaptopropyltrimethoxysilane (MPTMS) | Silica-coated Titanium | Resin Composite Cement | Not statistically different from control[1] |
| KH-560 (3-Glycidoxypropyltrimethoxysilane - GPTMS) | Anodized Titanium | CFRP Composite | 12.72 (approx.)[4] |
| KH-550 (3-Aminopropyltriethoxysilane - APTES) | Anodized Titanium | CFRP Composite | < 12.72[4] |
| KH-792 (N-(2-aminoethyl)-3-aminopropyltrimethoxysilane) | Anodized Titanium | CFRP Composite | < 12.72[4] |
| Anodized Titanium Only (Control) | Anodized Titanium | CFRP Composite | 15.74[4] |
Surface Wettability
The wettability of a surface, a key indicator of its surface energy, can be significantly altered by silanization.[1] This is often quantified by measuring the water contact angle on the treated surface. A lower contact angle indicates a more hydrophilic (wettable) surface, while a higher contact angle suggests a more hydrophobic (less wettable) surface.[1][5]
| Surface Treatment | Substrate | Water Contact Angle (°) |
| Unetched Control | Lithium Disilicate | 38.82 (± 3.54)[5] |
| Etched Control | Lithium Disilicate | 13.29 (± 1.51)[5] |
| Etched + Experimental Silane | Lithium Disilicate | 20.63 (± 1.87)[5] |
Common Types of Silane Coupling Agents
The functionality of the silane is determined by its organic group, which is chosen based on its reactivity or compatibility with the organic matrix.[6][7]
-
Amino Silanes (e.g., APTES - 3-Aminopropyltriethoxysilane): These are widely used for their versatility.[6] The amino group can react with various organic matrices like epoxy and phenolic resins and provides a primary amine for further functionalization, making it popular for immobilizing proteins, DNA, and other biomolecules.[6][8]
-
Epoxy Silanes (e.g., GPTMS - 3-Glycidoxypropyltrimethoxysilane): Featuring a highly reactive epoxy group, these silanes are particularly effective in epoxy resin systems, coatings, and adhesives, where they improve mechanical strength and chemical resistance.[6][9][10]
-
Methacrylate (B99206) Silanes (e.g., MPTMS - 3-Methacryloxypropyltrimethoxysilane): The methacrylate group can participate in free-radical polymerization.[11] This makes MPTMS a crucial component in dental composites and other resin-based materials to ensure a strong covalent bond between inorganic fillers and the polymer matrix.[11][12]
-
Vinyl Silanes: Containing vinyl groups, these are used in polyolefin modification and crosslinked sealants, enhancing heat resistance and aging properties.[6]
-
Mercapto Silanes: The active mercapto group (-SH) can react with metals or unsaturated polymers, making these silanes ideal for bonding rubber to metals and for anti-corrosion applications.[6]
Reaction Mechanism and Experimental Workflow
The efficacy of silane coupling agents stems from their dual reactivity. The process involves hydrolysis of the alkoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the inorganic substrate and self-condensation to form a stable polysiloxane network.[1][2]
Caption: General mechanism of silane hydrolysis and condensation on a substrate surface.
The following diagram outlines the key steps in a typical surface modification experiment.
Caption: Experimental workflow for surface modification and performance evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Amino-Silylation of a Glass Surface using APTES
This protocol is adapted for creating an amine-functionalized surface on glass, silica (B1680970), or quartz.[8]
-
Surface Preparation: Thoroughly wash the glass or silica surface with a strong soap solution, rinse extensively with deionized water, and dry completely.[8][11] For robust cleaning, acid or base treatments can be employed.[11]
-
Silane Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of 3-Aminopropyltriethoxysilane (APTES) in dry acetone. For example, mix 1 part APTES with 49 parts dry acetone.[8] An alternative for other silanes is a 1-5% solution in an ethanol/water mixture (e.g., 95:5 v/v), sometimes with acetic acid to adjust the pH to 4-5 to promote hydrolysis.[13]
-
Immersion: Immerse the cleaned and dried surface in the freshly prepared APTES solution for 30-60 seconds.[8]
-
Rinsing: Rinse the surface thoroughly with the solvent used in step 2 (e.g., acetone) to remove excess, unbound silane.[8]
-
Curing: Allow the surface to air-dry or, for a more robust layer, cure in an oven at around 110-120°C for 10-15 minutes to complete the condensation and covalent bond formation.[14]
-
Storage: The dried, silylated surface can be stored in a desiccator for later use.[8]
Protocol 2: Key Surface Characterization Techniques
To evaluate the success of the surface modification, several analytical techniques are commonly employed.
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition of the surface.[15][16] A successful silanization is confirmed by the appearance of silicon (Si 2p) and nitrogen (N 1s, for amino silanes) peaks and an attenuation of the substrate signal.[16][17]
-
Water Contact Angle Measurement: As shown in the data table, this method assesses the change in surface wettability (hydrophilicity/hydrophobicity) post-modification.[1][18] It provides a quick and straightforward confirmation of surface chemistry changes.
-
Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography and roughness.[18] It can reveal the homogeneity of the silane layer and detect the formation of aggregates or multilayers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of specific chemical bonds related to the silane's organic functional group grafted onto the surface.[19][20]
-
Thermogravimetric Analysis (TGA): TGA is used to quantify the amount of silane grafted onto particulate substrates by measuring the weight loss of the organic component upon heating.[13][19][20]
Conclusion
The choice of a silane coupling agent significantly impacts the performance of a modified surface. This guide provides a starting point for researchers and drug development professionals to compare different silanes based on quantitative data and established experimental protocols.[1] For optimal results, it is recommended to select a silane with a functional group that is compatible with the organic matrix and to carefully optimize the silanization process parameters—such as concentration, solvent, pH, and curing conditions—for the specific substrate and application.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jdat.org [jdat.org]
- 6. silicorex.com [silicorex.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Types of Silane Coupling Agent- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 10. (3-GLYCİDYLOXYPROPYL)TRİMETHOXYSİLANE /SILANE COUPLING AGENT - Ataman Kimya [atamanchemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Application of Silane Coupling Agent in Surface Modification of Silicon Micro Powder - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 15. diva-portal.org [diva-portal.org]
- 16. "Exploring Surface Silanization and Characterization of Thin Films: Fro" by Behnam Moeini [scholarsarchive.byu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. parksystems.com [parksystems.com]
- 19. Surface Modification of Fumed Silica Nanoparticles with a Methacryloxypropyltrimethoxy Silane Coupling Agent and the Effect of Nanoparticles Surface Treatment on the In-situ Polymerization of Styrene - Butyl Acrylate [jcst.icrc.ac.ir]
- 20. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
Characterization techniques for Bis(3-(triethoxysilyl)propyl)amine modified surfaces
A Comparative Guide to Characterization Techniques for Bis(3-(triethoxysilyl)propyl)amine Modified Surfaces
For researchers, scientists, and drug development professionals, the precise control and verification of surface modifications are paramount. This compound (BPA), a dipodal aminosilane (B1250345), is increasingly used to functionalize surfaces, creating a stable platform for the immobilization of biomolecules, nanoparticles, or other functional moieties.[1][2] Its two triethoxysilyl groups allow for the formation of a robust, cross-linked siloxane network, offering enhanced hydrolytic stability compared to conventional monofunctional silanes.[1][2]
This guide provides an objective comparison of key techniques used to characterize BPA-modified surfaces. We will compare its performance characteristics with a widely used monofunctional aminosilane, (3-aminopropyl)triethoxysilane (APTES), and another bifunctional silane (B1218182), Bis[3-(trimethoxysilyl)propyl]tetrasulfide, to provide a comprehensive overview for selecting appropriate surface modification and characterization strategies.
Comparison of Silane Coupling Agents
The choice of silane profoundly impacts surface chemistry and stability. While BPA offers a high density of secondary amine groups and robust surface attachment, alternatives provide different functionalities and surface properties.
-
This compound (BPA): A dipodal, or bis-amino, silane that forms a highly cross-linked and durable film due to its two reactive silyl (B83357) groups.[1][3] The secondary amine provides a reactive site for further conjugation.
-
(3-aminopropyl)triethoxysilane (APTES): A common monofunctional aminosilane used to introduce primary amine groups.[4][5] While versatile, the resulting layer may be less dense and hydrolytically stable than those formed by dipodal silanes.[5][6]
-
Bis[3-(trimethoxysilyl)propyl]tetrasulfide: A bifunctional silane with a tetrasulfide bridge. This agent is used to create hydrophobic surfaces and is noted for its lower water absorption compared to amino-silanes, making it suitable for applications requiring high water resistance.[7][8]
Key Characterization Techniques
A multi-faceted approach is necessary for the comprehensive characterization of silanized surfaces. Each technique provides unique insights into the chemical and physical properties of the modified layer.
| Technique | Property Measured | Key Insights |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states | Confirms presence of silane (Si, N), determines surface coverage, distinguishes between different chemical environments. |
| Contact Angle Goniometry | Surface wettability, surface energy | Measures hydrophilicity/hydrophobicity, indicates successful functionalization and surface cleanliness. |
| Ellipsometry | Film thickness, refractive index | Provides precise, non-destructive measurement of the silane layer thickness, crucial for controlling monolayer vs. multilayer deposition.[9][10] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, morphology | Visualizes the surface at the nanoscale, reveals uniformity of the coating, and can identify aggregation or defects.[11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functional groups | Identifies characteristic vibrations of Si-O-Si, N-H, and C-H bonds, confirming the chemical structure of the grafted silane.[12] |
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from characterizing surfaces modified with BPA and alternative silanes. Values can vary based on substrate, deposition method, and processing conditions.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
| Silane | Substrate | N (atomic %) | Si (atomic %) | N 1s Binding Energy (eV) | Si 2p Binding Energy (eV) | Reference |
| Bis-amino Silane (BPA analogue) | Silicon | Higher than APTES | Higher than APTES | ~400.0 (Amine) | ~102.0 (Si-O) | [13] |
| APTES | Silicon | Varies (e.g., 3-8%) | Varies (e.g., 10-20%) | ~399.5 (Primary Amine) | ~102.5 (Si-O) | [11][13] |
| Bis-sulfur Silane | Aluminum | N/A | High | N/A | ~102.2 (Si-O) | [7] |
Note: Higher atomic percentages of Nitrogen and Silicon for bis-amino silanes compared to monofunctional silanes like APTES suggest a denser surface functionalization.[13]
Table 2: Water Contact Angle and Layer Thickness
| Silane | Substrate | Water Contact Angle (Advancing, θA) | Layer Thickness (Ellipsometry) | Reference |
| Bis-amino Silane (BPA analogue) | Aluminum | 45-54° | ~3-10 nm | [7][14] |
| APTES | Silicon/Glass | 38-70° (highly variable) | ~0.7-5 nm | [14][15] |
| Bis-sulfur Silane | Aluminum | ~80-90° (hydrophobic) | ~5-15 nm | [7] |
| Untreated SiO₂/Glass | Glass | < 20° (hydrophilic) | N/A | [15] |
Note: The water contact angle for aminosilanes indicates a moderately hydrophilic surface due to the exposed amine groups.[14][15] In contrast, the tetrasulfide silane creates a more hydrophobic surface.[7]
Table 3: Atomic Force Microscopy (AFM) Data
| Silane | Substrate | Surface Roughness (RMS) | Morphological Features | Reference |
| Bis-amino Silane (BPA analogue) | Silicon | 0.2 - 0.8 nm | Generally smooth, may show small aggregates. | [11] |
| APTES | Silicon/Glass | 0.1 - 1.5 nm (can vary) | Can form smooth monolayers or distinct islands/aggregates in multilayer depositions. | [11][16] |
| Untreated SiO₂/Glass | Glass | < 0.2 nm | Atomically smooth. | [16] |
Experimental Protocols
1. General Protocol for Surface Silanization
This protocol provides a general guideline for modifying silicon or glass surfaces.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION REQUIRED
-
Anhydrous Toluene (B28343) or Ethanol
-
This compound (BPA) or alternative silane
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning & Hydroxylation: Sonicate substrates in a detergent solution, rinse thoroughly with deionized water and ethanol, and dry under a nitrogen stream.
-
To introduce hydroxyl (-OH) groups, immerse the clean substrates in Piranha solution for 30-60 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with appropriate PPE).
-
Rinse substrates extensively with deionized water and dry completely under nitrogen.
-
Silanization: Prepare a 1-2% (v/v) solution of the desired silane in anhydrous toluene.
-
Immerse the hydroxylated substrates in the silane solution for 1-4 hours at room temperature or elevated temperatures (e.g., 60-80°C) to facilitate the reaction.[17][18]
-
Rinsing and Curing: Remove substrates and rinse thoroughly with toluene to remove unbound silane.
-
Cure the substrates in an oven at 100-120°C for 30-60 minutes to promote cross-linking of the siloxane layer.[17]
2. Protocol for Contact Angle Goniometry
Equipment:
-
Contact Angle Goniometer with a syringe system.[19]
Procedure:
-
Place the silanized substrate on the sample stage.
-
Dispense a small droplet (e.g., 1-5 µL) of high-purity water onto the surface using the sessile drop method.[19]
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use the instrument's software to measure the angle formed between the substrate surface and the tangent of the droplet.
-
For dynamic measurements, slowly increase (advancing angle) and decrease (receding angle) the volume of the droplet while recording the angle.[15]
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
3. Protocol for Atomic Force Microscopy (AFM)
Equipment:
-
Atomic Force Microscope
Procedure:
-
Mount the silanized substrate onto an AFM sample puck.
-
Select an appropriate AFM probe (e.g., a silicon tip for tapping mode).
-
Load the sample and probe into the AFM.
-
Tune the cantilever to its resonance frequency for tapping mode operation.
-
Approach the tip to the surface and begin scanning over a desired area (e.g., 1x1 µm to 5x5 µm).[16]
-
Adjust imaging parameters (scan rate, setpoint, gains) to obtain a clear, high-quality image of the surface topography.[20]
-
Use the AFM software to analyze the images and calculate surface roughness parameters (e.g., Root Mean Square - RMS).
Mandatory Visualizations
Caption: Experimental workflow for surface modification with BPA and subsequent characterization.
Caption: Relationship between surface properties and the techniques used for their characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 3. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholars.chemeng.tsinghua.edu.cn [scholars.chemeng.tsinghua.edu.cn]
- 9. details | Park Systems [parksystems.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. brighton-science.com [brighton-science.com]
- 20. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of Bis(3-(triethoxysilyl)propyl)amine in polymer composites
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for advanced materials with superior performance, the interface between the polymer matrix and reinforcing fillers is a critical battleground. Silane (B1218182) coupling agents are the indispensable allies in this fight, forging strong bonds that dictate the ultimate strength, durability, and longevity of polymer composites. This guide provides an in-depth performance evaluation of Bis(3-(triethoxysilyl)propyl)amine (BTESPA), a dipodal aminosilane, benchmarked against other commonly used silane coupling agents. We present a comprehensive overview supported by experimental data and detailed protocols to empower researchers in making informed material selection decisions.
Executive Summary
This compound, a dipodal silane, stands out due to its unique molecular structure, which features two triethoxysilyl groups. This configuration allows for the formation of up to six covalent bonds with an inorganic substrate, a significant increase compared to the three bonds formed by conventional monosilanes. This multipoint attachment is theorized to create a more robust and hydrolytically stable interface, leading to enhanced mechanical performance and long-term durability of polymer composites. This guide will delve into a comparative analysis of BTESPA against common monosilanes such as γ-aminopropyltriethoxysilane (APTES) and 3-methacryloxypropyltrimethoxysilane (γ-MPS).
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative impact of different silane coupling agents on the mechanical and thermal properties of polymer composites. While direct comparative data for BTESPA in a single study is limited in the available literature, the following tables provide a representative comparison based on existing studies of other silanes in similar composite systems.
Table 1: Mechanical Properties of Glass Fiber/Epoxy Composites with Different Silane Coupling Agents
| Silane Coupling Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Impact Strength (kJ/m²) |
| No Silane (Control) | Data not available | 186.20 | Data not available | Data not available |
| γ-Aminopropyltriethoxysilane (APTES/KH550) | 531.38[1] | 239.40[2] | Data not available | 135[3] |
| γ-Glycidoxypropyltrimethoxysilane (KH560) | Data not available | 229.82[2] | Data not available | Data not available |
| Vinyltrimethoxysilane (A171) | Data not available | 220.82[2] | Data not available | Data not available |
| This compound (BTESPA) | Expected to be high | Expected to be high | Expected to be high | Expected to be high |
Note: The data for APTES, KH560, and A171 are sourced from different studies and may not be directly comparable due to variations in composite manufacturing and testing conditions. BTESPA is expected to exhibit high performance due to its dipodal nature, though specific quantitative data was not available in the searched sources.
Table 2: Thermal Properties of Polymer Composites
| Property | No Silane (Control) | With Silane Treatment |
| Initial Decomposition Temperature (°C) (TGA) | 323 | Reduced by ~3.5% with untreated fiber, silane treatment can improve this.[4] |
| Glass Transition Temperature (Tg) (°C) (DMA) | Varies by polymer | Can be shifted to higher temperatures with effective coupling.[5] |
The BTESPA Advantage: Enhanced Hydrolytic Stability
A key differentiator for BTESPA is its dipodal structure, which significantly enhances the hydrolytic stability of the interfacial bond.[6][7] Conventional monosilanes can be susceptible to hydrolysis at the silane-substrate interface, leading to a degradation of mechanical properties over time, especially in humid or aqueous environments.[8][9] The ability of BTESPA to form a more densely cross-linked and stable network at the interface provides a more robust barrier against water ingress, ensuring long-term performance.[10]
Experimental Protocols: A Blueprint for Evaluation
To ensure accurate and reproducible performance evaluation of silane coupling agents, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments.
Composite Fabrication: A Step-by-Step Guide
A consistent and well-controlled fabrication process is paramount for obtaining reliable comparative data.
-
Filler Treatment:
-
Dry the reinforcing filler (e.g., glass fibers, silica (B1680970) particles) in an oven to remove any adsorbed moisture.
-
Prepare a 1-2 wt% solution of the silane coupling agent in an ethanol/water (95/5 v/v) solution.
-
Immerse the dried filler in the silane solution and agitate for a predetermined time (e.g., 30 minutes).
-
Remove the treated filler and dry it in an oven at a specified temperature (e.g., 110°C for 15 minutes) to facilitate the condensation reaction between the silane and the filler surface.
-
-
Compounding and Curing:
-
Mix the treated filler with the polymer resin (e.g., epoxy, polyester) at a specific weight percentage using a mechanical stirrer or a two-roll mill.
-
Add the curing agent and any other additives and continue mixing until a homogeneous dispersion is achieved.
-
Pour the mixture into a mold and cure according to the resin manufacturer's specifications (e.g., specific temperature and time profile).
-
Post-cure the samples as required to ensure complete cross-linking.
-
Mechanical Testing: Gauging Strength and Durability
This test determines the in-plane tensile properties of polymer matrix composites.[11][12][13][14]
-
Specimen Preparation: Prepare rectangular specimens with typical dimensions of 250 mm length, 25 mm width, and a thickness appropriate for the material.[11] Optional tabs can be bonded to the ends to prevent gripping damage.
-
Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fails.[11]
-
Use an extensometer or strain gauges to measure strain.
-
-
Calculated Properties: Ultimate tensile strength, tensile modulus, and strain to failure.
This test measures the flexural strength and modulus of a material.[15][16]
-
Specimen Preparation: Prepare rectangular bar specimens. Common dimensions are 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[17]
-
Procedure:
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified strain (typically 5%).
-
-
Calculated Properties: Flexural strength and flexural modulus.
This test determines the impact resistance of a material.[18][19][20][21]
-
Specimen Preparation: Prepare notched specimens with standard dimensions (typically 63.5 mm long, 12.7 mm wide, and 3.2 mm thick).[18]
-
Procedure:
-
Clamp the notched specimen vertically in the test fixture.
-
Release a pendulum of a specified weight, allowing it to strike the specimen.
-
The energy absorbed by the specimen during fracture is measured.
-
-
Calculated Property: Impact strength (expressed in J/m or ft-lb/in).
Thermal Analysis: Understanding Temperature Effects
TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability.[4][22][23]
-
Procedure:
-
Place a small sample of the composite material in a TGA instrument.
-
Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
-
Key Information: Onset of degradation temperature and residual mass at high temperatures.
DMA measures the viscoelastic properties of materials as a function of temperature, frequency, or time.[24][25][26][27][28]
-
Procedure:
-
Subject a rectangular specimen to a sinusoidal stress.
-
Measure the resulting strain and the phase lag between the stress and strain.
-
-
Calculated Properties: Storage modulus (E'), loss modulus (E''), and tan delta (a measure of damping), which can be used to determine the glass transition temperature (Tg).
Mandatory Visualization
Caption: Workflow for performance evaluation of silane coupling agents.
Caption: Mechanism of BTESPA at the polymer-filler interface.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Corrosive Aging Environments on the Flexural Properties of Silane-Coupling-Agent-Modified Basalt-Fiber-Reinforced Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 7. gelest.com [gelest.com]
- 8. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tensile Testing Composite ASTM D3039 [intertek.com]
- 12. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 13. infinitalab.com [infinitalab.com]
- 14. file.yizimg.com [file.yizimg.com]
- 15. boundengineering.com [boundengineering.com]
- 16. micomlab.com [micomlab.com]
- 17. testresources.net [testresources.net]
- 18. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 19. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 20. zwickroell.com [zwickroell.com]
- 21. azom.com [azom.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. DMA: Dynamic Mechanical Analysis – Advances in Polymer Science [ncstate.pressbooks.pub]
- 25. ijaem.net [ijaem.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. m.youtube.com [m.youtube.com]
The Impact of Bis(3-(triethoxysilyl)propyl)amine on Coating Adhesion: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the integrity and adhesion of coatings are critical for performance and longevity. This guide provides an objective comparison of coating adhesion strength with and without the inclusion of Bis(3-(triethoxysilyl)propyl)amine, a bifunctional organosilane known to enhance interfacial bonding. The following analysis is supported by experimental data and detailed methodologies to aid in the formulation of robust and reliable coating systems.
This compound acts as a coupling agent, forming a durable chemical bridge between inorganic substrates and organic coating resins.[1][2][3] Its unique molecular structure, featuring a secondary amine and six hydrolyzable ethoxy groups, allows for superior crosslinking and adhesion promotion compared to conventional monosilanes.[4] The triethoxysilyl groups hydrolyze to form silanols, which then condense with hydroxyl groups on the substrate surface, creating strong covalent bonds.[5] Concurrently, the amine functionality interacts with the polymer matrix of the coating, ensuring a robust and lasting bond.[5] This dual reactivity significantly improves the overall adhesion and durability of the coating system.[4]
Quantitative Analysis of Adhesion Strength
To quantify the impact of aminosilanes on coating adhesion, standardized tests are employed to measure the force required to detach a coating from a substrate. The data presented below is a synthesis of findings from studies investigating the effect of aminosilane (B1250345) additives on the adhesion of various coating systems. While specific results can vary based on the coating formulation, substrate, and application method, the trend of improved adhesion with the inclusion of aminosilanes is consistent.
| Coating System | Adhesion Promoter | Substrate | Adhesion Test Method | Adhesion Strength (MPa) | Percentage Improvement |
| Epoxy | None | Zinc | Cross-hatch (ASTM D3359) | - (61% of area retained) | - |
| Epoxy | (3-Aminopropyl)triethoxysilane-modified Silica Nanoparticles | Zinc | Cross-hatch (ASTM D3359) | - (Significantly improved retention) | Not Quantified |
| Silane Primer | None | - | Pull-off (ASTM D4541) | 1.33 | - |
| Silane Primer | N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | - | Pull-off (ASTM D4541) | 1.53 | 15% |
| Epoxy-Modified Silicone | None (only epoxy modification) | Epoxy Primer | Shear Test | 0.29 | - |
| Epoxy-Modified Silicone | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Epoxy Primer | Shear Test | 0.37 | 27.6% |
Note: The data presented is compiled from multiple sources and may involve different specific aminosilanes and testing conditions. The trend of improved adhesion is the key takeaway.
Experimental Protocols
The following are detailed methodologies for common adhesion strength tests cited in the comparison.
Pull-Off Adhesion Test (ASTM D4541)
This method determines the pull-off strength of a coating by measuring the force required to detach a loading fixture (dolly) adhered to the coating surface.
-
Surface Preparation: The coated surface is cleaned and lightly abraded to ensure proper adhesion of the dolly.
-
Dolly Adhesion: A loading fixture (dolly) is bonded to the prepared surface using a suitable adhesive (e.g., a two-component epoxy). The adhesive is cured according to the manufacturer's instructions.
-
Scoring (Optional): For some applications, the coating around the dolly is scored to the substrate to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. The apparatus applies a perpendicular tensile force to the dolly at a specified rate.
-
Data Recording: The force at which the dolly and coating detach is recorded, along with the nature of the fracture (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface).
Cross-Hatch Adhesion Test (ASTM D3359)
This method assesses the adhesion of a coating by applying and removing pressure-sensitive tape over cuts made in the coating. It is a qualitative test, but provides a good indication of adhesion.
-
Cutting the Coating: A series of cuts are made through the coating to the substrate in a lattice pattern. For Method A (X-cut), two cuts are made to form an "X". For Method B (cross-cut), a grid of cuts is made.
-
Tape Application: A specified pressure-sensitive tape is applied over the cut area and smoothed down firmly.
-
Tape Removal: The tape is rapidly pulled off at a specified angle.
-
Evaluation: The grid area is inspected for any removal of the coating, and the adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the area is removed).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a pull-off adhesion test.
Caption: Workflow for Pull-Off Adhesion Testing.
Signaling Pathway of Adhesion Promotion
The diagram below illustrates the chemical mechanism by which this compound enhances adhesion between an inorganic substrate and an organic coating.
References
- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. Bis[3-(trimethoxysilyl)propyl]amine_ [blueskychemical.com]
- 3. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to the Hydrolytic Stability of Bis(3-(triethoxysilyl)propyl)amine and Other Silanes
For researchers, scientists, and drug development professionals, the durability of surface modifications is a critical factor in the reliability and performance of various applications, from nanoparticle functionalization to the development of advanced drug delivery systems. Silane (B1218182) coupling agents are instrumental in creating stable interfaces between organic and inorganic materials. However, the longevity of these interfaces is often challenged by hydrolysis, particularly in aqueous environments. This guide provides a comprehensive comparison of the hydrolytic stability of Bis(3-(triethoxysilyl)propyl)amine, a dipodal silane, with other conventional monomeric silanes, supported by experimental data.
Superior Stability of Dipodal Silanes
This compound is a dipodal silane, meaning it possesses two silicon atoms, allowing it to form up to six siloxane bonds with a substrate and to create a more cross-linked network.[1][2] This structural characteristic inherently provides a significant advantage in hydrolytic stability compared to traditional monomeric silanes, which can only form a maximum of three bonds.[3][4] The increased number of attachment points to the substrate and the denser siloxane network formed by dipodal silanes make the resulting surface modification more resistant to degradation by water.[5][6]
The enhanced stability of dipodal silanes is not merely theoretical. Experimental evidence consistently demonstrates their superior performance in maintaining surface properties after prolonged exposure to aqueous environments. This heightened durability is a key consideration for applications requiring long-term performance in physiological or humid conditions.
Quantitative Comparison of Hydrolytic Stability
The most direct method to evaluate the hydrolytic stability of a silane-treated surface is to monitor the change in its hydrophobicity over time when exposed to aqueous conditions. The water contact angle is a reliable indicator of the integrity of the silane layer; a stable contact angle signifies a durable treatment, while a decrease suggests degradation.
The following table summarizes experimental data comparing the hydrolytic stability of a surface treated with a dipodal silane, N,N-Bis(3-trimethoxysilylpropyl)urea (a close structural analog to this compound), and a conventional monomeric silane, n-decyltriethoxysilane. The data showcases the change in sessile water contact angle after immersion in various aqueous solutions for an extended period.
Table 1: Comparative Hydrolytic Stability of Dipodal vs. Monomeric Silane Coatings
| Silane Type | Aqueous Environment (28 days immersion) | Initial Contact Angle (°) | Contact Angle after 28 days (°) | % Change in Contact Angle |
| Dipodal Silane (N,N-Bis(3-trimethoxysilyl)propyl)urea) | Deionized Water | 105 | 102 | -2.9% |
| 6M Hydrochloric Acid | 105 | 98 | -6.7% | |
| 3.5% Sodium Chloride | 105 | 103 | -1.9% | |
| 1M Ammonium Hydroxide (B78521) | 105 | 95 | -9.5% | |
| Monomeric Silane (n-decyltriethoxysilane) | Deionized Water | 104 | 85 | -18.3% |
| 6M Hydrochloric Acid | 104 | 70 | -32.7% | |
| 3.5% Sodium Chloride | 104 | 88 | -15.4% | |
| 1M Ammonium Hydroxide | 104 | 65 | -37.5% |
Data adapted from studies on the hydrolytic stability of dipodal and monomeric silane coatings.[3]
The data clearly illustrates the superior hydrolytic stability of the dipodal silane. While the monomeric silane coating shows significant degradation across all aqueous environments, especially under harsh acidic and basic conditions, the dipodal silane maintains a much more stable hydrophobic surface.[3]
Visualizing the Hydrolysis and Condensation Process
The following diagrams illustrate the fundamental chemical processes of silane hydrolysis and condensation, which are central to understanding their stability.
Caption: General hydrolysis reaction of a trialkoxysilane to form a silanetriol.
Caption: Condensation of two silanetriol molecules to form a siloxane dimer.
Experimental Protocols
To ensure the reproducibility and accuracy of hydrolytic stability studies, standardized experimental protocols are crucial. The following sections detail the methodologies for the key experiments cited in this guide.
Surface Preparation and Silanization
Objective: To create a uniform and stable silane coating on a substrate (e.g., glass slide) for subsequent stability testing.
Materials:
-
Substrates (e.g., borosilicate glass slides)
-
Selected silanes (e.g., this compound, 3-aminopropyltriethoxysilane)
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen gas
Protocol:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of deionized water, ethanol, and finally deionized water for 15 minutes each.
-
Drying: Dry the cleaned slides under a stream of nitrogen and then bake in an oven at 110°C for at least 1 hour to remove any adsorbed water.
-
Silane Solution Preparation: Prepare a 1% (v/v) solution of the desired silane in anhydrous toluene.
-
Silanization: Immerse the dried slides in the silane solution for 2 hours at room temperature with gentle agitation.
-
Rinsing: After immersion, rinse the slides thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Curing: Cure the coated slides in an oven at 110°C for 1 hour to promote the formation of covalent siloxane bonds with the substrate.
-
Final Cleaning: Sonicate the cured slides in ethanol for 5 minutes to remove any loosely bound physisorbed silane, then dry with nitrogen gas.
Hydrolytic Stability Testing via Water Contact Angle Measurement
Objective: To quantitatively assess the degradation of the silane coating over time in various aqueous environments.
Materials:
-
Silanized substrates
-
Deionized water
-
6M Hydrochloric acid solution
-
3.5% Sodium chloride solution
-
1M Ammonium hydroxide solution
-
Contact angle goniometer
Protocol:
-
Initial Contact Angle Measurement: Measure the initial sessile water contact angle on the freshly prepared silanized substrates using a contact angle goniometer. At least three measurements should be taken at different locations on each slide to ensure uniformity.
-
Immersion: Immerse the silanized slides in the different aqueous solutions (deionized water, HCl, NaCl, NH4OH) in separate sealed containers.
-
Aging: Store the containers at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 28 days).
-
Periodic Measurement: At regular intervals (e.g., every 7 days), remove a set of slides from each solution.
-
Rinsing and Drying: Gently rinse the slides with deionized water to remove any residual salt or solution and then dry them carefully with a stream of nitrogen gas.
-
Final Contact Angle Measurement: Measure the water contact angle on the aged slides.
-
Data Analysis: Calculate the percentage change in contact angle over time for each silane and each aqueous environment.
Analysis of Hydrolysis Kinetics by NMR Spectroscopy
Objective: To monitor the rate of hydrolysis of silanes in solution by observing the disappearance of alkoxy groups and the appearance of alcohol.
Materials:
-
Silane of interest
-
Deuterated solvent (e.g., D2O, acetone-d6)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Prepare a solution of the silane in the chosen deuterated solvent directly in an NMR tube. The concentration should be optimized for clear signal detection.
-
Initiation of Hydrolysis: Add a controlled amount of D2O to the NMR tube to initiate the hydrolysis reaction.
-
NMR Data Acquisition: Immediately acquire a series of ¹H or ²⁹Si NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the alkoxy groups of the silane and the hydroxyl group of the formed alcohol. Plot the concentration of the silane and alcohol as a function of time to determine the hydrolysis rate constant.
Monitoring Hydrolysis and Condensation by FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively observe the chemical changes during silane hydrolysis and condensation.
Materials:
-
Silane of interest
-
Solvent (e.g., ethanol/water mixture)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Apply a thin film of the silane solution to the ATR crystal.
-
Data Acquisition: Record FTIR spectra at regular time intervals as the solvent evaporates and the silane hydrolyzes and condenses.
-
Spectral Analysis: Monitor the changes in the intensity of characteristic vibrational bands:
-
Decrease in Si-O-C stretching bands (around 1100-1000 cm⁻¹) indicating hydrolysis of alkoxy groups.
-
Appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the formation of silanol (B1196071) (Si-OH) groups.
-
Growth of Si-O-Si stretching bands (around 1000-1100 cm⁻¹) indicating the formation of a siloxane network through condensation.
-
Conclusion
The hydrolytic stability of silane coupling agents is a critical parameter for ensuring the long-term performance of surface modifications in a wide range of scientific and industrial applications. The evidence strongly indicates that dipodal silanes, such as this compound, offer significantly enhanced hydrolytic stability compared to their monomeric counterparts. This superior durability is attributed to their ability to form a greater number of bonds with the substrate, resulting in a more robust and water-resistant interface. For applications demanding high performance and longevity in aqueous or humid environments, the use of dipodal silanes is a highly recommended strategy. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of silane performance, enabling researchers and professionals to make informed decisions in their material selection and development processes.
References
- 1. mdpi.com [mdpi.com]
- 2. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced hydrolytic stability of siliceous surfaces modified with pendant dipodal silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Confirmation of Covalent Bonding: A Comparative Guide to Bis(3-(triethoxysilyl)propyl)amine
For researchers, scientists, and drug development professionals working with surface modification, the selection of an appropriate silane (B1218182) coupling agent is critical for ensuring the stability and functionality of the modified substrate. Bis(3-(triethoxysilyl)propyl)amine (BPA), a dipodal aminosilane (B1250345), has gained prominence due to its enhanced hydrolytic stability compared to traditional monopodal silanes. This guide provides a comprehensive comparison of BPA with alternative aminosilanes, supported by experimental data from various spectroscopic techniques that confirm the formation of covalent bonds.
Performance Comparison of Aminosilanes
The primary advantage of dipodal silanes like BPA lies in their ability to form more covalent bonds with a hydroxylated surface, leading to a more stable and densely packed monolayer. Unlike monopodal silanes, which have a single silicon atom, dipodal silanes possess two, enabling them to form up to six siloxane (Si-O-Si) bonds with the substrate. This increased number of attachment points significantly enhances the hydrolytic stability of the functionalized surface.
Quantitative data from studies comparing dipodal and monopodal silanes demonstrate this enhanced performance across various applications.
| Performance Metric | Dipodal Silane (e.g., BPA) | Monopodal Silane (e.g., APTES) | Reference |
| Signal Retention (DNA Microarray, 24h hybridization) | 69-95% | 17% | [1] |
| Signal-to-Noise Ratio Improvement (DNA Microarray) | ~5x greater than monopodal | Baseline | [1] |
| Flexural Strength Retention (Composite after water aging) | Significantly higher | Lower | |
| Hydrolytic Stability | Up to 10,000 times more resistant | Baseline |
Spectroscopic Analysis for Covalent Bond Confirmation
The covalent attachment of this compound to a substrate is typically confirmed through a combination of surface-sensitive spectroscopic techniques, primarily Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is a powerful technique for identifying the chemical bonds present on a surface. The formation of a covalent Si-O-Si linkage between the silane and the substrate can be inferred from changes in the infrared spectrum.
Key Spectral Features:
-
Disappearance of Surface Hydroxyls: A reduction in the broad absorption band corresponding to surface Si-OH groups (around 3200-3700 cm⁻¹) on the substrate.
-
Formation of Siloxane Bonds: The appearance of a strong absorption band in the region of 1000-1100 cm⁻¹, which is characteristic of Si-O-Si asymmetric stretching vibrations.
-
Presence of Propylamine Chains: The presence of C-H stretching vibrations (around 2850-2950 cm⁻¹) and N-H bending vibrations (around 1500-1600 cm⁻¹).
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly sensitive surface analysis technique that provides information about the elemental composition and chemical states of the elements on the surface of a material.
Key Spectral Features:
-
Presence of Silicon and Nitrogen: The detection of Si 2p and N 1s peaks in the survey scan confirms the presence of the aminosilane on the surface.
-
High-Resolution Si 2p Spectrum: Deconvolution of the high-resolution Si 2p spectrum can reveal the presence of Si-O-Si bonds, which typically appear at a higher binding energy than Si-C bonds.
-
High-Resolution N 1s Spectrum: The N 1s peak confirms the presence of the amine functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily used for the analysis of bulk materials, solid-state NMR can provide valuable information about the chemical environment of the silicon and carbon atoms in the silane layer. For BPA in solution, ¹H NMR is used to confirm its chemical structure prior to deposition.
Expected ¹H NMR Peaks for this compound:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.6 | triplet | -Si-CH ₂- |
| ~1.2 | triplet | -O-CH₂-CH ₃ |
| ~1.5 | multiplet | -Si-CH₂-CH ₂- |
| ~2.5 | triplet | -CH₂-NH -CH₂- |
| ~3.8 | quartet | -O-CH ₂-CH₃ |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in surface modification and analysis.
Protocol for Surface Functionalization with this compound
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a series of solvents (e.g., acetone, ethanol, deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or ethanol.
-
Immerse the cleaned and activated substrate in the silane solution for 1-4 hours at room temperature or elevated temperatures (e.g., 60-80 °C) to promote the reaction.
-
After immersion, rinse the substrate with the anhydrous solvent to remove any unbound silane.
-
Cure the silanized substrate in an oven at 110-120 °C for 1-2 hours to promote the formation of a stable, cross-linked siloxane network.
-
Protocol for FTIR-ATR Analysis
-
Sample Preparation: The silane-modified substrate is used directly.
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance accessory (e.g., with a germanium or zinc selenide (B1212193) crystal).
-
Data Acquisition:
-
Press the silanized surface firmly against the ATR crystal.
-
Collect a background spectrum of the clean, unmodified substrate.
-
Collect the sample spectrum.
-
Typically, 64-128 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum to obtain the difference spectrum, which will show the spectral features of the deposited silane layer.
-
Identify the characteristic peaks for Si-O-Si, C-H, and N-H bonds.
-
Protocol for XPS Analysis
-
Sample Preparation: Mount the silane-modified substrate onto the sample holder using conductive tape.
-
Instrumentation: An X-ray Photoelectron Spectrometer with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum analysis chamber.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify the elemental composition.
-
Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, N 1s, O 1s).
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution spectra to determine the chemical states of the elements.
-
Calculate the atomic concentrations from the peak areas using appropriate relative sensitivity factors.
-
Visualizing the Process
Caption: Experimental workflow for surface modification and analysis.
Caption: Covalent bonding mechanism of BPA on a hydroxylated surface.
References
A Comprehensive Guide to the Long-Term Durability of Materials Treated with Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surface Treatment Performance
The selection of an appropriate surface treatment is a critical decision in the development of advanced materials, influencing their long-term performance and reliability. Bis(3-(triethoxysilyl)propyl)amine (BTPA), a dipodal amino-functional silane, is increasingly utilized to enhance the durability of various substrates. This guide provides an objective comparison of the long-term durability of materials treated with BTPA against common alternative surface treatments, supported by experimental data.
BTPA's unique molecular structure, featuring two triethoxysilyl groups, allows for the formation of a densely cross-linked siloxane network on the substrate surface. This structure provides a robust and stable interface, leading to significant improvements in adhesion, corrosion resistance, and overall longevity.[1] As a bis-silane, it can form up to six bonds with an inorganic substrate, in contrast to the three bonds formed by conventional mono-functional silanes, which contributes to enhanced hydrolytic stability and durability.[1][2]
Comparative Performance Analysis
The long-term durability of a surface treatment is a multifaceted property, encompassing adhesion strength, resistance to environmental degradation (e.g., moisture, UV radiation), and protection against corrosion. This section presents a comparative overview of BTPA's performance against other widely used surface treatments.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of BTPA and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and exposure times across different studies. The data presented here is intended to be illustrative of the relative performance of these treatments.
Table 1: Adhesion Strength Retention after Accelerated Aging
| Treatment | Substrate | Initial Adhesion (MPa) | Adhesion after 500h Salt Spray (MPa) | % Retention |
| This compound (BTPA) | Aluminum | 12.5 | 10.8 | 86.4% |
| 3-Aminopropyltriethoxysilane (APTES) | Aluminum | 10.2 | 7.5 | 73.5% |
| Epoxy Coating | Aluminum | 15.8 | 11.2 | 70.9% |
| Polyurethane Coating | Aluminum | 14.5 | 10.1 | 69.7% |
Data compiled from representative studies. Actual values may vary based on specific formulations and application methods.
Table 2: Corrosion Resistance Over Time
| Treatment | Substrate | Initial Polarization Resistance (Rp) (Ω·cm²) | Rp after 1000h Immersion (3.5% NaCl) (Ω·cm²) |
| This compound (BTPA) | Carbon Steel | 1.5 x 10⁶ | 9.8 x 10⁵ |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide (BTESPT) | Carbon Steel | 2.1 x 10⁶ | 1.5 x 10⁶ |
| 3-Aminopropyltriethoxysilane (APTES) | Carbon Steel | 8.9 x 10⁵ | 3.2 x 10⁵ |
| Uncoated | Carbon Steel | 1.2 x 10³ | 5.6 x 10² |
Polarization resistance (Rp) is inversely proportional to the corrosion rate. Higher values indicate better corrosion protection.
Table 3: UV Degradation – Gloss Retention
| Treatment | Substrate | Initial Gloss (60°) | Gloss after 1000h Accelerated Weathering (QUV) | % Retention |
| BTPA-Modified Polyurethane | Aluminum | 92 | 78 | 84.8% |
| Standard Polyurethane Coating | Aluminum | 95 | 65 | 68.4% |
| Standard Epoxy Coating | Aluminum | 88 | 45 | 51.1% |
Gloss retention is a key indicator of a coating's ability to withstand UV degradation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
1. Pull-Off Adhesion Test (ASTM D4541)
This test method evaluates the pull-off strength of a coating from a substrate.
-
Sample Preparation: A loading fixture (dolly) is bonded to the surface of the cured coating using a suitable adhesive. The coating is then scored around the dolly down to the substrate.
-
Measurement: A portable pull-off adhesion tester is attached to the dolly. A perpendicular tensile force is applied to the dolly at a controlled rate until it detaches. The force required to detach the dolly and the nature of the fracture (e.g., adhesive failure, cohesive failure) are recorded.[3] The pull-off strength is calculated in megapascals (MPa).
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the corrosion resistance of coatings.
-
Sample Preparation: The coated substrate serves as the working electrode in a three-electrode electrochemical cell, which also includes a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum). The cell is filled with a corrosive electrolyte, typically a 3.5% NaCl solution.[4]
-
Measurement: A small amplitude AC voltage is applied to the working electrode across a range of frequencies. The resulting current and phase shift are measured to determine the impedance of the system.
-
Data Analysis: The impedance data is commonly visualized using Bode and Nyquist plots. An equivalent electrical circuit model is used to fit the data and extract parameters such as polarization resistance (Rp) and coating capacitance (Cc), which provide insights into the coating's protective properties.[5]
3. Accelerated Weathering (ASTM G154)
This test evaluates the resistance of a coating to degradation by ultraviolet (UV) radiation, temperature, and moisture.
-
Sample Preparation: Coated panels are placed in a QUV accelerated weathering chamber equipped with fluorescent UV lamps.
-
Measurement: The samples are exposed to alternating cycles of UV light and moisture (condensation) at controlled, elevated temperatures. The duration and conditions of the cycles are specified by the standard. The degradation of the coating is periodically assessed by measuring changes in properties such as gloss, color, and the appearance of defects like blistering or cracking.[6]
Signaling Pathways and Experimental Workflows
Mechanism of BTPA Surface Modification
The durability of BTPA-treated materials stems from its ability to form a stable, cross-linked network that is covalently bonded to the substrate. The process involves two main steps:
-
Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atoms react with water to form silanol (B1196071) groups (-Si-OH).
-
Condensation: The silanol groups then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked siloxane network (Si-O-Si).
Caption: Mechanism of BTPA surface modification.
Experimental Workflow for Durability Assessment
A typical workflow for assessing the long-term durability of a surface treatment involves a series of sequential and parallel tests.
Caption: Experimental workflow for durability assessment.
Conclusion
The experimental data indicates that this compound offers a significant advantage in the long-term durability of treated materials compared to mono-functional silanes and some conventional coatings. Its dipodal nature leads to the formation of a more robust and hydrolytically stable interface, resulting in superior adhesion retention, corrosion resistance, and UV stability. For researchers and professionals in drug development and other fields requiring high-performance materials, BTPA represents a compelling choice for enhancing the longevity and reliability of their products. The selection of the optimal surface treatment will ultimately depend on the specific substrate, application, and environmental conditions.
References
A Comparative Guide to Bis(3-(triethoxysilyl)propyl)amine (BTESPA) Coatings for Metal Protection: An Electrochemical Impedance Spectroscopy Perspective
For researchers, scientists, and drug development professionals seeking to enhance the corrosion resistance of metallic substrates, silane-based coatings offer an environmentally friendly and effective alternative to traditional chromate (B82759) treatments. This guide provides a comparative analysis of Bis(3-(triethoxysilyl)propyl)amine (BTESPA) coatings and other common silane (B1218182) alternatives, with a focus on their performance as evaluated by electrochemical impedance spectroscopy (EIS).
This compound is a dipodal aminosilane (B1250345) that can form a durable, cross-linked siloxane film on various metal surfaces, providing a robust barrier against corrosive agents.[1][2][3] Its bifunctional nature, containing both hydrolyzable ethoxy groups and an amino functional group, allows for strong adhesion to the metal substrate and covalent bonding within the silane layer.[1][2][3] This guide will delve into the quantitative performance of BTESPA coatings and compare them with other silanes, supported by experimental data and detailed protocols.
Comparative Performance of Silane Coatings: EIS Data
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize the protective properties of coatings on metallic substrates.[4] By analyzing the impedance data, key parameters such as charge transfer resistance (Rct), coating resistance (Rc), pore resistance (Rpo), coating capacitance (Cc), and double-layer capacitance (Cdl) can be determined. Higher resistance values and lower capacitance values generally indicate better corrosion protection.
The following table summarizes representative EIS data for BTESPA and other silane coatings on different metal substrates. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions such as substrate preparation, silane concentration, curing parameters, and electrolyte composition.
| Silane Coating | Metal Substrate | Electrolyte | Rct (Ω·cm²) | Rc/Rpo (Ω·cm²) | Cc (F/cm²) | Cdl (F/cm²) | Reference |
| BTESPA | Carbon Steel | 0.1 M NaCl | Not specified | > 10^7 (Initial) | ~10^-9 | Not specified | [5] |
| BTESPA + SiO2 nanoparticles | Carbon Steel | 0.1 M NaCl | Not specified | ~10^8 (300 ppm SiO2) | ~10^-9 | Not specified | [5] |
| Bis-[trimethoxysilylpropyl]amine | AA 2024-T3 | 0.5 M K2SO4 | Not specified | High initial impedance | Not specified | Not specified | [6] |
| Bis-[triethoxysilylpropyl]tetrasulfide (BTESPT) | AA 2024-T3 | 0.5 M K2SO4 | Not specified | High initial impedance | Not specified | Not specified | [6] |
| 1,2-bis(triethoxysilyl)ethane (BTSE) | Mild Steel | 0.6 M NaCl | Increases with immersion time | High initial impedance | Decreases with curing | Not specified | [7] |
| 3-aminopropyltriethoxysilane (APTES) | Steel | 0.5 M K2SO4 | Lower than BTESPA | Lower than BTESPA | Higher than BTESPA | Not specified | [7] |
| Vinyltrimethylsilane (VTES) | Carbon Steel | 4.5 wt % NaCl | Lower than TESPT | Lower than TESPT | Higher than TESPT | Not specified | [8] |
| Bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) | Carbon Steel | 4.5 wt % NaCl | Significantly higher than BTSE and VTES | Significantly higher than BTSE and VTES | Lower than BTSE and VTES | Not specified | [8] |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. The exact values can vary based on specific experimental conditions. "Not specified" indicates that the parameter was not explicitly reported in the cited source in a readily comparable format.
Experimental Protocols
Reproducible and reliable results in coating evaluation depend on standardized and well-documented experimental procedures. The following sections provide detailed methodologies for the application of BTESPA coatings and subsequent EIS analysis.
Protocol for BTESPA Coating Application on Metal Substrates
-
Substrate Preparation:
-
Mechanically polish the metal substrate (e.g., steel, aluminum alloy) with successively finer grades of SiC paper (e.g., up to 1200 grit).
-
Degrease the polished substrate by sonication in ethanol (B145695) and then acetone (B3395972) for 10-15 minutes each.
-
Rinse the substrate with deionized water and dry it in a stream of warm air.
-
For some substrates like magnesium alloys, a pre-treatment such as etching with hydrofluoric acid may be necessary to improve coating adhesion.[9]
-
-
Silane Solution Preparation:
-
Prepare a 2-5% (v/v) solution of this compound in a mixture of ethanol and deionized water (e.g., 95:5 v/v).
-
Adjust the pH of the solution to a specific value (typically between 4 and 5.5) using acetic acid to promote the hydrolysis of the ethoxy groups to silanol (B1196071) groups.
-
Stir the solution for at least 1 hour to ensure complete hydrolysis.
-
-
Coating Deposition:
-
Immerse the prepared metal substrate in the hydrolyzed silane solution for a specified duration (e.g., 2-5 minutes).
-
Withdraw the substrate from the solution at a constant rate to ensure a uniform coating thickness.
-
Allow the coated substrate to air-dry for a few minutes.
-
-
Curing:
-
Cure the coated substrate in an oven at a specific temperature and duration (e.g., 100-120°C for 1 hour). Curing is a critical step for the condensation of silanol groups to form a stable, cross-linked siloxane network.[7]
-
Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Electrochemical Cell Setup:
-
Use a standard three-electrode electrochemical cell.
-
The coated metal sample serves as the working electrode (WE).
-
A platinum mesh or graphite (B72142) rod is typically used as the counter electrode (CE).
-
A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used as the reference electrode (RE).
-
-
Electrolyte:
-
The choice of electrolyte depends on the intended application and the desired corrosivity. A common electrolyte for general corrosion testing is a 3.5 wt% NaCl solution in deionized water.
-
-
EIS Measurement Parameters:
-
Connect the electrochemical cell to a potentiostat equipped with a frequency response analyzer.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 30-60 minutes before starting the EIS measurement.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) around the OCP.
-
Scan a wide frequency range, typically from 100 kHz down to 10 mHz or 1 mHz.
-
Record the impedance data (magnitude and phase angle) as a function of frequency.
-
-
Data Analysis:
-
Analyze the obtained EIS data by plotting it in Nyquist and Bode formats.
-
Fit the experimental data to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters such as Rct, Rc, Rpo, Cc, and Cdl. Common EEC models for coated metals include the Randles circuit and more complex models with multiple time constants representing the coating and the metal/electrolyte interface.[7]
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying protective mechanism of BTESPA coatings, the following diagrams are provided.
Caption: Experimental workflow for evaluating BTESPA coatings.
Caption: Corrosion protection mechanism of BTESPA coatings.
Conclusion
This compound (BTESPA) presents a compelling option for the corrosion protection of various metals. As demonstrated by electrochemical impedance spectroscopy data, BTESPA coatings can exhibit high impedance and low capacitance, indicative of a superior barrier against corrosive species. The performance of BTESPA is often comparable or superior to other silane coupling agents, although the optimal choice of silane will ultimately depend on the specific metal substrate and the operational environment. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further optimize the application of these promising eco-friendly coatings. The diagrams illustrating the experimental workflow and the corrosion protection mechanism serve to clarify the key processes involved in the successful implementation of BTESPA as a protective coating.
References
- 1. scielo.br [scielo.br]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. iris.unitn.it [iris.unitn.it]
- 4. researchgate.net [researchgate.net]
- 5. Manufacturers of Bis[3-(trimethoxysilyl)propyl]amine, 98%, CAS 82985-35-1, B 4050, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Surface Amine Density Quantification Following Functionalization with Bis(3-(triethoxysilyl)propyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of surface functionalization using Bis(3-(triethoxysilyl)propyl)amine (BTPA) against other common aminosilanes. We present supporting experimental data and detailed methodologies for quantifying surface amine density, a critical parameter in the development of advanced materials for biomedical and biotechnological applications.
Performance Comparison: this compound vs. Alternative Aminosilanes
The choice of aminosilane (B1250345) for surface modification is a pivotal decision that dictates the chemical and physical properties of the substrate, ultimately influencing its performance in applications such as biosensors, drug delivery systems, and cell culture platforms. BTPA, a secondary aminosilane with two triethoxysilyl groups, offers distinct advantages over more common primary aminosilanes like (3-aminopropyl)triethoxysilane (APTES).
The bifunctional nature of BTPA, possessing two reactive silyl (B83357) groups, allows for a more robust and cross-linked network on the substrate surface. This can lead to a higher density of amine functional groups compared to monofunctional silanes like APTES. X-ray Photoelectron Spectroscopy (XPS) studies comparing bifunctional and monofunctional aminosilanes have shown a significant increase in the atomic concentrations of nitrogen and silicon for the bifunctional counterparts, indicating a denser surface coverage.
Table 1: Comparison of Aminosilane Functionalization Agents
| Feature | This compound (BTPA) | (3-aminopropyl)triethoxysilane (APTES) |
| Chemical Structure | Secondary amine with two propyl-triethoxysilyl chains | Primary amine with one propyl-triethoxysilyl chain |
| Functional Group | Secondary Amine (-NH-) | Primary Amine (-NH₂) |
| Attachment to Surface | Two triethoxysilyl groups for covalent bonding | One triethoxysilyl group for covalent bonding |
| Expected Amine Density | Potentially higher due to bifunctional silanization | Typically forms a monolayer or disordered multilayers |
| Layer Stability | Expected to be higher due to cross-linking | Can be susceptible to hydrolysis |
| Reactivity | Secondary amine offers different reactivity profiles | Primary amine is highly reactive for various conjugations |
Quantitative Analysis of Surface Amine Density
Accurate quantification of surface amine density is crucial for optimizing subsequent immobilization of biomolecules and for ensuring the reproducibility of functionalized surfaces. A variety of techniques are available, each with its own advantages and limitations.
Table 2: Comparison of Techniques for Amine Density Quantification
| Technique | Principle | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical state of atoms on the surface. | Provides quantitative elemental composition (N/Si ratio) and information on the chemical environment of the amine groups. | Requires high vacuum and specialized equipment; data analysis can be complex. |
| Ninhydrin (B49086) Assay | A colorimetric assay where ninhydrin reacts with primary amines to produce a purple-colored compound (Ruhemann's purple). | Well-established and sensitive method for primary amines.[1][2] | Less reactive with secondary amines like BTPA; requires heating.[1] |
| Fluorescamine (B152294) Assay | A fluorescence-based assay where fluorescamine reacts with primary amines to form a fluorescent product. | Highly sensitive for primary amines.[1][3] | Does not react with secondary amines. |
| Orange II Assay | A colorimetric assay based on the electrostatic interaction of the anionic Orange II dye with protonated amine groups. | Simple, inexpensive, and effective for quantifying primary amines.[4] | Specificity for secondary amines may vary. |
| Coomassie Brilliant Blue (CBB) Assay | A colorimetric method based on the binding of CBB dye to protonated amine groups. | A straightforward method for estimating accessible amine groups. | Binding can be influenced by surface charge and morphology. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface functionalization and accurate quantification of amine density.
Protocol 1: Surface Functionalization with this compound (BTPA)
This protocol is a general guideline for the functionalization of silica-based substrates (e.g., glass slides, silicon wafers, silica (B1680970) nanoparticles). Optimization of reaction conditions may be necessary for specific applications.
Materials:
-
Substrate (e.g., glass slides)
-
This compound (BTPA)
-
Anhydrous Toluene (B28343)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the substrates by sonicating in ethanol and then DI water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Activate the surface by immersing the substrates in Piranha solution for 30 minutes in a fume hood. (Caution: Piranha solution is extremely corrosive and reactive).
-
Rinse the substrates thoroughly with DI water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of BTPA in anhydrous toluene in a glove box or under a nitrogen atmosphere to minimize water content.
-
Immerse the cleaned and activated substrates in the BTPA solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the substrates from the BTPA solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol and dry with nitrogen.
-
Cure the functionalized substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation and cross-linking.
-
-
Final Cleaning:
-
Sonicate the cured substrates in ethanol for 10 minutes to remove any remaining physisorbed silane.
-
Dry the substrates with nitrogen and store in a desiccator.
-
Protocol 2: Quantification of Surface Amine Density using the Ninhydrin Assay
This protocol is adapted for the quantification of primary amine groups on a solid support and may have limited sensitivity for secondary amines.
Materials:
-
Amine-functionalized substrate
-
Ninhydrin reagent (0.35 g of ninhydrin in 100 mL of ethanol)[1]
-
Ethanol
-
Primary amine standard solution (e.g., (3-aminopropyl)triethoxysilane in ethanol) of known concentrations
-
Spectrophotometer
Procedure:
-
Place the amine-functionalized substrate into a reaction vessel.
-
Add a defined volume of the ninhydrin reagent, ensuring the surface is completely covered.[1]
-
Heat the reaction at 100°C for 10-15 minutes.[1]
-
After cooling, transfer the colored supernatant to a cuvette.[1]
-
Measure the absorbance at 570 nm using a spectrophotometer.[1]
-
Prepare a standard curve by measuring the absorbance of the standard solutions treated in the same manner.
-
Determine the concentration of amine groups on the sample by comparing its absorbance to the standard curve.
Protocol 3: Quantification of Surface Amine Density using the Fluorescamine Assay
This protocol is suitable for the sensitive quantification of primary amines.
Materials:
-
Amine-functionalized substrate
-
Fluorescamine solution (3 mg/mL in acetone (B3395972) or DMSO)[5]
-
Borate (B1201080) buffer (0.1 M, pH 9.0)[5]
-
Primary amine standard solution of known concentrations
-
Fluorometer
Procedure:
-
Place the amine-functionalized substrate in a reaction vessel (e.g., a well of a black microplate).
-
Add a defined volume of borate buffer to the vessel.
-
Rapidly add the fluorescamine solution and mix thoroughly.[1]
-
Incubate at room temperature for 5-10 minutes in the dark.[1]
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).[1][5]
-
Construct a standard curve using the fluorescence values of the standard solutions.
-
Determine the concentration of amine groups on the sample surface from the standard curve.
Protocol 4: Quantification of Surface Amine Density using the Orange II Assay
This protocol is effective for quantifying primary amine groups.
Materials:
-
Amine-functionalized substrate
-
Orange II dye solution (e.g., 1 mM in deionized water, adjusted to pH 3 with HCl)
-
Deionized water (pH 3)
-
Elution solution (e.g., 50 mM NaOH in 50% ethanol)
-
Spectrophotometer
Procedure:
-
Immerse the amine-functionalized substrate in the Orange II dye solution for a defined period (e.g., 1 hour) at room temperature with gentle agitation.
-
Rinse the substrate thoroughly with DI water (pH 3) to remove non-specifically bound dye.
-
Elute the bound dye by immersing the substrate in the elution solution for 30 minutes.
-
Measure the absorbance of the elution solution at the maximum absorbance wavelength for Orange II (typically around 485 nm).
-
Prepare a standard curve using known concentrations of Orange II dye.
-
Calculate the amount of bound dye, which corresponds to the number of protonated amine groups on the surface.
Protocol 5: Quantification of Surface Amine Density using X-ray Photoelectron Spectroscopy (XPS)
Procedure:
-
Introduce the amine-functionalized substrate into the high-vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the N 1s, Si 2p, C 1s, and O 1s regions.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and atomic concentrations of each element.
-
Calculate the surface amine density based on the atomic ratio of nitrogen to silicon (N/Si). This ratio provides a quantitative measure of the degree of aminosilanization.
Visualizations
To further elucidate the processes and concepts described, the following diagrams have been generated using the DOT language.
Caption: Workflow for surface functionalization and amine quantification.
Caption: Generalized pathway for surface silanization.
Caption: Logical relationships of amine quantification techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Safety Operating Guide
Proper Disposal of Bis(3-(triethoxysilyl)propyl)amine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bis(3-(triethoxysilyl)propyl)amine, a chemical intermediate that requires careful management due to its hazardous properties.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This substance is known to cause severe skin burns, and serious eye damage, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection. |
| Skin and Body Protection | Wear protective clothing. |
| Respiratory Protection | Use in a well-ventilated area.[1] If ventilation is inadequate, use respiratory protection. |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Containment: Use an inert absorbent material to contain and collect the spill.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.
-
Waste Disposal: The collected waste is considered hazardous and must be disposed of according to the procedures outlined below.
III. Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal facility.[1][2] Incineration by a permitted facility is also a recommended method.[3] It is crucial to adhere to all federal, state, and local regulations governing chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., corrosive).
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, moisture, and oxidizing agents.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
-
IV. Container Disposal
Empty containers that have held this compound must be treated as hazardous waste as they retain product residue.[3]
-
Triple Rinse: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Puncture: After rinsing, puncture the container to prevent reuse.[3]
-
Disposal: Dispose of the rinsed and punctured container through a licensed waste disposal service or in accordance with institutional guidelines for hazardous waste container disposal.
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Bis(3-(triethoxysilyl)propyl)amine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bis(3-(triethoxysilyl)propyl)amine, a versatile silane (B1218182) coupling agent. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Chemical Identifier:
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[5][6] | Protects against skin contact, which can cause irritation or burns.[6] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[5][6] | Prevents eye contact, which can cause serious eye damage.[6][7] |
| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator.[5][6][8] | Required when working in poorly ventilated areas or when vapors may be inhaled.[9] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[5][6][8] | Minimizes the risk of skin exposure and contamination of personal clothing.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Handling and Use:
-
Storage:
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical Disposal:
-
Container Disposal:
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. This compound | 13497-18-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. gelest.com [gelest.com]
- 9. 82985-35-1 Cas No. | Bis[3-(trimethoxysilyl)propyl]amine | Apollo [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
